CLB-016
Description
Propriétés
Formule moléculaire |
C17H20N6O3 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20N6O3/c1-4-22-9-13(15(21-22)16(18)24)19-17(25)14-6-5-12(26-14)8-23-11(3)7-10(2)20-23/h5-7,9H,4,8H2,1-3H3,(H2,18,24)(H,19,25) |
Clé InChI |
UACIRNBAOPGVCY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CLB-016; CLB 016; CLB016; |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Colibactin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin is a genotoxic secondary metabolite produced by various commensal and pathogenic bacteria, most notably Escherichia coli strains harboring the polyketide synthase (pks) genomic island.[1] This complex natural product has garnered significant attention due to its ability to induce DNA double-strand breaks in eukaryotic cells, leading to cell cycle arrest, senescence, and apoptosis.[2] Chronic exposure to colibactin-producing bacteria has been linked to the development of colorectal cancer (CRC).[3] The instability of the final colibactin molecule has made its direct isolation and characterization challenging.[4] However, extensive research into its biosynthesis has elucidated a fascinating pathway involving a prodrug strategy to protect the producing bacterium from its own genotoxic product. This guide provides a comprehensive technical overview of the colibactin biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and key experimental methodologies used in its study.
The pks Genomic Island: Genetic Blueprint for Colibactin Synthesis
The biosynthesis of colibactin is orchestrated by a 54-kb genomic island known as the pks or clb (for colibactin) island.[4] This island contains 19 genes, clbA through clbS, which encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with accessory and regulatory proteins.[5][6] The genes are largely organized in a single transcriptional direction, with the exception of clbA and clbR, which are oriented in the opposite direction.[7]
Table 1: Genes of the pks Island and Their Functions
| Gene | Encoded Protein | Function |
| clbA | ClbA | Phosphopantetheinyl transferase (PPTase); activates NRPS and PKS modules.[8] |
| clbR | ClbR | Transcriptional activator of the clb operon.[9] |
| clbB | ClbB | Hybrid NRPS-PKS; elongates the prodrug scaffold.[6] |
| clbC | ClbC | Polyketide synthase (PKS). |
| clbD | ClbD | Acyl-CoA dehydrogenase. |
| clbE | ClbE | Acyl carrier protein (ACP). |
| clbF | ClbF | Enoyl-CoA hydratase. |
| clbG | ClbG | Acyltransferase. |
| clbH | ClbH | Non-ribosomal peptide synthetase (NRPS). |
| clbI | ClbI | Polyketide synthase (PKS). |
| clbJ | ClbJ | Non-ribosomal peptide synthetase (NRPS). |
| clbK | ClbK | Hybrid NRPS-PKS. |
| clbL | ClbL | Amidase involved in final assembly.[10] |
| clbM | ClbM | MATE (Multidrug and Toxic Compound Extrusion) transporter; exports precolibactin to the periplasm.[11] |
| clbN | ClbN | Non-ribosomal peptide synthetase (NRPS); initiates biosynthesis with the prodrug motif.[6] |
| clbO | ClbO | Polyketide synthase (PKS). |
| clbP | ClbP | Periplasmic peptidase; cleaves the prodrug motif to activate colibactin.[5] |
| clbQ | ClbQ | Thioesterase; involved in offloading intermediates.[7] |
| clbS | ClbS | Self-resistance protein; cyclopropane hydrolase that inactivates colibactin.[12] |
The Colibactin Biosynthesis Pathway: A Step-by-Step Guide
The biosynthesis of colibactin is a multi-step process that can be broadly divided into initiation, elongation, termination and export, and final activation. A key feature of this pathway is the "prodrug" strategy, where an inactive precursor, termed "precolibactin," is synthesized in the cytoplasm to prevent autotoxicity.[13]
Initiation and Activation
The process begins with the activation of the NRPS and PKS enzymes by the phosphopantetheinyl transferase (PPTase) ClbA.[8] ClbA transfers a 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on the carrier protein domains of the NRPS and PKS modules. This post-translational modification is essential for the loading of building blocks and the subsequent chain elongation.[14]
Assembly of the Precolibactin Backbone
The assembly of the precolibactin backbone is a complex process involving a series of condensation reactions catalyzed by the NRPS and PKS modules.
-
Prodrug Motif Installation: The NRPS ClbN initiates the synthesis by incorporating asparagine and attaching a myristoyl group, forming an N-myristoyl-D-asparagine "prodrug" motif.[6]
-
Chain Elongation: The growing chain is then passed along the multienzyme assembly line, with each module adding a specific building block. The hybrid NRPS-PKS ClbB elongates the prodrug scaffold.[6] Subsequent modules incorporate various amino acid and polyketide units.
-
Final Assembly: The amidase ClbL is proposed to catalyze the final cyclization step to form the complete precolibactin molecule.[10]
Export and Self-Resistance
To prevent damage to its own DNA, the producing bacterium employs a two-pronged defense mechanism.
-
Export to the Periplasm: The fully assembled, yet inactive, precolibactin is transported from the cytoplasm to the periplasm by the MATE transporter ClbM.[11] This sequesters the precursor away from the bacterial chromosome.
-
Self-Resistance Protein: The pks island also encodes a self-resistance protein, ClbS.[12] ClbS is a cyclopropane hydrolase that can inactivate any colibactin that may enter the cytoplasm, providing an additional layer of protection.[12]
Final Activation in the Periplasm
The final and crucial step in the biosynthesis of active colibactin occurs in the periplasm. The periplasmic peptidase ClbP cleaves the N-myristoyl-D-asparagine prodrug motif from precolibactin.[5] This cleavage unmasks the reactive functionalities of the molecule, leading to the formation of the mature, genotoxic colibactin.
Caption: Overview of the colibactin biosynthesis, export, and activation pathway.
Colibactin's Mechanism of Action and Host Cell Response
Once activated, colibactin is released and can enter host epithelial cells. Its genotoxicity stems from its ability to act as a DNA alkylating agent, forming interstrand cross-links.[15] This leads to the formation of DNA double-strand breaks, which trigger a robust DNA damage response (DDR) in the host cell.[13]
The DDR is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[11][13] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M transition.[11] This provides the cell with an opportunity to repair the damaged DNA. The Fanconi anemia (FA) pathway is a key DNA repair pathway involved in resolving the interstrand cross-links caused by colibactin.[12][16][17] A central event in this pathway is the monoubiquitination of the FANCD2 protein.[1][18] If the damage is too extensive to be repaired, the cell may undergo apoptosis or enter a state of cellular senescence.
Caption: Signaling pathway of colibactin-induced DNA damage response in host cells.
Experimental Protocols
The study of colibactin has necessitated the development and adaptation of a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Large-Scale Cultivation of pks+ E. coli for Metabolite Isolation
Objective: To produce sufficient biomass of a pks+ E. coli strain for the extraction and purification of precolibactin.
Materials:
-
Luria-Bertani (LB) broth or a defined fermentation medium[9]
-
Large-volume fermenter (e.g., 10-100 L)
-
Centrifuge capable of handling large volumes
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
Protocol:
-
Prepare a seed culture by inoculating 100 mL of LB broth with a single colony of the pks+ E. coli strain. Incubate overnight at 37°C with shaking.
-
Inoculate the large-volume fermenter containing the chosen medium with the overnight seed culture.
-
Maintain the fermentation at 37°C with controlled aeration and agitation. Monitor cell growth by measuring the optical density at 600 nm (OD600). High cell densities (OD600 of 160-180) have been achieved in fed-batch fermentations.[9]
-
After 18-24 hours of cultivation, harvest the bacterial culture by centrifugation.
-
Separate the supernatant and extract with an equal volume of ethyl acetate (EtOAc).
-
Collect the organic layer and concentrate it using a rotary evaporator to obtain the crude extract containing precolibactins.[7]
Extraction and HPLC Purification of Precolibactin
Objective: To purify precolibactin from the crude bacterial extract.
Materials:
-
Crude EtOAc extract
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (H2O)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Fraction collector
Protocol:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Filter the dissolved extract to remove any insoluble material.
-
Set up the HPLC system with a C18 column.
-
Prepare mobile phases: Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).
-
Inject the filtered extract onto the HPLC column.
-
Elute the compounds using a gradient of increasing Solvent B concentration.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by mass spectrometry to identify those containing precolibactin. It has been noted that some precolibactins can undergo spontaneous cyclization during HPLC purification.[20][21]
In Vitro DNA Damage Assay
Objective: To assess the ability of purified colibactin or precolibactin to induce DNA double-strand breaks in plasmid DNA.
Materials:
-
Purified colibactin or precolibactin[22]
-
Copper(II) chloride (CuCl2) solution[22]
-
Reaction buffer (e.g., Tris-HCl)
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
Protocol:
-
Set up reaction mixtures containing the plasmid DNA, the test compound (colibactin or precolibactin), and Cu(II) in the reaction buffer. It has been shown that copper is required for the DNA cleavage activity of colibactin in vitro.[22]
-
Incubate the reactions at 37°C for a specified time (e.g., 4-12 hours).[22][23]
-
Stop the reactions by adding DNA loading dye.
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the different forms of the plasmid DNA (supercoiled, nicked, and linear).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The appearance of linear DNA indicates the induction of double-strand breaks.[22]
Caption: A simplified workflow for the in vitro DNA damage assay using plasmid DNA.
Detection of FANCD2 Monoubiquitination by Western Blot
Objective: To detect the activation of the Fanconi Anemia pathway in host cells exposed to colibactin-producing bacteria by monitoring the monoubiquitination of FANCD2.
Materials:
-
HeLa or other suitable eukaryotic cells
-
pks+ and pks-E. coli strains
-
Cell culture medium and supplements
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibody against FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed eukaryotic cells in culture plates and allow them to adhere.
-
Infect the cells with pks+ or pks-E. coli at a defined multiplicity of infection (MOI).
-
After a 4-hour infection, wash the cells to remove bacteria and add fresh medium containing antibiotics to kill any remaining extracellular bacteria.
-
Incubate the cells for an additional period (e.g., 8-24 hours) to allow for the DNA damage response to occur.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE. The monoubiquitinated form of FANCD2 (FANCD2-L) will migrate slower than the non-ubiquitinated form (FANCD2-S).[3][18][24]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FANCD2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. An increase in the FANCD2-L band in cells infected with pks+E. coli compared to the pks- control indicates activation of the Fanconi Anemia pathway.[1][3]
Conclusion
The colibactin biosynthesis pathway is a remarkable example of how bacteria produce complex and potent bioactive molecules while simultaneously protecting themselves from their toxic effects. The elucidation of this pathway has been a significant achievement in the field of natural product biosynthesis and has provided crucial insights into the molecular mechanisms underlying the link between the gut microbiota and colorectal cancer. The experimental methodologies detailed in this guide provide a framework for researchers to further investigate this fascinating pathway and its implications for human health and disease. Future research in this area may focus on the development of inhibitors of the colibactin pathway as potential therapeutics for the prevention or treatment of CRC, as well as on a more detailed quantitative understanding of the enzymology and regulation of this intricate biosynthetic assembly line.
References
- 1. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of colibactin activation by the ClbP peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClbP Is a Prototype of a Peptidase Subgroup Involved in Biosynthesis of Nonribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent biosynthesis yields a cytotoxic aminomalonate-containing precolibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphopantetheinyl transferase ClbA contributes to the virulence of avian pathogenic Escherichia coli in meningitis infection of mice | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bioengineering of Escherichia coli Nissle 1917 for Production and Excretion of Spermidine, a Key Metabolite in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and reactivity of precolibactin 886 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the clb Gene Cluster and its Genotoxic Product, Colibactin, in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Certain strains of Escherichia coli, a common inhabitant of the human gut microbiome, harbor a 54-kb genomic island known as the pks or clb gene cluster. This cluster orchestrates the biosynthesis of colibactin, a potent genotoxin implicated in colorectal cancer (CRC). Colibactin exerts its pathogenic effects by alkylating host DNA, leading to double-strand breaks, cell cycle arrest, and genomic instability. This technical guide provides a comprehensive overview of the clb gene cluster, detailing the functions of its constituent genes, the intricate biosynthesis pathway of colibactin, its mechanism of action, and its role in disease. Furthermore, this guide outlines key experimental protocols for studying the clb gene cluster and its genotoxic product, and presents available quantitative data to facilitate a deeper understanding of this complex system.
Introduction
The clb gene cluster, also referred to as the pks island, is a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid gene cluster found in certain strains of E. coli, primarily belonging to the B2 phylogroup, as well as other members of the Enterobacteriaceae family.[1][2] This gene cluster is responsible for the production of colibactin, a secondary metabolite with potent genotoxic activity.[3] The presence of colibactin-producing bacteria in the gut has been associated with an increased risk of developing colorectal cancer.[3] Colibactin is a highly unstable molecule and has not been isolated in its final active form, making its study challenging.[4] Research has therefore focused on its biosynthetic precursors, its genetic determinants, and its effects on host cells.
The clb Gene Cluster: Structure and Function
The clb gene cluster comprises 19 genes, designated clbA through clbS, which are organized into several transcriptional units.[5][6] These genes encode the enzymatic machinery required for the synthesis, transport, and activation of colibactin, as well as for the self-protection of the producing bacterium.
Table 1: Genes of the clb Cluster and Their Functions
| Gene | Encoded Protein | Proposed Function |
| Biosynthesis & Activation | ||
| clbA | Phosphopantetheinyl transferase | Activates PKS and NRPS enzymes.[7] |
| clbB | Hybrid NRPS-PKS | Involved in the initiation and elongation of the precolibactin backbone. |
| clbC | Polyketide synthase (PKS) | Elongation of the polyketide chain. |
| clbD, clbE, clbF | Aminomalonate-ACP biosynthesis | Synthesis of an extender unit for the polyketide chain. |
| clbG | Acyl carrier protein (ACP) | Carries the growing polyketide chain. |
| clbH | Non-ribosomal peptide synthetase (NRPS) | Incorporates amino acid residues. |
| clbI | PKS-like enzyme | Involved in cyclization reactions. |
| clbJ | Non-ribosomal peptide synthetase (NRPS) | Incorporates amino acid residues. |
| clbK | Hybrid NRPS-PKS | Elongation and modification of the precolibactin backbone. |
| clbL | Amidase/Cyclase | Dimerization and cyclization of precolibactin precursors. |
| clbN | Non-ribosomal peptide synthetase (NRPS) | Involved in the synthesis of the N-myristoyl-D-asparagine prodrug motif. |
| clbO | Polyketide synthase (PKS) | Final elongation of the polyketide chain. |
| clbP | Periplasmic peptidase | Cleaves the N-myristoyl-D-asparagine prodrug motif to activate colibactin.[8] |
| clbQ | Thioesterase | Edits and releases intermediates from the PKS/NRPS machinery. |
| Transport & Resistance | ||
| clbM | MATE transporter | Exports precolibactin to the periplasm. |
| clbS | Cyclopropane hydrolase | Provides self-resistance by inactivating colibactin.[9] |
| Regulation | ||
| clbR | Transcriptional activator | Positively regulates the expression of the clb gene cluster.[6][10] |
Colibactin Biosynthesis: A Prodrug Approach
Colibactin is synthesized as an inactive precursor, termed precolibactin, in the bacterial cytoplasm to prevent autotoxicity.[4] The biosynthesis is a complex process involving a PKS/NRPS assembly line. The synthesis is initiated with the attachment of an N-myristoyl-D-asparagine moiety, which acts as a prodrug scaffold.[4] Following a series of elongation and modification steps carried out by the various synthases and tailoring enzymes, the precolibactin molecule is assembled.
The inactive precolibactin is then transported into the periplasm by the MATE (Multidrug and Toxin Extrusion) transporter ClbM.[4] In the periplasm, the periplasmic peptidase ClbP cleaves off the N-myristoyl-D-asparagine prodrug motif.[8] This cleavage event activates colibactin, unmasking its reactive electrophilic groups, which are believed to be cyclopropane rings.[9] The now active colibactin is then able to exert its genotoxic effects on nearby host cells.
Caption: Colibactin is synthesized as an inactive precursor in the cytoplasm and activated in the periplasm.
Mechanism of Colibactin-Induced Genotoxicity
Active colibactin is a potent DNA alkylating agent.[11] It is believed to possess two electrophilic cyclopropane "warheads" that can form covalent adducts with DNA, primarily with adenine residues.[9] This alkylation can lead to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription.[11]
The cellular response to colibactin-induced DNA damage involves the activation of the DNA damage response (DDR) pathway. A key event in this process is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA double-strand breaks.[12][13] The accumulation of γH2AX foci at the sites of DNA damage initiates a signaling cascade that leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[12] If the damage is too extensive to be repaired, the cell may undergo senescence or apoptosis. The error-prone repair of colibactin-induced DNA damage can lead to mutations and chromosomal aberrations, contributing to genomic instability and potentially driving tumorigenesis.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. Expression analysis of the colibactin gene cluster coding for a novel polyketide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ClbR Is the Key Transcriptional Activator of Colibactin Gene Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphopantetheinyl transferase ClbA contributes to the virulence of avian pathogenic Escherichia coli in meningitis infection of mice | PLOS One [journals.plos.org]
- 8. Structural basis of colibactin activation by the ClbP peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClbS Is a Cyclopropane Hydrolase That Confers Colibactin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClbR Is the Key Transcriptional Activator of Colibactin Gene Expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic aberrations after short-term exposure to colibactin-producing E. coli transform primary colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genotoxic Mechanism of Colibactin
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the molecular mechanisms underpinning the genotoxicity of colibactin, a secondary metabolite produced by gut bacteria linked to colorectal cancer. It covers the biosynthesis of the toxin, its chemical interaction with DNA, the subsequent cellular response, and the key experimental methodologies used in its study.
Introduction
Colibactin is a genotoxic secondary metabolite produced by various Enterobacteriaceae, including certain strains of Escherichia coli that harbor a 54-kb polyketide synthase (pks) biosynthetic gene cluster.[1][2] These colibactin-producing (pks+) bacteria are found with increased prevalence in patients with inflammatory bowel disease and colorectal cancer (CRC).[3] The molecule itself is highly unstable and has not been isolated from bacterial cultures, making its study challenging.[4][5] Despite this, a combination of genetic, mass spectrometric, and synthetic chemistry approaches has elucidated its structure and mechanism of action.[6][7] Colibactin induces DNA double-strand breaks (DSBs), interstrand cross-links (ICLs), and a unique mutational signature in host cells, providing a strong mechanistic link to its role in carcinogenesis.[3][8][9] This guide details the core processes of colibactin's genotoxic activity.
Biosynthesis and Activation of Colibactin
Colibactin is synthesized by a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line encoded by the pks (or clb) gene island, which contains 19 genes (clbA–S).[1][10] The process involves the synthesis of inactive precursors, known as precolibactins, which are characterized by an N-myristoyl-D-Asn prodrug motif.[1] These precursors are transported into the bacterial periplasm via the transporter ClbM.[1] The crucial activation step is performed by the periplasmic peptidase ClbP, which cleaves the prodrug motif to release the active, but unstable, colibactin molecule.[1][2] This activation is essential for genotoxicity, as mutants lacking ClbP do not cause DNA damage.[2][8]
Caption: Colibactin biosynthesis and activation workflow.
Molecular Mechanism of DNA Damage
Active colibactin is a heterodimer featuring two electrophilic cyclopropane "warheads," which are the key functional groups responsible for its genotoxicity.[1][4][5] The molecule acts as a DNA alkylating agent, specifically targeting adenine residues.[1][11]
DNA Interstrand Cross-linking (ICLs)
The primary mechanism of colibactin-induced DNA damage is the formation of interstrand cross-links (ICLs).[5][8] The process is as follows:
-
Minor Groove Binding: Colibactin binds within the minor groove of DNA, showing a preference for AT-rich sequences.[6][12] The positively charged central scaffold of the molecule makes electrostatic and hydrogen bonding interactions with the floor of the minor groove, which helps explain its sequence specificity.[6]
-
Dual Adenine Alkylation: The two cyclopropane warheads react with the N3 position of adenine residues on opposite DNA strands, forming covalent bonds.[5][13] This creates a covalent link between the two strands of the DNA helix.[8] This cross-linking activity has been confirmed both in vitro using purified DNA and in cellulo in human cells exposed to pks+ E. coli.[8]
-
DNA Damage Cascade: The resulting ICLs are highly toxic lesions that block DNA replication and transcription, leading to replication stress.[8][9] If not properly repaired, these lesions can cause DNA double-strand breaks (DSBs), leading to genomic instability.[4][14]
Caption: Mechanism of colibactin-induced DNA damage.
Colibactin-Specific Mutational Signature
Prolonged exposure to colibactin-producing bacteria leads to a distinct mutational signature in the host genome, which has been observed in human intestinal organoids and a subset of human CRC tumors.[3] This signature provides a direct link between past bacterial exposure and cancer development. The key features are:
-
Single-Base Substitutions (SBS): Predominantly T-to-N substitutions (T>C, T>G, T>A) occurring within specific nucleotide triplets (ATA, ATT, and TTT).[3]
-
Small Indels: A unique pattern of single T deletions at T homopolymers.[3][10] The existence of a transcriptional-strand bias in these mutations indicates that the damage is repaired by transcription-coupled nucleotide-excision repair, further confirming that colibactin damages DNA by binding to adenine.[3]
Host Cellular Response to Colibactin
The formation of ICLs and DSBs by colibactin triggers a robust DNA Damage Response (DDR) in the host cell.
-
Replication Stress and ATR Activation: ICLs physically block the progression of the DNA replication machinery, causing replication stress.[8] This stress is primarily sensed by the ATR (Ataxia-Telangiectasia and Rad3-related) kinase pathway.[8][9]
-
Fanconi Anemia (FA) Pathway: The cell recruits proteins from the Fanconi Anemia pathway, a specialized ICL repair pathway. A key event is the recruitment and ubiquitination of the FANCD2 protein to the site of damage.[8][15] Cells deficient in FANCD2 are significantly more sensitive to the genotoxic effects of colibactin, showing higher frequencies of chromosomal aberrations.[14][15]
-
Cell Cycle Arrest: Activation of the DDR leads to cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair.[4] This is a hallmark of colibactin exposure in cell culture models.[16]
-
Cellular Senescence and Apoptosis: If the DNA damage is too extensive to be repaired, cells may undergo apoptosis or enter a state of permanent cell cycle arrest known as cellular senescence.[4][10]
Caption: Host cell DNA damage response to colibactin.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on colibactin and related inhibitors.
Table 1: Genotoxicity of Model Colibactins
| Compound | Description | IC₅₀ in U2OS cells (µM) |
|---|---|---|
| 6 | Dimeric model colibactin | 2.5 ± 0.2 |
| 2 | Monomeric model colibactin | 14.1 ± 1.2 |
| 4 | Monomeric model colibactin | 10.1 ± 0.6 |
Source: Data adapted from Crawford et al., demonstrating that synthetic colibactin derivatives are genotoxic to human cells.[17]
Table 2: Inhibition of Colibactin-Induced Cell Cycle Arrest
| Inhibitor | Target | Concentration for Complete Inhibition |
|---|---|---|
| Compound 3 | ClbP Peptidase | 1 µM |
Source: Data from a study on a small molecule inhibitor of the colibactin-activating enzyme ClbP, showing prevention of genotoxicity in HeLa cells.[16]
Key Experimental Protocols
The study of colibactin requires specialized methodologies due to the instability of the active molecule. Most experiments rely on co-culture of target cells with live pks+ bacteria.
Protocol for Assessing Colibactin-Induced DNA Damage in Cell Culture
This protocol outlines a general workflow for measuring DNA DSBs using γ-H2AX immunofluorescence.
-
Cell Culture: Human epithelial cells (e.g., HeLa, Caco-2, HAP1) are cultured to ~70-80% confluency in appropriate media (e.g., EMEM).[18]
-
Bacterial Preparation: pks+ E. coli (e.g., NC101) and an isogenic pks- mutant (negative control) are grown overnight in liquid culture.[18]
-
Infection/Co-culture: Target cells are infected with bacteria at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 1000. The co-culture is incubated for a defined period, commonly 4 hours.[17][19]
-
Antibiotic Treatment: After the infection period, gentamicin is added to the medium to kill extracellular bacteria and halt further toxin production.
-
Recovery: Cells are washed and incubated in fresh medium for a recovery period (e.g., 4-8 hours) to allow for the development of DNA damage markers.[9]
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs. A fluorescently labeled secondary antibody is then used for visualization.[17][18]
-
Microscopy and Quantification: Cells are imaged using fluorescence microscopy. The percentage of cells with γ-H2AX foci or the overall fluorescence intensity is quantified to measure the extent of DNA damage.[17]
Caption: Experimental workflow for γ-H2AX genotoxicity assay.
Untargeted DNA Adductomics by Mass Spectrometry
This technique is used to identify the specific chemical modifications (adducts) that colibactin makes to DNA.
-
Sample Preparation: Human cells are exposed to pks+ E. coli, and genomic DNA is meticulously isolated.[19][20]
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed into individual deoxynucleosides.
-
LC-MS/MS Analysis: The mixture of deoxynucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An untargeted approach, such as LC-MS³ DNA adductomics, is used to search for ions that exhibit a constant neutral loss corresponding to 2'-deoxyribose, which is a characteristic fragmentation pattern of a deoxynucleoside adduct.[20]
-
Adduct Identification: Putative adducts that are present only in samples from pks+ treated cells are identified and their structures are characterized using high-resolution mass data and further fragmentation analysis (MS³).[19][20][21] Isotopic labeling in bacterial culture media can be used to confirm the bacterial origin of the adduct.[21][22]
Conclusion and Implications
The genotoxicity of colibactin is a multi-step process initiated by the biosynthesis of a prodrug, which is activated in the bacterial periplasm. The active toxin binds the minor groove of host DNA and creates ICLs by alkylating adenine residues, leading to a cascade of cellular responses including cell cycle arrest and the activation of the Fanconi Anemia DNA repair pathway. The error-prone repair of this damage results in a specific mutational signature that directly links the presence of pks+ bacteria to the genomic landscape of colorectal cancer.
For researchers and drug development professionals, this detailed mechanism offers several points of intervention. Targeting the biosynthesis pathway, specifically the ClbP activating peptidase, has already proven to be a viable strategy for preventing genotoxicity.[16] Furthermore, the colibactin-DNA adducts and the resulting mutational signature can serve as valuable biomarkers for identifying individuals at higher risk of developing CRC due to their gut microbiome composition.[11][19] Understanding the intricacies of colibactin's action is critical for developing novel preventative and therapeutic strategies against microbiota-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. A Mechanistic Model for Colibactin-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 5. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin colibactin | Kulik Research Group [hjkgrp.mit.edu]
- 7. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The human gut bacterial genotoxin colibactin alkylates DNA | Society for Mucosal Immunology [socmucimm.org]
- 12. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin colibactin. | Broad Institute [broadinstitute.org]
- 13. Structure and bioactivity of colibactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity | EurekAlert! [eurekalert.org]
- 16. A small molecule inhibitor prevents gut bacterial genotoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.mit.edu [dspace.mit.edu]
- 21. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Role of Colibactin in Colorectal Cancer Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. Emerging evidence has implicated the gut microbiome, and specifically the genotoxic secondary metabolite colibactin, as a significant etiological agent in CRC development. Colibactin is produced by certain strains of Escherichia coli and other Enterobacteriaceae that harbor the polyketide synthase (pks) gene cluster. This guide provides a comprehensive technical overview of the role of colibactin in colorectal carcinogenesis, detailing its mechanism of action, the host cellular responses it elicits, and the experimental methodologies used for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this complex host-pathogen interaction.
Introduction: The Genotoxin Colibactin
Colibactin is a complex polyketide-nonribosomal peptide hybrid molecule that has garnered significant attention for its potent genotoxic activities.[1][2] Due to its inherent instability, the definitive structure of colibactin has been challenging to elucidate. However, it is known to possess two electrophilic cyclopropane "warheads" that are critical for its DNA-damaging capabilities.[3] The biosynthesis of colibactin is directed by the 54-kb pks island, a conserved genomic locus found in various commensal and pathogenic bacteria.[2][3] The prevalence of pks+ E. coli is notably higher in patients with inflammatory bowel disease (IBD) and colorectal cancer compared to healthy individuals, suggesting a strong correlation between the presence of these bacteria and CRC.[3]
Mechanism of Action: How Colibactin Drives Carcinogenesis
The carcinogenic potential of colibactin stems from its ability to directly damage host cell DNA, initiating a cascade of events that can lead to malignant transformation. The primary mechanism involves the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links (ICLs).[3][4] This damage preferentially occurs at adenine-rich motifs within the DNA.[3]
The cellular response to colibactin-induced DNA damage is multifaceted:
-
DNA Damage Response (DDR): The formation of ICLs and subsequent double-strand breaks (DSBs) triggers a robust DDR, primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) and p53 signaling pathways.[2] This leads to the phosphorylation of histone variant H2AX (γH2AX), a sensitive marker of DSBs, and the activation of downstream checkpoint kinases.[3][5]
-
Cell Cycle Arrest: The activation of the DDR results in cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[2]
-
Cellular Senescence: Persistent DNA damage can drive cells into a state of irreversible growth arrest known as cellular senescence. Senescent cells secrete a variety of pro-inflammatory cytokines and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can create a pro-tumorigenic microenvironment.
-
Genomic Instability: Incomplete or erroneous repair of colibactin-induced DNA lesions can lead to the accumulation of mutations and chromosomal aberrations, hallmarks of genomic instability that are central to cancer development.[2] Colibactin exposure has been shown to generate a specific mutational signature in the genome of CRC cells.[6]
Quantitative Data on Colibactin and Colorectal Cancer
The following tables summarize key quantitative findings from various studies investigating the link between colibactin and CRC.
| Population | Prevalence of pks+ E. coli | Reference(s) |
| Healthy Individuals | 4.3% - 46% | [3] |
| Colorectal Adenoma Patients | 51% | [3] |
| Colorectal Cancer Patients | 16.7% - 65.6% | [3] |
Table 1: Prevalence of pks+ E. coli in Human Cohorts. The prevalence of bacteria carrying the colibactin-producing pks gene cluster varies across different populations, with a notable enrichment in individuals with colorectal neoplasms.
| Mouse Model | Effect of pks+ E. coli Colonization | Reference(s) |
| ApcMin/+ | Increased tumor burden and progression. | [7][8] |
| AOM/DSS-treated | Increased number of colon tumors. | [9][10] |
| ApcMin/+;Il10-/- | Promotion of colorectal cancer development. | [11] |
| ZEB2-transgenic | Exacerbation of CRC and tissue invasion. | [12] |
Table 2: Impact of pks+ E. coli on Tumorigenesis in Mouse Models. In various preclinical models of colorectal cancer, colonization with colibactin-producing E. coli significantly enhances tumor development and progression.
| Experimental System | Metric of DNA Damage | Observation | Reference(s) |
| Human Colon Organoids | γH2AX foci formation | Significant increase in γH2AX-positive cells upon infection with pks+ E. coli. | [13][14][15] |
| Mouse Colon Loops | γH2AX foci in enterocytes | 22.7% of enterocytes showed γH2AX foci after infection with pks+ E. coli, a threefold increase compared to a clbA mutant. | [5] |
| IMR-90 cells | Persistent γH2AX foci | Increased number of γH2AX foci per cell that persisted for days after infection. | [16] |
Table 3: Quantification of Colibactin-Induced DNA Damage. Colibactin induces a significant and persistent DNA damage response, as measured by the formation of γH2AX foci in various cellular and in vivo models.
Signaling Pathways in Colibactin-Mediated Carcinogenesis
Colibactin impacts several critical signaling pathways involved in cell fate decisions and cancer development.
DNA Damage Response Pathway
The primary cellular response to colibactin is the activation of the DNA damage response pathway.
Caption: Colibactin-induced DNA damage response pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of intestinal epithelial cell proliferation and is frequently mutated in CRC. Colibactin has been shown to promote the Wnt-independent growth of colon organoids, suggesting an interaction with this pathway.[1] This may occur through the induction of mutations in key Wnt pathway components or through other, more direct mechanisms that lead to the nuclear translocation of β-catenin and the activation of target genes.[17][18][19]
Caption: Colibactin's impact on Wnt/β-catenin signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of colibactin in colorectal cancer.
Detection of pks+ E. coli in Stool Samples by qPCR
This protocol describes the quantitative PCR-based detection of the pks gene cluster in DNA extracted from human stool samples.
Materials:
-
Stool sample
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
qPCR master mix (e.g., TaqMan Gene Expression Master Mix)
-
Primers and probes for a pks-specific gene (e.g., clbB) and a universal bacterial 16S rRNA gene (for normalization)
-
qPCR instrument
Procedure:
-
DNA Extraction: Extract total DNA from 200 mg of stool sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each sample, set up reactions in triplicate for both the target gene (clbB) and the reference gene (16S rRNA). A typical 20 µL reaction includes:
-
10 µL 2x qPCR master mix
-
1 µL 20x primer/probe mix
-
5 µL template DNA (e.g., 10 ng)
-
4 µL nuclease-free water
-
-
qPCR Cycling Conditions: Perform the qPCR using the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the relative abundance of pks+ bacteria using the ΔΔCt method.
Caption: Workflow for qPCR detection of pks+ E. coli.
Measurement of Colibactin-Induced DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Colon organoids or cell lines
-
pks+ E. coli and an isogenic pks-deficient mutant
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Treatment: Co-culture colon organoids or cell lines with pks+ E. coli or the pks-deficient mutant for a defined period (e.g., 4 hours). Include a positive control (e.g., H₂O₂) and a negative (uninfected) control.
-
Cell Embedding: After treatment, harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. The "tail moment" is a commonly used metric.
Caption: Workflow for the comet assay.
In Vivo Tumorigenesis Assay using the AOM/DSS Mouse Model
This protocol describes the induction of colitis-associated colorectal cancer in mice and the assessment of the impact of pks+ E. coli colonization.
Materials:
-
C57BL/6 mice
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
pks+ E. coli and an isogenic pks-deficient mutant
-
Oral gavage needles
Procedure:
-
AOM Injection: Administer a single intraperitoneal injection of AOM (10 mg/kg) to the mice.
-
DSS Administration: One week after AOM injection, provide mice with drinking water containing 2-2.5% DSS for 5-7 days to induce colitis. This is followed by a recovery period of 14-16 days with regular drinking water. This DSS cycle is typically repeated 2-3 times.
-
Bacterial Colonization: After the first DSS cycle, orally gavage the mice with a suspension of pks+ E. coli or the pks-deficient mutant (e.g., 10⁸ CFU).
-
Tumor Assessment: At the end of the experiment (e.g., 12-16 weeks after AOM injection), euthanize the mice and collect their colons. Count the number of tumors and measure their size.
-
Histological Analysis: Fix the colonic tissue in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to assess tumor grade and inflammation.
Caption: Workflow for the AOM/DSS mouse model.
Conclusion and Future Directions
The evidence strongly supports a significant role for the bacterial genotoxin colibactin in the etiology of colorectal cancer. Its ability to induce DNA damage, genomic instability, and pro-tumorigenic cellular responses highlights the importance of the gut microbiome in cancer development. For researchers and drug development professionals, this presents several key opportunities:
-
Biomarker Development: The specific mutational signature of colibactin could serve as a valuable biomarker for identifying individuals at high risk for CRC.
-
Therapeutic Targeting: Strategies aimed at eliminating or inhibiting the activity of pks+ bacteria, or neutralizing the colibactin toxin itself, represent novel approaches for CRC prevention and treatment.
-
Microbiome Modulation: Understanding the factors that influence the colonization and activity of pks+ bacteria could lead to dietary or probiotic interventions to mitigate their carcinogenic potential.
Further research is needed to fully elucidate the complex interplay between colibactin, the host immune system, and other microbial and environmental factors in the development of colorectal cancer. A deeper understanding of these interactions will be crucial for the development of effective, personalized strategies for the prevention and treatment of this deadly disease.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Colibactin DNA-damage signature indicates mutational impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inulin impacts tumorigenesis promotion by colibactin-producing Escherichia coli in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inulin impacts tumorigenesis promotion by colibactin-producing Escherichia coli in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Genomic aberrations after short-term exposure to colibactin-producing E. coli transform primary colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutational signature in colorectal cancer caused by genotoxic pks+ E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells | PLOS One [journals.plos.org]
- 17. Curbing the nuclear activities of β-catenin: Control over Wnt target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Colibactin-Producing Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colibactin, a genotoxic secondary metabolite produced by specific gut bacteria, has emerged as a significant factor in the etiology of colorectal cancer (CRC). This guide provides a comprehensive overview of colibactin-producing bacterial species, the mechanisms of colibactin-induced genotoxicity, and the host cellular responses. Detailed experimental protocols for the detection and characterization of colibactin and its effects are provided, alongside a quantitative analysis of its genotoxic potential. Furthermore, key signaling pathways involved in the DNA damage response to colibactin are elucidated through detailed diagrams. This document is intended to serve as a core technical resource for researchers, scientists, and drug development professionals working to understand and target the role of the gut microbiome in cancer.
Colibactin-Producing Gut Bacteria
Colibactin is synthesized by a 54-kb hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line encoded by the pks (or clb) gene island.[1] While Escherichia coli, particularly strains from the B2 phylogroup, are the most well-characterized producers, other members of the Enterobacteriaceae family can also harbor the pks island, likely acquired through horizontal gene transfer.[2][3]
Identified Species
The following bacterial species have been identified as potential colibactin producers:
Prevalence of pks+ Bacteria
The presence of colibactin-producing bacteria in the human gut is a critical factor in assessing CRC risk. The prevalence of these bacteria varies between healthy individuals and those with colorectal cancer.
| Bacterial Species | Prevalence in Healthy Individuals | Prevalence in Colorectal Cancer (CRC) Patients | Source(s) |
| pks+ Bacteria (general) | ~20-42% | ~46-60% | [7][8][9] |
| pks+ Escherichia coli | 22.3% (faecal isolates) | 39% (ExPEC strains) | [10] |
| pks+ Klebsiella pneumoniae | 4-5.19% (carriage rate in healthy Chinese population) | 26.8% (in bloodstream infections) | [1][11][12] |
| pks+ Citrobacter koseri | Data not widely available, considered less frequent. | Data not widely available. | [3] |
| pks+ Enterobacter cloacae | Data not widely available, considered less frequent. | Data not widely available. | [3] |
Genotoxicity of Colibactin
Colibactin exerts its genotoxic effects by alkylating DNA, leading to the formation of DNA interstrand cross-links (ICLs).[4][13] This type of DNA damage is particularly cytotoxic as it stalls DNA replication and transcription.
Quantitative Analysis of Colibactin-Induced DNA Damage
The genotoxicity of colibactin has been quantified using various in vitro assays. These assays measure different aspects of DNA damage and cellular response.
| Assay | Cell Line | Treatment | Quantitative Outcome | Source(s) |
| γH2AX Assay | HeLa | Infection with pks+ E. coli (MOI 25) | 5 to 7-fold increase in γH2AX fluorescence | [14] |
| HeLa | 50 nM synthetic colibactin-645 | Significant increase in γH2AX and 53BP1 foci formation | [12][15][16][17] | |
| U2OS | 50 μM synthetic colibactin analogue | Increased γH2AX signal detected by flow cytometry | [18] | |
| Micronucleus Test | CHO AA8 | Infection with clb+ E. coli | 4-6 times higher frequency of micronucleated cells compared to clb- strain | [19] |
| HAP1 FANCD2-deficient | Infection with clb+ E. coli | Significantly higher frequency of micronucleated cells compared to wild-type | [20] | |
| Comet Assay | HeLa | 50 nM synthetic colibactin-645 | Concentration-dependent increase in DNA tail moment | [15][16][17] |
| Murine colon organoids | Infection with pks+ E. coli | Increased DNA damage comparable to etoposide treatment | [21] | |
| SOS Response Assay | Salmonella typhimurium TA1535/pSK1002 | Crude extract of clb+ E. coli | 1.7 times higher induction of SOS response compared to clb- extract | [19] |
| Cytotoxicity Assay (XTT) | HAP1 FANCD2-deficient | Infection with clb+ E. coli (MOI 300) | Cell viability reduced to 21% (compared to 42% in wild-type) | [20] |
Experimental Protocols
Detection of the pks Genomic Island by PCR
This protocol allows for the molecular identification of colibactin-producing bacteria by targeting a specific gene within the pks island, such as clbN.[11][22]
Materials:
-
Bacterial DNA extract
-
Forward and reverse primers for a pks gene (e.g., clbN)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Prepare the PCR Reaction Mixture: In a PCR tube, combine the following:
-
Bacterial DNA template (1-5 µL)
-
Forward primer (1 µL of 10 µM stock)
-
Reverse primer (1 µL of 10 µM stock)
-
PCR master mix (12.5 µL of 2x)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute/kb of the expected product size
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analysis:
-
Run the PCR products on a 1-2% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the pks island.
-
Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This method quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs.[8][23][24][25]
Materials:
-
Cultured mammalian cells (e.g., HeLa, HCT116) on coverslips
-
Colibactin-producing bacteria or purified colibactin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and allow them to adhere. Infect with colibactin-producing bacteria at a desired multiplicity of infection (MOI) or treat with purified colibactin for a specified time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Evaluation of Genotoxicity by Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][26][27]
Materials:
-
Cell suspension
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis buffer (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with neutralization buffer, then stain the DNA with a fluorescent dye.
-
Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
In Vivo Mouse Models of Colorectal Cancer
Animal models are crucial for studying the long-term effects of colibactin-producing bacteria on colorectal carcinogenesis.[6][21][28][29]
Commonly Used Models:
-
ApcMin/+ Mouse Model: These mice carry a mutation in the Apc gene, predisposing them to intestinal adenomas. Colonization with pks+ E. coli can accelerate tumor development.[28]
-
Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Model: AOM is a pro-carcinogen, and DSS induces colitis. This combination mimics colitis-associated colorectal cancer. Colonization with pks+ E. coli can enhance tumorigenesis in this model.[29]
-
Il10-/- Mouse Model: These mice are deficient in the anti-inflammatory cytokine IL-10 and develop spontaneous colitis. Colonization with pks+ E. coli can exacerbate inflammation and promote dysplasia.[29]
General Protocol Outline:
-
Animal Preparation: Mice are often treated with an antibiotic (e.g., streptomycin) to reduce the resident gut microbiota and facilitate colonization by the experimental strain.
-
Bacterial Colonization: Mice are orally gavaged with a suspension of the colibactin-producing bacterial strain.
-
Carcinogen/Inflammation Induction (if applicable): Administer AOM and/or DSS according to the specific model protocol.
-
Monitoring: Monitor the animals for signs of disease, such as weight loss and rectal bleeding.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissues for histological analysis of tumor number, size, and grade. DNA can also be extracted from tissues to assess for colibactin-induced mutational signatures.
Signaling Pathways and Cellular Responses
Colibactin-induced DNA interstrand cross-links trigger a complex DNA damage response (DDR) aimed at repairing the damage and maintaining genomic integrity.
DNA Damage Response Pathway
The primary pathway activated by colibactin-induced ICLs is the Fanconi Anemia (FA) pathway, which works in concert with other DDR pathways.[1][4][5][7][13][19]
Caption: Colibactin-induced DNA Damage Response Pathway.
Experimental Workflow for Assessing Colibactin Genotoxicity
A typical workflow for investigating the genotoxic effects of a bacterial isolate suspected of producing colibactin involves a series of molecular and cellular assays.
Caption: Experimental workflow for colibactin genotoxicity assessment.
Implications for Drug Development
The definitive link between colibactin-producing bacteria and colorectal cancer presents novel opportunities for therapeutic intervention. Strategies may include:
-
Targeting Colibactin Synthesis: Development of small molecule inhibitors of the pks island enzymatic machinery.
-
Neutralizing Colibactin: Engineering probiotics or developing oral therapeutics that can bind to and neutralize colibactin in the gut.
-
Modulating the Gut Microbiome: Eradication of pks+ strains through targeted antimicrobial therapies or bacteriophage-based approaches, and replacement with beneficial microbes.
-
Enhancing DNA Repair: Development of therapies that boost the host's DNA repair capacity in the colon, particularly the Fanconi Anemia pathway.
Conclusion
Colibactin is a potent genotoxin produced by a subset of gut bacteria that plays a significant role in the pathogenesis of colorectal cancer. Understanding the prevalence of colibactin-producing species, the mechanisms of their genotoxicity, and the host's response is paramount for developing effective preventative and therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate this critical area of microbiome-cancer interaction.
References
- 1. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links [authors.library.caltech.edu]
- 2. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The colibactin-producing Escherichia coli alters the tumor microenvironment to immunosuppressive lipid overload facilitating colorectal cancer progression and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crpr-su.se [crpr-su.se]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the acquisition of the pks island and production of colibactin in the Escherichia coli population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCR-assisted impedimetric biosensor for colibactin-encoding pks genomic island detection in E. coli samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PCR-assisted impedimetric biosensor for colibactin-encoding pks genomic island detection in E. coli samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 27. mdpi.com [mdpi.com]
- 28. Inulin impacts tumorigenesis promotion by colibactin-producing Escherichia coli in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Technical Guide to Colibactin and its Structural Analogs: Genotoxic Natural Products from the Gut Microbiome
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Colibactin, a genotoxic secondary metabolite produced by certain strains of gut bacteria, including Escherichia coli, has garnered significant attention for its association with colorectal cancer. Its extreme instability and low in vitro production levels have historically hindered its structural elucidation and mechanistic understanding. However, recent advancements in chemical synthesis, advanced mass spectrometry, and genetic engineering have unveiled its complex structure and potent DNA-damaging capabilities. This technical guide provides an in-depth overview of colibactin, its structurally and functionally related natural products, the cellular pathways it perturbs, and the experimental methodologies used in its study. A primary focus is placed on natural products bearing a cyclopropane "warhead," the key functional motif responsible for DNA alkylation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.
Introduction: The Elusive Genotoxin Colibactin
First identified in 2006, colibactin is produced by a 54-kb hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) biosynthetic gene cluster known as the pks or clb island.[1][2] Bacteria harboring this island, particularly E. coli of the B2 phylogroup, are found with higher prevalence in colorectal cancer (CRC) patients.[3] The genotoxicity of colibactin-producing bacteria is characterized by the induction of DNA double-strand breaks, cell cycle arrest, and chromosomal aberrations in eukaryotic cells.[2][3]
The active colibactin molecule is a heterodimer featuring two electrophilic cyclopropane "warheads."[4][5] These reactive groups are responsible for its potent biological activity: the alkylation of adenine residues within the minor groove of DNA, leading to the formation of DNA interstrand cross-links (ICLs).[4][6] This mode of action is a hallmark of several potent antitumor antibiotics. The inherent instability of colibactin's central α-aminoketone linker, which is susceptible to aerobic oxidation, means that the genotoxic effect is largely contact-dependent, as the molecule degrades rapidly upon release from the producing bacterium.[5][6]
Natural Products with Structural and Functional Similarity to Colibactin
The unique structural features of colibactin—namely its DNA-alkylating cyclopropane rings and its heterocyclic core—are echoed in other classes of natural products. Understanding these analogs provides crucial context for colibactin's mechanism of action and potential for therapeutic development.
The Spirocyclopropylcyclohexadienone Family: Functional Analogs of the "Warhead"
The most relevant functional analogs of colibactin are natural products that also utilize a cyclopropane ring for DNA alkylation. The spirocyclopropylcyclohexadienone family, which includes CC-1065, the duocarmycins, and yatakemycin, represents the archetypal class of such compounds.[7]
-
Duocarmycins and CC-1065: Isolated from Streptomyces species, these compounds are exceptionally potent cytotoxins.[1][8][9] Their structure consists of a DNA-alkylating subunit and a DNA-binding subunit. They bind to the minor groove of AT-rich DNA sequences, where the cyclopropane ring alkylates the N3 position of adenine.[10][11] This covalent modification disrupts DNA replication and transcription, leading to cell death.[12]
-
Yatakemycin: Yatakemycin is the most potent member of this family, featuring a unique "sandwiched" structure with a central DNA alkylation subunit flanked by two DNA-binding subunits.[4][13] This arrangement enhances the rate and efficiency of its DNA alkylation reaction, contributing to its extreme cytotoxicity.[6][13]
Biosynthetically Related Metabolites: The γ-Lactams
Research into the colibactin biosynthetic pathway has revealed that the clb gene cluster is a "diversity-oriented" pathway, producing a range of metabolites beyond the final genotoxic agent.[6][13] Among these are a series of γ-lactam derivatives.[12] These compounds are formed through a crosstalk between the colibactin and fatty acid biosynthesis pathways. While they do not possess the DNA-alkylating warheads of mature colibactin, their common biosynthetic origin provides insight into the complex chemistry of the clb island and may represent evolutionary precursors or shunt products with as-yet-unknown biological activities.[9]
Thiazole and Oxazole-Containing Peptides: Analogs of the Core Structure
The proposed heterodimeric core of colibactin contains thiazole rings.[3] Thiazole and the related oxazole heterocycles are common motifs in a wide range of ribosomally synthesized and post-translationally modified peptides (RiPPs) and non-ribosomal peptides, many of which are isolated from marine organisms like cyanobacteria, ascidians, and sponges.[2][14][15]
-
Examples: Compounds like the dolastatins, bistratamides, and raocyclamides are cyclic peptides containing thiazole and/or oxazole rings and often exhibit significant cytotoxicity against cancer cell lines.[2] While their mechanisms of action are diverse and do not typically involve DNA alkylation via cyclopropane rings, they represent an important class of natural products that share key structural building blocks with colibactin.[15][16]
Quantitative Data on Biological Activity
Direct quantitative comparison of colibactin and its analogs is challenging due to colibactin's instability. Most studies on colibactin rely on observing the effects of co-culture with producing bacteria. However, data from synthetic colibactin models and the more stable duocarmycin family provide a benchmark for potency. The duocarmycins and yatakemycin exhibit extraordinary cytotoxicity, with IC50 values in the picomolar range, making them among the most potent toxins known.
| Compound | Cell Line | IC50 Value | Reference(s) |
| (+)-Duocarmycin SA | L1210 | 10 pM | |
| (+)-Yatakemycin | L1210 | 3-5 pM | [4] |
| ent-(-)-Yatakemycin (unnatural enantiomer) | L1210 | 5 pM | [17] |
| (+)-iso-Duocarmycin SA | L1210 | 50 pM | [1] |
| (+)-iso-Yatakemycin | L1210 | 15 pM | [1] |
| Synthetic Colibactin Model (Dimer 6) | HCT116 | ~2.5 µM | [12] |
| Synthetic Colibactin Model (Compound 4) | HCT116 | ~5 µM | [12] |
Table 1: Comparative cytotoxicities (IC50) of selected natural products and synthetic colibactin models. The L1210 (mouse lymphocytic leukemia) cell line is a standard for evaluating this class of compounds. HCT116 is a human colorectal cancer cell line.
Cellular Signaling and DNA Damage Response
The formation of DNA interstrand cross-links (ICLs) by colibactin and its functional analogs is a highly toxic lesion that triggers a complex cellular DNA damage response (DDR).
ATR and Fanconi Anemia Pathway Activation
When a replication fork stalls at a colibactin-induced ICL, the cell activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway.[4][6][7][8][10][11][18][19][20][21]
-
Damage Recognition: The stalled replication fork exposes single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA).
-
ATR Activation: The ATR-ATRIP complex is recruited to the RPA-coated ssDNA. This, along with the 9-1-1 checkpoint clamp, leads to the catalytic activation of ATR.
-
FA Pathway Trigger: Activated ATR then phosphorylates key components of the Fanconi Anemia (FA) pathway, particularly FANCI.[8][18]
-
FANCD2-FANCI Ubiquitination: Phosphorylation of FANCI primes the FANCD2-FANCI (D2-I) complex for monoubiquitination by the FA core complex, an E3 ubiquitin ligase.[4][18]
-
Repair Initiation: The monoubiquitinated D2-I complex is loaded onto chromatin, where it acts as a scaffold to recruit nucleases (like SLX4 and FAN1) and other repair factors that "unhook" the cross-link and facilitate repair through translesion synthesis and homologous recombination.[4][20]
Cells deficient in the FA pathway, such as those with mutations in FANCD2, show significantly higher sensitivity to colibactin-producing bacteria, confirming the central role of this pathway in repairing colibactin-induced damage.[6][8]
Caption: ATR and Fanconi Anemia (FA) pathway activation by colibactin-induced DNA ICLs.
Experimental Protocols
Studying unstable, low-titer natural products like colibactin requires specialized methodologies. Below are overviews of key experimental workflows.
Protocol: Co-culture and Genotoxicity Assay
This protocol describes a method to assess the genotoxicity of colibactin-producing E. coli on a human cell line, such as HeLa or HCT116.
Workflow:
-
Cell Culture: Plate eukaryotic cells (e.g., HeLa) in a 96-well plate and grow for 24 hours.
-
Bacterial Culture: Grow colibactin-producing (pks+) and non-producing (pks-) E. coli strains overnight in LB broth, then sub-culture in DMEM to an OD600 of 0.4-0.5.
-
Infection: Wash the HeLa cells and infect with the bacterial cultures at a specific Multiplicity of Infection (MOI). Incubate for 4 hours.
-
Recovery: Remove bacteria and add fresh medium containing gentamicin to kill extracellular bacteria. Culture for an additional 72 hours.
-
Quantification of Genotoxicity:
-
Phenotypic Observation: Observe cells for megalocytosis (cell enlargement), a characteristic phenotype of colibactin-induced senescence.
-
Cell Viability Assay: Stain cells with methylene blue, then elute the dye and measure absorbance to quantify surviving cells. A reduction in viability indicates genotoxicity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fanconi Anemia Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ATR couples FANCD2 monoubiquitination to the DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fanconi Anemia Protein FANCM Is Controlled by FANCD2 and the ATR/ATM Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Escherichia coli-Derived γ-Lactams and Structurally Related Metabolites Are Produced at the Intersection of Colibactin and Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scienceopen.com [scienceopen.com]
- 15. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The DNA-damage kinase ATR activates the FANCD2-FANCI clamp by priming it for ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An ATR- and BRCA1-Mediated Fanconi Anemia Pathway Is Required for Activating the G2/M Checkpoint and DNA Damage Repair upon Rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 21. m.youtube.com [m.youtube.com]
The Dual Nature of Colibactin: A Technical Guide to Its Instability and Reactivity
For Immediate Release
A Deep Dive into the Genotoxic Agent Implicated in Colorectal Cancer
Colibactin, a secondary metabolite produced by certain gut bacteria, including specific strains of Escherichia coli, has emerged as a significant area of research due to its association with colorectal cancer.[1][2] Its potent genotoxic activity, stemming from its ability to alkylate DNA and form interstrand cross-links (ICLs), underscores its importance in the pathogenesis of this disease.[2][3] However, the inherent instability of the colibactin molecule presents a formidable challenge to its isolation and characterization, making a thorough understanding of its reactivity and mechanisms of action crucial for the development of potential therapeutic interventions.[2][4] This technical guide provides an in-depth analysis of the instability and reactivity of colibactin, tailored for researchers, scientists, and drug development professionals.
The Instability of Colibactin: A Fleeting Existence
The transient nature of colibactin is a defining characteristic, making its direct study exceptionally difficult.[2][4] This instability is not a random trait but rather a finely tuned aspect of its biological function and the producing organism's self-preservation.
Prodrug Activation: A Controlled Release of a Potent Toxin
Colibactin is synthesized as an inactive precursor, or "precolibactin," within the bacterial cytoplasm.[5][6][7] This prodrug form is then transported to the periplasm, where it undergoes activation.[6] This crucial step involves the cleavage of an N-terminal N-myristoyl-D-asparagine moiety by the periplasmic peptidase ClbP.[5][6][7] This controlled activation mechanism ensures that the toxic effects of colibactin are primarily exerted on host cells rather than the producing bacterium itself.[6]
The Chemical Basis of Instability: An α-Aminoketone Achilles' Heel
The mature, active form of colibactin is believed to contain a heterodimeric structure with two DNA-reactive electrophilic cyclopropane "warheads".[2][4] A key feature contributing to its instability is the presence of an α-aminoketone linker.[2][3] This functional group is highly susceptible to aerobic oxidation.[2][3] The resulting oxidation products are themselves unstable and prone to nucleophilic cleavage under mild conditions.[2][3] This inherent chemical fragility provides a molecular-level explanation for colibactin's short half-life and the observation that cell-to-cell contact is necessary for its genotoxic effects.[2][8]
The Reactivity of Colibactin: A Genotoxic Double-Edged Sword
The reactivity of colibactin is centered on its ability to interact with and damage host cell DNA, a process that can initiate carcinogenesis.
DNA Alkylation and Interstrand Cross-links: The Hallmarks of Colibactin's Genotoxicity
The primary mechanism of colibactin's genotoxicity is its ability to alkylate DNA.[9][10] The electrophilic cyclopropane rings of the molecule act as "warheads," reacting with nucleophilic sites on DNA bases.[9][10] Specifically, colibactin has been shown to alkylate adenine residues on opposing strands of the DNA double helix, leading to the formation of interstrand cross-links (ICLs).[2][3] These ICLs are particularly cytotoxic lesions as they block essential cellular processes such as DNA replication and transcription, and can lead to double-strand breaks if not properly repaired.[10][11]
Sequence Specificity: A Preference for AT-Rich Regions
Recent studies have revealed that colibactin does not interact with DNA randomly. It exhibits a preference for binding within the minor groove of AT-rich sequences.[12] This sequence specificity helps to explain the characteristic mutational signatures observed in colorectal cancers associated with colibactin-producing bacteria.[12]
Quantitative Insights into Colibactin's Reactivity
While the extreme instability of colibactin has made direct kinetic measurements of its reactivity challenging, studies on the enzymes involved in its biosynthesis provide valuable quantitative data.
| Enzyme | Substrate | kcat (min⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| ClbP | N-myristoyl-D-Asn-AMC | 36 ± 4 | 130 ± 26 | 4600 | [13] |
Table 1: Kinetic parameters of the colibactin-activating peptidase ClbP. This table summarizes the catalytic efficiency of ClbP, the enzyme responsible for the final activation step of precolibactin. The data indicates a high catalytic turnover and substrate affinity, ensuring efficient production of the active genotoxin in the periplasm.
Experimental Methodologies for Studying Colibactin
Investigating the instability and reactivity of colibactin requires specialized experimental approaches. The following are key methodologies cited in the literature.
Co-culture Assays for Assessing Genotoxicity
A common method to study colibactin's effects is through co-culture experiments where colibactin-producing bacteria (pks⁺ E. coli) are incubated with mammalian cells (e.g., HeLa or Caco-2 cells).[14][15]
Protocol Outline:
-
Bacterial and Mammalian Cell Culture: pks⁺ E. coli and a control non-producing strain (pks⁻ E. coli) are cultured to the desired density. Mammalian cells are seeded in appropriate culture vessels and grown to a suitable confluency.
-
Infection: Mammalian cells are infected with the bacterial strains at a specific multiplicity of infection (MOI).
-
Incubation: The co-culture is incubated for a defined period to allow for colibactin production and interaction with the host cells.
-
Assessment of DNA Damage: Genotoxicity is quantified by measuring markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), through immunofluorescence or western blotting.[8][14] Cell cycle arrest, another hallmark of colibactin activity, can be analyzed by flow cytometry.[16]
Detection and Characterization of Colibactin-DNA Adducts
Identifying the specific covalent modifications that colibactin makes to DNA is crucial for understanding its mechanism of action. This is typically achieved using advanced mass spectrometry techniques.[9][17][18]
Protocol Outline:
-
Exposure to Colibactin: DNA (e.g., plasmid DNA or genomic DNA from treated cells) is exposed to colibactin, either by co-incubation with pks⁺ E. coli or with semi-purified extracts.
-
DNA Isolation and Hydrolysis: The DNA is isolated and enzymatically digested into individual nucleosides.
-
LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high resolution and fragmentation capabilities of the mass spectrometer allow for the identification and structural characterization of colibactin-DNA adducts.[19] Isotopic labeling of biosynthetic precursors can be used to confirm the origin of the adducts.[17][18]
Visualizing Colibactin's World: Pathways and Processes
To better understand the complex processes surrounding colibactin, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Colibactin is synthesized as an inactive prodrug and activated in the periplasm before damaging host DNA.
References
- 1. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and bioactivity of colibactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. How E. coli bacteria activate a toxin they produce in a way that avoids self-harm | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 7. A prodrug resistance mechanism is involved in colibactin biosynthesis and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin colibactin | Kulik Research Group [hjkgrp.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioengineer.org [bioengineer.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
The Elusive Toxin: A Technical Guide to Understanding Colibactin's Physiological Concentration in the Gut
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Abstract
Colibactin, a genotoxic secondary metabolite produced by certain gut bacteria, including specific strains of Escherichia coli, is implicated in the development of colorectal cancer (CRC). Its high reactivity and instability make direct quantification in the complex gut environment currently unfeasible. This technical guide provides a comprehensive overview of the current methodologies used to infer the physiological concentration and activity of colibactin. We consolidate available quantitative data on a stable surrogate marker, detail the experimental protocols for its measurement, and visualize the key signaling pathways affected by this elusive toxin. This document serves as a critical resource for researchers aiming to understand and target the oncogenic potential of colibactin-producing bacteria in the human gut.
Introduction
The human gut microbiome plays a pivotal role in health and disease. Within this intricate ecosystem, some bacterial species harbor the polyketide synthase (pks) genotoxic island, which directs the synthesis of colibactin. Upon production, colibactin acts as a potent DNA alkylating agent, inducing double-strand breaks, DNA cross-links, and characteristic mutational signatures in host epithelial cells.[1][2] This genotoxic activity is strongly associated with the initiation and progression of CRC.
A significant challenge in studying colibactin's role in carcinogenesis is its transient nature. The mature, active form of colibactin has not been isolated from in vivo sources due to its extreme instability.[3] Consequently, the field has adopted indirect methods to assess its production and physiological impact. This guide focuses on these surrogate measures, providing the quantitative data and detailed protocols necessary for rigorous scientific investigation.
Quantitative Assessment of Colibactin Production
The physiological concentration of active colibactin remains unknown. Research has instead focused on quantifying a stable byproduct of its biosynthesis, N-myristoyl-D-asparagine , which is cleaved from the pre-colibactin molecule by the peptidase ClbP during the final activation step.[3] The concentration of this byproduct is considered a reliable proxy for the amount of colibactin produced.
Table 1: Quantification of Colibactin Production Marker (N-myristoyl-D-asparagine)
| Model System | Sample Type | Condition | N-myristoyl-D-asparagine Concentration / Level | Reference / Method |
| In vitro Culture | E. coli DH10B pks+ Supernatant | Standard Culture (DMEM) | Quantifiable by LC-MS; levels are drastically decreased in ΔspeE mutants involved in polyamine synthesis. | [Garcie et al., 2016 cited in 16, 23] |
| In vitro Culture | E. coli M1/5 Supernatant | High Iron (FeCl₃) vs. Control (DMEM) | Synthesis is inhibited by high iron supply. | [Tronnet et al., 2016 cited in 20] |
| In vitro Culture | E. coli Nissle 1917 Supernatant | Standard Culture (LB) | Detectable by LC-MS/MS with a Lower Limit of Quantitation (LLOQ) of 0.8 µg/mL. | [4][5] |
| Simulated Gut Community | Fecal Slurry spiked with E. coli NC101 | Treatment with ClbP inhibitor | Production of the prodrug scaffold was fully suppressed to the level of a ΔclbP mutant. | [Zimmermann et al., 2022] |
Experimental Protocols
Accurate assessment of colibactin's activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in the literature.
Quantification of N-myristoyl-D-asparagine by LC-MS/MS
This protocol provides a method for the relative or absolute quantification of the colibactin production marker from bacterial culture supernatants.
Objective: To quantify the stable byproduct of colibactin activation as a proxy for its production.
Methodology:
-
Bacterial Culture:
-
Sample Preparation:
-
Harvest supernatants by centrifuging the bacterial cultures (e.g., 3,200 x g or 11,200 x g).[5][8]
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
For LC-MS/MS analysis, extract the sample with acetonitrile to a final concentration of 80% to precipitate proteins and prepare the sample for injection.[4][5]
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., ThermoVanquish UHPLC-Altis TSQ MS system).[4][5]
-
Column: Employ a C18 reverse-phase column (e.g., Thermo Hypersil Gold 5µM C18, 2.1 x 100 mm).[4][5]
-
Mobile Phases: Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][5]
-
Detection: Perform tandem mass spectrometry with selected reaction monitoring (SRM) in electrospray negative ion mode. The specific collision-induced mass transitions for N-myristoyl-D-asparagine are m/z 343 -> 211, 343 -> 326, and 343 -> 133.[4][5][9]
-
Quantification: Generate a standard curve using a synthetic N-myristoyl-D-asparagine standard prepared at known concentrations (e.g., 0.032 to 20 µg/mL).[4][5] Calculate the concentration in unknown samples by comparing peak areas (typically from the 343 -> 211 ion pair) to the standard curve.
-
Assessment of Colibactin-Induced DNA Damage (γH2AX Assay)
This protocol describes the immunofluorescence-based detection of phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks induced by colibactin.
Objective: To visualize and quantify the genotoxic effect of colibactin on host cells.
Methodology:
-
Co-culture:
-
Post-Infection Incubation:
-
Wash the cells thoroughly with a sterile buffer (e.g., HBSS) to remove bacteria.
-
Incubate the cells in fresh culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., 200 µg/mL gentamicin) to kill any remaining extracellular bacteria.[10]
-
Continue incubation for a desired period (e.g., 3 to 9 days) to allow for the DNA damage response to develop.[10]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells using a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Tween 20).
-
Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX, Millipore clone JBW301).[10]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
Signaling Pathways and Experimental Workflows
Colibactin-Induced Cellular Signaling
Colibactin-induced DNA damage triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) and cellular senescence pathways. These events are critical to its pro-carcinogenic effects.
Experimental Workflow for Colibactin Activity Assessment
The following diagram outlines a typical workflow for investigating the production and genotoxic activity of colibactin from bacterial isolates.
Conclusion and Future Directions
While the direct physiological concentration of colibactin in the gut remains an analytical frontier, the methods outlined in this guide provide a robust framework for assessing its production and biological impact. The quantification of N-myristoyl-D-asparagine via LC-MS serves as a reliable proxy for colibactin biosynthesis, while assays measuring DNA damage provide a functional readout of its genotoxic activity.[3][4][5] Understanding the signaling pathways activated by this toxin, including the DDR and senescence pathways, is crucial for elucidating its role in colorectal carcinogenesis.[10][12][13]
Future research should focus on developing more sensitive methods to detect colibactin or its direct adducts in complex biological matrices, such as fecal samples or intestinal biopsies. Bridging the gap between surrogate markers and the true in vivo concentration of this potent microbial carcinogen will be paramount for developing targeted therapeutic strategies to mitigate the risk of CRC in individuals colonized with pks+ bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Robust performance of a live bacterial therapeutic chassis lacking the colibactin gene cluster | PLOS One [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells | PLOS One [journals.plos.org]
- 11. Induction of DNA Damage in Mouse Colorectum by Administration of Colibactin-producing Escherichia coli, Isolated from a Patient With Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Escherichia coli producing colibactin triggers premature and transmissible senescence in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Inducing the Colibactin Gene Cluster: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing the clb gene cluster, which is responsible for producing the genotoxin colibactin. This document outlines the key regulatory factors influencing clb gene expression and provides detailed protocols for inducing the cluster and assessing its activity. The information presented here is intended to facilitate research into the biological roles of colibactin and to support the development of novel therapeutics targeting its production.
Introduction to the clb Gene Cluster and Colibactin
The clb gene cluster, found in certain strains of Escherichia coli and other Enterobacteriaceae, directs the synthesis of colibactin, a polyketide-nonribosomal peptide genotoxin.[1] Colibactin induces DNA double-strand breaks in eukaryotic cells, leading to cell cycle arrest and apoptosis.[2] Emerging evidence links colibactin to the development of colorectal cancer. Understanding the mechanisms that regulate the clb gene cluster is crucial for elucidating the role of colibactin in health and disease and for developing strategies to mitigate its harmful effects.
Regulatory Landscape of the clb Gene Cluster
The expression of the clb gene cluster is tightly controlled by a complex regulatory network that responds to various environmental and host-derived signals. The primary activator of the cluster is the transcriptional regulator ClbR, a LuxR-type protein.[3] The activity of ClbR and the overall expression of the clb genes are influenced by several factors:
-
Oxygen Availability: Hypoxic and anoxic conditions significantly enhance clb gene expression and colibactin production.[4][5] This suggests that colibactin may be primarily produced in the low-oxygen environment of the gut lumen.
-
Iron Concentration: Iron availability plays a critical role in regulating the clb cluster. Iron depletion has been shown to increase clb gene expression.[6]
-
Carbon Sources: The type of carbon source available to the bacteria can influence the expression of the clb genes.[6]
-
Oligosaccharides: Certain prebiotic oligosaccharides, such as inulin and galacto-oligosaccharides (GOS), have been shown to upregulate clb gene expression and enhance the genotoxicity of colibactin-producing bacteria.[3]
-
Polyamines: The polyamine spermidine is required for efficient colibactin production, although the precise regulatory mechanism remains to be fully elucidated.[4]
Quantitative Data on clb Gene Cluster Induction
The following tables summarize the quantitative effects of various inducers on clb gene expression and colibactin-related activity.
Table 1: Effect of Oligosaccharides on Colibactin-Induced DNA Damage
| Inducer | Concentration | Fold Increase in DNA Double-Strand Breaks (γ-H2AX) | Reference |
| Inulin | 40 mg/mL | 2.0 | [3] |
| Galacto-oligosaccharides (GOS) | 40 mg/mL | 1.9 | [3] |
Table 2: Effect of Oxygen Concentration on clbB Gene Expression
| Oxygen Concentration | Relative clbB mRNA Level (%) | Reference |
| Anoxic (0%) | ~100 | [7] |
| 0.1% | ~100 | [7] |
| 4% | ~20 | [7] |
| 13% | ~10 | [7] |
| 21% | ~5 | [7] |
Table 3: Effect of Oxygen Concentration on N-myristoyl-D-AsnOH (C14-Asn) Production
| Oxygen Concentration | Relative C14-Asn Production | Reference |
| <1% | Highest | [5] |
| 4% | Decreased | [8] |
| 13% | Background levels | [5] |
| 21% | Undetectable | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the induction and analysis of the clb gene cluster.
Protocol 1: Induction of the clb Gene Cluster in E. coli
This protocol describes the general conditions for culturing pks+ E. coli to induce the expression of the clb gene cluster.
Materials:
-
pks+ strain of E. coli (e.g., Nissle 1917, SP15)
-
Luria-Bertani (LB) broth
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 25 mM HEPES
-
Inducing agents (e.g., inulin, GOS, iron chelators) as required
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of the pks+ E. coli strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture 1:20 into pre-warmed DMEM with 25 mM HEPES.
-
If using inducers, add them to the culture medium at the desired concentration. For hypoxic/anoxic conditions, perform the subsequent incubation steps in an anaerobic chamber.
-
Incubate the culture at 37°C with shaking until it reaches the desired optical density (OD600), typically mid-log phase (OD600 ≈ 0.4-0.6).
-
The bacterial culture is now ready for downstream applications, such as RNA extraction or co-culture with eukaryotic cells.
Protocol 2: Analysis of clb Gene Expression by RT-qPCR
This protocol outlines the steps for quantifying the expression of clb genes using reverse transcription-quantitative PCR (RT-qPCR).
Materials:
-
Bacterial culture with induced clb gene cluster (from Protocol 1)
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
Reverse transcriptase and corresponding buffer
-
qPCR master mix
-
Primers specific for the clb gene of interest (e.g., clbB, clbR) and a housekeeping gene (e.g., cysG)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest bacterial cells from the culture by centrifugation.
-
Immediately resuspend the pellet in RNA stabilization solution to prevent RNA degradation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results to determine the relative expression levels of the target clb gene, normalized to the expression of the housekeeping gene.
-
Protocol 3: Assessment of Colibactin-Induced Genotoxicity
This protocol describes a co-culture assay to measure the genotoxic activity of colibactin produced by pks+ E. coli on a eukaryotic cell line.
Materials:
-
pks+ and pks- (control) E. coli strains
-
HeLa or other suitable eukaryotic cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Gentamicin
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibody against a DNA damage marker (e.g., anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the eukaryotic cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Bacterial Infection:
-
Prepare the pks+ and pks-E. coli cultures as described in Protocol 1.
-
Wash the eukaryotic cells with PBS and replace the medium with fresh, antibiotic-free medium.
-
Infect the cells with the bacterial strains at a specific multiplicity of infection (MOI), typically ranging from 10 to 100.
-
Incubate the co-culture for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Post-Infection Incubation:
-
After the infection period, remove the bacteria by washing the cells with PBS.
-
Add fresh cell culture medium containing gentamicin (100-200 µg/mL) to kill any remaining extracellular bacteria.
-
Incubate the cells for an additional 24-72 hours to allow for the development of the genotoxic phenotype.
-
-
Immunofluorescence Staining and Analysis:
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody against the DNA damage marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Image the cells using a fluorescence microscope and quantify the DNA damage signal (e.g., number of γH2AX foci per nucleus).
-
Visualizations
The following diagrams illustrate the key regulatory pathways and experimental workflows described in these application notes.
Caption: Regulatory pathway of the clb gene cluster.
Caption: Experimental workflow for clb cluster analysis.
References
- 1. ClbR Is the Key Transcriptional Activator of Colibactin Gene Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Dispensability in Escherichia coli Grown in Thirty Different Carbon Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Oxygen concentration modulates colibactin production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Colibactin-Induced DNA Damage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colibactin, a genotoxic secondary metabolite produced by certain strains of gut commensal Escherichia coli and other Enterobacteriaceae, has been implicated in the development of colorectal cancer.[1][2][3][4] Its potent DNA-damaging activity, primarily through the formation of DNA interstrand cross-links (ICLs) and adducts, leads to double-strand breaks (DSBs), cell cycle arrest, and genomic instability.[3][5][6][7] Due to its instability and low production levels, studying colibactin's effects requires specialized methodologies.[8][9] These application notes provide detailed protocols for key experiments to investigate and quantify colibactin-induced DNA damage.
Key Mechanisms of Colibactin-Induced DNA Damage
Colibactin's genotoxicity stems from its chemical structure, which includes two electrophilic cyclopropane 'warheads' capable of alkylating DNA, primarily at adenine residues.[1][8][10] This alkylation can result in the formation of mono-adducts and interstrand cross-links (ICLs).[5][10] The cellular response to this damage involves the activation of the DNA damage response (DDR) pathway, including the recruitment of repair proteins and the potential for cell cycle arrest or apoptosis.[5][6]
Data Presentation: Summary of Quantitative Analyses
The following tables summarize key quantitative data from various assays used to measure colibactin-induced DNA damage.
Table 1: Cellular DNA Damage Markers
| Assay | Cell Line | Treatment | Fold Change vs. Control | Reference |
| γ-H2AX Fold Induction | HeLa | E. coli pks+ (MOI dependent) | Dose-response increase | [11] |
| Micronucleated Cells | CHO AA8 | clb+ E. coli | 4-6 times higher than clb- | [4] |
| γ-H2AX Positive Cells | Caco-2 | pks+ E. coli (MOI 20) | Significant increase | [12] |
| DNA Lesions (Comet Assay) | HeLa | Colibactin-645 (50 nM) | Concentration-dependent increase | [13] |
Table 2: In Vitro DNA Damage
| Assay | Substrate | Treatment | Observation | Reference |
| DNA Cross-linking | Linearized pUC19 DNA | Synthetic colibactin intermediate | Dose-dependent cross-linking | [8] |
| DNA Alkylation | Linearized pBR322 DNA | Unsaturated imine analogue (100 nM) | Extensive alkylation | [14] |
| Plasmid DNA Cleavage | pBR322 Plasmid | Colibactin-645 (15 µM) + Cu(II) | Nicked (Form II) and linearized (Form III) DNA | [13] |
Experimental Protocols
Protocol 1: Detection of Colibactin-Induced DNA Interstrand Cross-links (ICLs) by Denaturing Agarose Gel Electrophoresis
This protocol is adapted from methodologies used to demonstrate that colibactin-producing bacteria induce ICLs in purified DNA.[5]
Objective: To detect the formation of ICLs in plasmid DNA exposed to colibactin-producing E. coli.
Materials:
-
pks+ E. coli strain (e.g., DH10B pBACpks) and a corresponding pks- control strain.
-
Linearized dsDNA plasmid (e.g., pUC19 or pBR322).
-
Luria-Bertani (LB) broth.
-
EDTA.
-
Denaturing agarose gel (1%) with appropriate buffer.
-
DNA loading dye.
-
DNA visualization agent (e.g., SYBR Gold).
Procedure:
-
Culture pks+ and pks-E. coli strains overnight in LB broth.
-
Inoculate fresh LB broth and grow to mid-log phase (approx. 3.5 hours).
-
Add 400 ng of linearized plasmid DNA to 100 µl of the bacterial culture.
-
Add EDTA to a final concentration of 1 mM.
-
Incubate for 40 minutes at 37°C to allow for colibactin production and DNA damage.
-
Isolate the plasmid DNA from the bacterial culture using a standard plasmid miniprep kit.
-
Resuspend the purified DNA in a denaturing loading buffer.
-
Heat the samples to denature the DNA and immediately place on ice.
-
Run the samples on a 1% denaturing agarose gel.
-
Stain the gel with a DNA visualization agent and image.
Expected Results: Under denaturing conditions, non-cross-linked DNA will migrate as single strands. DNA with ICLs will remain double-stranded or in a constrained conformation, causing it to migrate slower than the single-stranded DNA. A band corresponding to cross-linked DNA will be visible in samples treated with pks+E. coli but should be absent or significantly reduced in the pks- control.[5]
Protocol 2: Quantification of DNA Double-Strand Breaks using γ-H2AX Immunofluorescence
This protocol outlines the detection of γ-H2AX, a marker for DNA DSBs, in cultured human cells exposed to colibactin-producing bacteria.[5][11][13]
Objective: To visualize and quantify the formation of γ-H2AX foci in the nuclei of cells infected with pks+ E. coli.
Materials:
-
Human cell line (e.g., HeLa, Caco-2, HCT-116).
-
pks+ and pks-E. coli strains.
-
Cell culture medium and supplements.
-
Glass coverslips in a 24-well plate.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2AX (Ser139).
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488).
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Seed human cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Infect the cells with pks+ and pks-E. coli at a specific multiplicity of infection (MOI), typically for 4 hours.
-
Wash the cells with PBS to remove bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
-
Incubate for an additional 4 hours to allow for the DNA damage response to occur.[5]
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.
Expected Results: Cells infected with pks+E. coli will exhibit a significant increase in the number of distinct fluorescent foci (representing γ-H2AX) within the nucleus compared to uninfected cells or cells infected with the pks- control strain.[12] Co-staining with 53BP1 can be performed to confirm the presence of DSBs.[13]
Protocol 3: Analysis of Colibactin-DNA Adducts by Tandem Mass Spectrometry
This protocol provides a general workflow for the detection of colibactin-DNA adducts from in vitro or cellular samples, based on LC-MS/MS approaches.[1][2][8][15]
Objective: To identify and characterize the chemical structure of colibactin-DNA adducts.
Materials:
-
DNA exposed to colibactin (from in vitro reactions or isolated from cells/tissues).
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, phosphodiesterase I, alkaline phosphatase).
-
LC-MS/MS system (e.g., high-resolution mass spectrometer).
-
Solvents for liquid chromatography.
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells or tissues exposed to pks+E. coli or a control. For in vitro studies, use DNA directly from the reaction.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into the LC-MS/MS system.
-
Separate the components using a suitable liquid chromatography method.
-
Perform mass spectrometry analysis, often using an untargeted DNA adductomics approach.[15] This involves scanning for specific neutral losses corresponding to the deoxyribose moiety to identify potential adducts.
-
Trigger MS² and MS³ fragmentation of potential adduct ions to obtain structural information.[1][2]
-
-
Data Analysis: Compare the mass spectra from the pks+ treated samples with the controls to identify unique peaks corresponding to colibactin-DNA adducts. The fragmentation patterns can be used to deduce the structure of the adduct.[15]
Expected Results: The analysis will reveal specific mass-to-charge ratios (m/z) corresponding to colibactin-adenine or other nucleobase adducts in the samples exposed to colibactin.[8] Tandem MS data will provide structural confirmation.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Colibactin-induced DNA damage signaling pathway.
Caption: Experimental workflow for studying colibactin damage.
References
- 1. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medium.com [medium.com]
- 4. In vitro genotoxicity analyses of colibactin-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealed: The gut microbe source of a carcinogenic, DNA-smashing genotoxin | EurekAlert! [eurekalert.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mechanistic Model for Colibactin-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Generation of Colibactin-Deficient (Δclb) E. coli Strains
For Research, Scientist, and Drug Development Professionals
Application Notes
Introduction to Colibactin
Colibactin is a genotoxic secondary metabolite produced by various strains of Escherichia coli, particularly those belonging to the B2 phylogenetic group, as well as other Enterobacteriaceae.[1][2] It is synthesized by a large 54-kb hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery encoded by the pks genomic island, also known as the clb gene cluster.[2][3][4] This cluster contains 19 genes (clbA to clbS) responsible for the biosynthesis, transport, and maturation of colibactin.[4][5] The mature toxin acts as a DNA alkylating agent, inducing DNA double-strand breaks (DSBs) and interstrand crosslinks in host eukaryotic cells.[1][3] This DNA damage triggers cellular senescence, cell cycle arrest, and genomic instability, linking colibactin to the development and progression of colorectal cancer (CRC).[1][2][3]
Significance of Colibactin Knockout Strains
The generation of colibactin knockout (Δclb) E. coli strains is a critical tool for elucidating its biological functions and pathological roles. These strains serve as isogenic negative controls, allowing researchers to definitively attribute observed phenotypes to the presence of colibactin. Key applications include:
-
Cancer Research: Comparing wild-type pks+ strains with Δclb mutants in cell culture and animal models to study the mechanisms of colibactin-induced carcinogenesis.[2]
-
Microbiome Studies: Investigating the ecological role of colibactin in shaping gut microbial community structure and mediating microbe-microbe interactions.[6]
-
Drug Development: Screening for therapeutic agents that can inhibit colibactin production or mitigate its genotoxic effects. A Δclb strain is essential for validating the specificity of candidate inhibitors.
-
Probiotic Safety: Engineering safer probiotic strains, such as E. coli Nissle 1917, by deleting the pks island to eliminate potential carcinogenic risks while retaining beneficial properties.[7]
This document provides detailed protocols for two robust and widely used methods for generating colibactin knockouts in E. coli: Lambda Red Recombineering and CRISPR-Cas9 Gene Editing .
Experimental Protocols
Two primary methods are recommended for generating clb gene cluster knockouts. Lambda Red recombineering is a classic, highly efficient method for targeted gene replacement in E. coli. CRISPR-Cas9 offers a powerful alternative that can be adapted for scarless deletions and multiplex editing.
Protocol 1: Gene Deletion via Lambda Red Recombineering
This method utilizes the bacteriophage λ Red recombination system (proteins Gam, Exo, and Beta) to replace a target gene with a selectable antibiotic resistance cassette.[8][9] The key is to express the Red proteins, which facilitate recombination of a linear DNA fragment containing the resistance cassette flanked by short homology arms (~50 bp) identical to the regions upstream and downstream of the target gene.
Workflow Diagram: Lambda Red Recombineering
Caption: Workflow for generating a gene knockout using Lambda Red recombineering.
Methodology:
2.1.1 Target Gene Selection To abrogate colibactin production, deleting a key biosynthesis gene is sufficient. The clbP gene, encoding a crucial peptidase for pre-colibactin maturation, or clbA, an essential phosphopantetheinyl transferase, are excellent targets.[4][10][11] For complete removal, the entire ~54 kb pks island can be targeted, though this is more complex.
2.1.2 Primer Design and Knockout Cassette Amplification
-
Design Primers: Design forward and reverse primers (~70 nt each).
-
Forward Primer: Consists of 50 nt of homology to the region immediately upstream of the clb target gene's start codon, followed by 20 nt that bind to the template plasmid carrying the resistance cassette (e.g., pKD4 or pKD3).
-
Reverse Primer: Consists of 50 nt of homology to the region immediately downstream of the clb target gene's stop codon, followed by 20 nt that bind to the template plasmid.
-
-
PCR Amplification: Use the designed primers and a template plasmid (e.g., pKD4 for kanamycin resistance or pKD3 for chloramphenicol resistance) to amplify the linear knockout cassette.
-
Purify PCR Product: Purify the PCR product using a standard PCR cleanup kit and elute in sterile water. Digest the template plasmid DNA with DpnI to remove it.
2.1.3 Preparation of Electrocompetent Cells
-
Transform Helper Plasmid: Transform the target E. coli strain (e.g., E. coli Nissle 1917) with the temperature-sensitive helper plasmid pKD46, which carries the λ Red genes under an arabinose-inducible promoter. Select colonies on LB agar with ampicillin (100 µg/mL) at 30°C.
-
Induce Red System: Inoculate a single colony into 5 mL of LB broth with ampicillin and grow overnight at 30°C. The next day, subculture 500 µL into 50 mL of fresh LB with ampicillin and 10 mM L-arabinose. Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Prepare Cells: Chill the culture on ice for 20 minutes. Pellet the cells by centrifugation at 4°C. Wash the cells three times with ice-cold sterile 10% glycerol.
-
Final Resuspension: Resuspend the final cell pellet in a small volume (~100 µL) of ice-cold 10% glycerol. These cells are now electrocompetent and ready for use.
2.1.4 Electroporation and Selection
-
Electroporation: Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified linear knockout cassette. Transfer to a pre-chilled 1-mm electroporation cuvette. Electroporate using settings such as 1.8 kV, 25 µF, 200 Ω.[12]
-
Recovery: Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube. Incubate at 37°C for 2-3 hours with gentle shaking to allow for expression of the resistance gene.
-
Plating: Plate serial dilutions of the recovery culture onto LB agar plates containing the appropriate antibiotic (e.g., kanamycin at 50 µg/mL or chloramphenicol at 25 µg/mL). Incubate overnight at 37°C.
2.1.5 Verification and Plasmid Curing
-
Colony PCR: Verify the correct insertion of the resistance cassette by colony PCR. Use a combination of primers: one primer that binds upstream of the target gene's homology arm ("locus-F") and a second primer that binds within the resistance cassette ("kan-R" or "cat-R"). A second PCR using a primer downstream of the target ("locus-R") and a primer within the cassette can also be performed.
-
Sequencing: Sequence the PCR products to confirm the precise insertion site.
-
Curing pKD46: To remove the temperature-sensitive pKD46 plasmid, streak verified colonies on LB agar without ampicillin and incubate at 37°C or 42°C overnight. Test resulting colonies for ampicillin sensitivity.
-
(Optional) Curing Resistance Cassette: If a "scarless" deletion is desired, use the pCP20 plasmid, which expresses the FLP recombinase. The resistance cassettes from pKD3/pKD4 are flanked by FRT sites. Transformation with pCP20 and subsequent induction will excise the cassette, leaving behind a single FRT "scar."
Protocol 2: Gene Deletion via CRISPR-Cas9
The CRISPR-Cas9 system provides an alternative method for genome editing. It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a DSB.[12] In E. coli, which lacks efficient non-homologous end joining, this DSB is lethal unless repaired by homologous recombination with a supplied donor DNA template.[13] This method can be combined with Lambda Red machinery to enhance recombination efficiency.[12][14]
Workflow Diagram: CRISPR-Cas9 Gene Editing
Caption: Workflow for generating a gene knockout using the CRISPR-Cas9 system.
Methodology:
2.2.1 Design of gRNA and Donor DNA
-
gRNA Design: Select a 20-nt target sequence within the clb gene of interest (e.g., clbP). The target must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9. Use online tools to minimize off-target effects.
-
Donor DNA Design: Synthesize or PCR-amplify a donor DNA fragment of 100-1000 bp.[12][15] This fragment should consist of two homology arms corresponding to the regions immediately upstream and downstream of the intended deletion site, joined together directly to create a seamless deletion.
2.2.2 Plasmid Construction
-
Select CRISPR Plasmid: Choose a suitable all-in-one CRISPR-Cas9 plasmid for E. coli (e.g., pCas9cr4 or derivatives). These plasmids typically contain the Cas9 gene, a tracrRNA scaffold, and a cloning site for the gRNA.
-
Clone gRNA: Synthesize two complementary oligos encoding your 20-nt gRNA target sequence. Anneal them and ligate the resulting duplex into the linearized CRISPR-Cas9 plasmid.
2.2.3 Transformation and Gene Editing
-
Preparation: Prepare electrocompetent E. coli cells. For higher efficiency, use a strain already expressing the Lambda Red proteins (e.g., by transforming with pKD46 first).
-
Co-transformation: Co-transform the competent cells with the gRNA-Cas9 plasmid (e.g., 100 ng) and the linear donor DNA (e.g., 200-500 ng).
-
Selection and Induction: Plate the cells on LB agar with the appropriate antibiotic for the CRISPR plasmid. After colonies appear, restreak them and induce Cas9 expression according to the plasmid's specific protocol (e.g., with anhydrotetracycline or IPTG). Only cells that have successfully incorporated the donor DNA to repair the Cas9-induced DSB will survive.
2.2.4 Verification
-
Screening: Perform colony PCR on surviving colonies using primers that flank the deleted region. A successful knockout will yield a smaller PCR product compared to the wild-type strain.
-
Sequencing: Sequence the PCR product from positive clones to confirm the precise, scarless deletion of the target gene.
-
Plasmid Curing: Cure the CRISPR-Cas9 plasmid from the confirmed knockout strain, often by passaging the cells in medium without antibiotic selection.[15]
Data Presentation
Table 1: Comparison of Knockout Methodologies
| Feature | Lambda Red Recombineering | CRISPR-Cas9 Gene Editing |
| Principle | Homologous recombination of a linear DNA cassette | gRNA-guided Cas9 cleavage followed by homologous repair |
| Efficiency | High, often >90% for single deletions | Variable, but can be very high (>90%) with optimization[16] |
| "Scar" | Leaves a ~85 bp FRT scar after cassette removal | Can be completely scarless |
| Complexity | Relatively straightforward, well-established protocol | Requires gRNA design and plasmid cloning; can be more complex |
| Multiplexing | Difficult; requires sequential knockouts with different markers | Amenable to multiplexing with multiple gRNAs |
| Toxicity | Low | Cas9 expression can be toxic if off-target effects occur |
| Helper Plasmid | Requires pKD46 (temperature-sensitive) | Often combined with Lambda Red (pKD46) for efficiency[12] |
Confirmation of Colibactin Knockout Phenotype
Genotypic confirmation must be followed by phenotypic assays to ensure the knockout strain is functionally deficient in colibactin production.
Workflow Diagram: Knockout Confirmation
Caption: Workflow for genotypic and phenotypic verification of a colibactin knockout.
Genotypic Verification Protocol
-
Genomic DNA Isolation: Extract genomic DNA from the wild-type parent strain and the putative Δclb mutant.
-
PCR Analysis: Perform PCR using primers that flank the deleted gene/region.
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The product from the Δclb mutant should be significantly smaller than the wild-type product.
-
Sanger Sequencing: Purify and sequence the PCR product from the mutant to confirm the deletion junction is correct.
Phenotypic Verification: Megalocytosis and DNA Damage Assays
Colibactin's genotoxic activity leads to a distinct phenotype in cultured epithelial cells, characterized by cell cycle arrest and enlargement (megalocytosis), which can be used to confirm the loss of function.[17][18][19]
Protocol:
-
Cell Culture: Seed HeLa or Caco-2 human epithelial cells in a 24-well plate and grow to ~70% confluency.[18]
-
Bacterial Preparation: Grow wild-type (pks+), putative Δclb mutant, and a non-pathogenic control (pks-, e.g., E. coli K-12) strains overnight. Sub-culture them for 4 hours.[18]
-
Infection: Infect the HeLa/Caco-2 cells with the bacterial strains at a Multiplicity of Infection (MOI) of 25-50.[17][18]
-
Co-culture: Co-culture the bacteria and mammalian cells for 4 hours, then wash the cells and add fresh medium containing gentamicin to kill extracellular bacteria.
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Analysis:
-
Megalocytosis: Observe the cells under a microscope. Cells infected with the wild-type strain should exhibit significant enlargement and a flattened morphology compared to cells infected with the Δclb mutant or the pks- control.[18][19]
-
DNA Damage (γ-H2AX Staining): Fix the cells and perform immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX), an early marker of DNA double-strand breaks.[17][19] A strong γ-H2AX signal should be present in the nuclei of cells infected with the wild-type strain but should be absent or greatly reduced in cells infected with the Δclb mutant.[17][19]
-
References
- 1. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 2. Genotoxic Escherichia coli Strains Encoding Colibactin, Cytolethal Distending Toxin, and Cytotoxic Necrotizing Factor in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Lambda Red Recombineering in Escherichia coli Occurs Through a Fully Single-Stranded Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Utilizing CRISPR/Cas9 Gene Editing Techniques for Knockout of Genes in Escherichia coli Bacteria | UF Journal of Undergraduate Research [journals.flvc.org]
- 17. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genomic aberrations after short-term exposure to colibactin-producing E. coli transform primary colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Colibactin Activity Assays
Introduction
Colibactin is a genotoxic secondary metabolite produced by various members of the Enterobacteriaceae family, including certain strains of Escherichia coli that harbor the polyketide synthase (pks) genomic island.[1][2] This complex molecule induces DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs) in host cells, leading to cell cycle arrest, chromosomal instability, and an increased risk of colorectal cancer (CRC).[3][4][5] Due to its inherent instability and low yield, direct isolation and quantification of colibactin are challenging.[1] Consequently, a variety of in vitro assays have been developed to detect and quantify its genotoxic activity indirectly.
These application notes provide an overview of and detailed protocols for the most common in vitro assays used to measure colibactin activity. The methods described are essential for researchers studying the pathobiology of pks+ bacteria, screening for inhibitors of colibactin biosynthesis or activity, and investigating the host response to this potent genotoxin.
DNA Damage and Genotoxicity Assays
The hallmark of colibactin activity is the induction of DNA damage. Assays that detect DNA lesions, particularly DSBs and ICLs, are therefore central to its characterization.
Phospho-Histone H2AX (γH2AX) Detection
Application: The phosphorylation of histone H2AX on serine 139 (generating γH2AX) is an early and sensitive marker for DNA DSBs.[6] Detecting γH2AX is a robust method to quantify colibactin-induced genotoxicity. This can be achieved through immunofluorescence microscopy, flow cytometry, or In-Cell Western assays.[5][7][8]
Protocol: γH2AX In-Cell Western (ICW) Assay [6]
This protocol provides a quantitative, plate-based method for measuring γH2AX levels in cells infected with colibactin-producing bacteria.
-
Cell Seeding: Seed HeLa or other suitable human cells (e.g., Caco-2, HAP1) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Bacterial Infection: Culture pks+ E. coli and a pks-negative control strain overnight. Infect the seeded cells at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 300.[9] Co-incubate for 4 hours.
-
Cell Recovery: Remove the bacteria-containing medium. Wash the cells gently with PBS and add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for an additional period (e.g., overnight).[8]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS containing 0.1% Triton X-100.
-
Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 3% BSA in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) overnight at 4°C.
-
Secondary Antibody and DNA Staining:
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature in the dark with an infrared dye-conjugated secondary antibody (e.g., IRDye 800CW goat anti-mouse IgG) and a nuclear stain (e.g., RedDot 2).
-
-
Data Acquisition and Analysis:
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in two channels (e.g., 700 nm for DNA and 800 nm for γH2AX).
-
Normalize the γH2AX signal to the DNA signal to account for variations in cell number.[6]
-
DNA Interstrand Cross-Link (ICL) Detection Assay
Application: Colibactin's primary mechanism of action is the formation of ICLs, which stall DNA replication and can lead to DSBs.[4][10] This assay detects ICLs in plasmid DNA exposed to colibactin-producing bacteria.
Protocol: Plasmid DNA ICL Assay [10][11]
-
Reaction Setup: In a microcentrifuge tube, combine linearized or supercoiled plasmid DNA (e.g., pUC19, pBR322) with a suspension of live pks+ E. coli in a minimal medium like M9. Include a pks-negative strain as a control.
-
Incubation: Incubate the mixture for 4-6 hours at 37°C to allow for colibactin production and interaction with the DNA.
-
DNA Purification: Pellet the bacteria by centrifugation. Isolate the plasmid DNA from the supernatant using a standard PCR clean-up kit.
-
Denaturation: Denature the purified DNA by adding an equal volume of alkaline loading buffer (containing NaOH and EDTA) and incubating at room temperature.
-
Gel Electrophoresis: Analyze the samples on a denaturing alkaline agarose gel.
-
Analysis: Visualize the DNA using a suitable stain (e.g., SYBR Gold). Non-cross-linked DNA will migrate as single strands. Cross-linked DNA will prevent strand separation, causing the DNA to migrate at a position corresponding to double-stranded DNA, or to renature and migrate faster.[10]
Cell-Based Phenotypic Assays
Colibactin-induced genotoxicity triggers distinct cellular phenotypes, such as cell cycle arrest and reduced viability, which can be quantified.
Megalocytosis Assay
Application: A characteristic cellular response to colibactin is megalocytosis, a form of cellular enlargement resulting from G2/M cell cycle arrest.[6][7] This phenotype can be quantified as a proxy for colibactin activity.
Protocol: Methylene Blue Binding Assay for Megalocytosis [7]
-
Cell Infection: Seed Caco-2 cells (1 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours. Infect with pks+ and pks-negative E. coli at an MOI of 50 for 4 hours.[7]
-
Cell Recovery: Remove bacteria and incubate in gentamicin-containing medium for 72 hours to allow the megalocytic phenotype to develop.
-
Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 20 minutes.
-
Stain with a 1% methylene blue solution in borate buffer for 30 minutes.
-
-
Dye Elution: Wash away excess stain with water. Elute the bound dye by adding an elution solution (e.g., 0.1 N HCl in 50% ethanol) and incubating for 20 minutes with shaking.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 620 nm. An increase in absorbance corresponds to larger cells that bind more dye.
Cytotoxicity Assay
Application: High concentrations of colibactin or prolonged exposure can lead to cell death. Standard cytotoxicity assays measure the impact of colibactin on cell viability and proliferation.
Protocol: XTT Cell Viability Assay [9]
-
Cell Infection: Seed HAP1 cells in a 96-well plate and infect with pks+ and pks-negative E. coli at various MOIs (e.g., 30 to 300) for 4 hours.
-
Recovery: Treat with gentamicin to kill bacteria and incubate for 48-72 hours.
-
XTT Reagent Addition: Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450 nm.
-
Analysis: Calculate cell viability as a percentage relative to uninfected or pks-negative controls. A decrease in viability indicates cytotoxicity.
Biochemical and Reporter Assays
These assays focus on specific components of the colibactin biosynthetic pathway or the bacterial response to its production.
ClbP Peptidase Activity Assay
Application: The final step in colibactin biosynthesis is the maturation of an inactive precursor (precolibactin) by the periplasmic peptidase ClbP.[12][13] Measuring ClbP activity serves as a surrogate for the production of mature, active colibactin. This can be done by quantifying a stable byproduct of the cleavage reaction.[14]
Protocol: LC-MS Quantification of N-myristoyl-D-asparagine [14][15]
-
Bacterial Culture: Grow pks+ E. coli in liquid culture (e.g., LB broth) for 48 hours at 37°C.[15]
-
Sample Preparation: Pellet the bacterial cells. Extract metabolites from the supernatant or whole culture using an organic solvent like ethyl acetate.
-
LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Identify and quantify the peak corresponding to N-myristoyl-D-asparagine (N-myr-Asn), the byproduct of ClbP-mediated precolibactin cleavage. Compare the amount of N-myr-Asn produced by different bacterial strains or under different conditions.
Reporter Gene Assay for clb Promoter Activity
Application: Reporter gene assays can be used to study the regulation of the pks island.[16] By fusing a promoter of a key clb gene (e.g., clbA or clbR) to a reporter gene like luciferase (lux), one can monitor the transcriptional activity of the colibactin biosynthetic pathway under various conditions.[2][7]
Protocol: clbA-luciferase Reporter Assay [7]
-
Strain Construction: Construct a reporter strain by integrating a clbA promoter-luciferase fusion construct into the chromosome of a pks+ E. coli strain (e.g., Nissle 1917).
-
Culture Conditions: Grow the reporter strain in a minimal medium supplemented with specific test compounds (e.g., prebiotics like inulin or iron supplements).[7]
-
Measurement: At various time points, measure both the optical density (OD₆₀₀) of the culture and its luminescence using a plate reader.
-
Analysis: Normalize the luminescence signal (Relative Light Units, RLU) to the OD₆₀₀ to account for differences in bacterial growth. An increase in the RLU/OD₆₀₀ ratio indicates activation of the clbA promoter.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for various colibactin activity assays.
Table 1: Cytotoxicity and Genotoxicity of clb⁺ E. coli in HAP1 Cells [9]
| Cell Line | E. coli Strain | MOI | Cell Viability (%) | Micronucleated Cells (%) |
| HAP1 Wild-Type | #50 (clb⁺) | 30 | Not specified | ~5% |
| HAP1 Wild-Type | #50 (clb⁺) | 300 | 42% | ~10% |
| HAP1 FANCD2-KO | #50 (clb⁺) | 30 | Significantly lower than WT | ~15% |
| HAP1 FANCD2-KO | #50 (clb⁺) | 300 | 21% | ~25% |
Table 2: Modulation of clbA Gene Expression by Prebiotics and Iron [7]
| Bacterial Strain | Supplement (Concentration) | Relative clbA Expression (Fold Change) |
| E. coli Nissle 1917 | Inulin (40 mg/mL) | ~2.5-fold increase |
| E. coli Nissle 1917 | GOS (40 mg/mL) | ~2.0-fold increase |
| E. coli Nissle 1917 | Ferrous Sulfate (125 µM) | Significant decrease |
| E. coli NC101 | Inulin (40 mg/mL) | ~2.0-fold increase in γH2AX |
| E. coli NC101 | GOS (40 mg/mL) | ~1.9-fold increase in γH2AX |
Signaling Pathways and Visualizations
Colibactin exerts its effects by initiating a complex DNA Damage Response (DDR).
Caption: Colibactin-induced DNA Damage Response pathway.
Caption: Experimental workflow for the γH2AX In-Cell Western assay.
References
- 1. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Depurination of colibactin-derived interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Screening method toward ClbP-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Mass Spectrometry Techniques for the Analysis of the Genotoxin Colibactin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin is a genotoxic secondary metabolite produced by certain strains of gut bacteria, most notably Escherichia coli. Its production is linked to a 54-kb polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster known as the pks or clb island. Due to its high instability and low production levels, direct isolation and structural characterization of mature colibactin have been challenging. However, its potent DNA-damaging activity, which includes inducing DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs), has implicated it as a potential driver in the development of colorectal cancer.
Mass spectrometry has emerged as an indispensable tool for the study of this elusive molecule. By focusing on more stable precursors, metabolic byproducts, and its covalent adducts with DNA, researchers have been able to piece together the structure of colibactin and begin to understand its mechanism of action. These application notes provide an overview of the mass spectrometry-based techniques and detailed protocols for the analysis of colibactin and its derivatives.
Key Mass Spectrometry Approaches
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are central to the analysis of colibactin.[1][2] These techniques provide the accuracy and sensitivity needed to detect and identify the low-abundance species associated with colibactin production. Liquid chromatography-mass spectrometry (LC-MS), particularly with reversed-phase columns, is the standard method for separating the complex mixtures of metabolites and DNA adducts prior to mass analysis.[1][2]
A crucial strategy in colibactin research is the use of stable isotope labeling . By culturing bacterial strains with precursors enriched in heavy isotopes (e.g., 13C-labeled amino acids), colibactin-related molecules can be identified by their characteristic mass shifts in the resulting mass spectra.[2][3]
Data Presentation: Quantitative Analysis of Colibactin-Related Molecules
The following table summarizes high-resolution mass spectrometry data for key colibactin-related molecules and DNA adducts identified in various studies. This data is critical for the targeted detection and identification of these compounds in complex biological samples.
| Compound Name/Description | Molecular Formula | Calculated m/z | Observed m/z | Mass Error (ppm) | Ion Type | Reference |
| Colibactin-bis(adenine) adduct | C47H50N18O9S2 | 537.1723 | 537.1721 | 0.37 | [M+2H]2+ | [2] |
| Colibactin-adenine adduct 1 | C23H25N9O5S | 540.1772 | 540.1765 | -1.3 | [M+H]+ | [4] |
| Colibactin-adenine adduct 2 | C23H25N9O5S | 540.1772 | 540.1765 | -1.3 | [M+H]+ | [4] |
| N-myristoyl-D-asparagine | C18H34N2O4 | 343.2591 | 343.2591 | 0.0 | [M+H]+ | [1] |
| Putative Colibactin-Adenine Adduct 8 | C23H27N9O5S | 542.1928 | 542.1925 | -0.55 | [M+H]+ | [3] |
| Putative Colibactin-Adenine Adduct 9 | C23H25N9O6S | 556.1718 | 556.1722 | 0.72 | [M+H]+ | [3] |
| Putative Colibactin-Adenine Adduct 10 | C22H25N9O4S | 512.1823 | 512.1820 | -0.58 | [M+H]+ | [3] |
| Putative Colibactin-Adenine Adduct 11 | C22H23N9O5S | 526.1615 | 526.1618 | 0.57 | [M+H]+ | [3] |
Experimental Protocols
Protocol 1: Extraction of Colibactin Metabolites from Bacterial Culture for LC-MS Analysis
This protocol is adapted from methods used to detect the colibactin pathway byproduct, N-myristoyl-D-asparagine.[1]
1. Bacterial Culture:
-
Inoculate a colibactin-producing E. coli strain (and a non-producing strain as a negative control) into 100 mL of Luria-Bertani (LB) broth.
-
Grow the culture overnight at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 1.0.
2. Extraction:
-
Pellet the bacterial cells by centrifugation.
-
Transfer the supernatant to a separatory funnel and extract with an equal volume of ethyl acetate.
-
Collect the ethyl acetate fraction and evaporate to dryness using a rotary evaporator.
-
Resuspend the dried extract in 3 mL of methanol.
-
Extract the cell pellet with 2 mL of methanol.
-
Combine the methanol extracts for LC-MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Agilent 6130 quadrupole LC-MS or equivalent.[1]
-
Column: Agilent Zorbax SB-C18, 1.8 µm, 2.1 × 50 mm.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: [1]
-
0-2 min: 100% A
-
2-22 min: Linear gradient to 100% B
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted analysis of known metabolites (e.g., m/z 343 for N-myristoyl-D-asparagine) or full scan for untargeted analysis.
-
Protocol 2: Analysis of Colibactin-DNA Adducts from In Vitro Reactions
This protocol describes the analysis of DNA adducts formed by incubating plasmid DNA with colibactin-producing bacteria.[2][3]
1. In Vitro Adduct Formation:
-
Incubate linearized plasmid DNA (e.g., pUC19) with a culture of colibactin-producing E. coli in M9 minimal medium for 4.5 hours at 37°C.[3]
-
Use a non-producing strain as a negative control.
-
For isotope labeling, use auxotrophic bacterial strains (e.g., ΔcysE, ΔmetA) supplemented with the corresponding 13C-labeled amino acid.[2][3]
2. DNA Isolation and Digestion:
-
Separate the bacteria from the DNA by centrifugation.
-
Isolate the plasmid DNA using a standard DNA purification kit.
-
Digest the purified DNA to individual nucleosides using a nucleoside digestion mix.
3. LC-HRMS/MS Analysis:
-
LC System: Agilent Infinity 1290 HPLC or equivalent.[2]
-
Column: Phenomenex Kinetex 1.7µ C18 100 Å, 100 × 2.1 mm.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: [2]
-
0-2 min: 5% B
-
2-26 min: Linear gradient from 5% to 98% B
-
Hold at 98% B for 10 min
-
-
Mass Spectrometer: Agilent iFunnel 6550 QTOF or equivalent.[2]
Protocol 3: Detection of Colibactin-DNA Adducts in Mammalian Cells
This protocol outlines the procedure for detecting colibactin-DNA adducts in human cells after infection with colibactin-producing bacteria.[2][4]
1. Cell Culture and Infection:
-
Culture human cell lines (e.g., HCT-116 or HeLa) to an appropriate confluency.
-
Infect the cells with colibactin-producing E. coli at a suitable multiplicity of infection (MOI) for 2-4 hours.[2]
2. Genomic DNA Extraction and Digestion:
-
After infection, wash the cells thoroughly to remove bacteria.
-
Isolate genomic DNA from the mammalian cells using a genomic DNA purification kit.
-
Digest the genomic DNA to nucleosides as described in Protocol 2.
3. LC-HRMS/MS Analysis:
-
Follow the LC-HRMS/MS parameters outlined in Protocol 2. Due to the low abundance of adducts in genomic DNA, a highly sensitive mass spectrometer is crucial.
Visualizations
Colibactin Biosynthesis and Activation Workflow
The following diagram illustrates the key steps in the biosynthesis of colibactin, from the assembly of the precolibactin prodrug to its activation by the peptidase ClbP.
Caption: Workflow of colibactin biosynthesis and activation.
Colibactin-Induced DNA Damage Response Pathway
This diagram outlines the cellular response to DNA damage caused by colibactin, leading to cell cycle arrest and DNA repair.
Caption: Cellular response pathway to colibactin-induced DNA damage.
Conclusion
The analysis of colibactin presents significant analytical challenges due to its inherent instability and low abundance. However, the mass spectrometry techniques and protocols outlined in these application notes provide a robust framework for researchers to investigate this important bacterial genotoxin. By focusing on the analysis of stable byproducts and DNA adducts, it is possible to gain valuable insights into the biosynthesis, mechanism of action, and biological consequences of colibactin production in the human gut. Further research in this area will be critical for understanding the role of the gut microbiome in health and disease, particularly in the context of colorectal cancer.
References
- 1. MATE transport of the E. coli-derived genotoxin colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the clb Gene Cluster Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the CRISPR-Cas9 gene-editing tool for the targeted study of the clb (colibactin) gene cluster. The protocols outlined below are intended to facilitate research into the function of the clb gene cluster, the biosynthesis of its genotoxic product, colibactin, and its implications in human health and disease, particularly in the context of colorectal cancer.
Introduction to the clb Gene Cluster and Colibactin
The clb gene cluster, also known as the pks island, is a 54-kb genomic island found in certain strains of Escherichia coli and other members of the Enterobacteriaceae family.[1][2] This cluster directs the synthesis of colibactin, a hybrid polyketide-non-ribosomal peptide genotoxin.[2] Colibactin is a highly reactive and unstable molecule that has been shown to induce DNA double-strand breaks (DSBs), interstrand cross-links (ICLs), and a specific mutational signature in host cells.[2][3][4][5] This DNA damage can lead to cell cycle arrest, senescence, and has been strongly implicated in the development of colorectal cancer.[2][5]
The biosynthesis of colibactin is a complex process involving a series of enzymes encoded by the clb genes.[2] Key genes include those encoding for non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), and tailoring enzymes.[2] The final maturation of the inactive precursor, precolibactin, into the active genotoxin requires the activity of the periplasmic peptidase ClbP.[6]
Application of CRISPR-Cas9 for clb Gene Cluster Research
The CRISPR-Cas9 system offers a powerful and precise tool for the genetic manipulation of the clb gene cluster in E. coli. This technology allows for the targeted knockout, modification, or insertion of genes within the cluster, enabling researchers to:
-
Elucidate the function of individual clb genes in colibactin biosynthesis and transport.
-
Generate mutant E. coli strains that produce modified or no colibactin to study its specific effects on host cells.
-
Introduce reporter genes to study the regulation and expression of the clb gene cluster under different conditions.
-
Screen for host factors that interact with colibactin or are involved in the cellular response to colibactin-induced DNA damage.
Quantitative Analysis of Colibactin-Induced Genotoxicity
A key aspect of studying the clb gene cluster is the ability to quantify the genotoxic effects of colibactin produced by wild-type and mutant E. coli strains. The following tables summarize representative quantitative data from studies investigating colibactin's activity.
Table 1: Quantification of DNA Double-Strand Breaks (γH2AX Foci)
| E. coli Strain | Treatment/Condition | Mean γH2AX Foci per Cell | Fold Change vs. Control | Reference |
| Non-pathogenic E. coli (pks-) | Co-culture with HeLa cells | ~5 | 1.0 | [7] |
| Wild-type E. coli (pks+) | Co-culture with HeLa cells | ~25 | 5.0 | [7] |
| ΔclbQ mutant E. coli | Co-culture with HeLa cells | ~7 | 1.4 | [8] |
| ΔclbP mutant E. coli | Co-culture with HeLa cells | ~6 | 1.2 | [9] |
Table 2: Cell Cycle Analysis of Host Cells Exposed to Colibactin-Producing E. coli
| E. coli Strain | Host Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Non-pathogenic E. coli (pks-) | Human Colon Epithelial Cells | 60% | 25% | 15% | [2] |
| Wild-type E. coli (pks+) | Human Colon Epithelial Cells | 20% | 10% | 70% | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the study of the clb gene cluster using CRISPR-Cas9.
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in the clb Gene Cluster of E. coli
This protocol outlines the steps for creating a targeted gene deletion within the clb cluster using a plasmid-based CRISPR-Cas9 system coupled with λ-Red recombineering.
1. Design of guide RNA (gRNA) and Homology Directed Repair (HDR) Template:
-
gRNA Design:
-
Identify the target gene within the clb gene cluster for knockout.
-
Use online design tools (e.g., CHOPCHOP, CRISPOR) to design a 20-nucleotide gRNA sequence that targets a region within the gene.[10]
-
Ensure the gRNA sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9) in the target DNA.[11]
-
Perform a BLAST search to ensure the gRNA sequence is specific to the target gene and has minimal off-target effects in the E. coli genome.
-
-
HDR Template Design:
-
Design a donor DNA template for homology-directed repair. For a gene knockout, this template will typically consist of two homology arms of 500-1000 bp flanking the desired deletion site.[12]
-
The homology arms should correspond to the upstream and downstream regions of the target gene.
-
The donor template can be synthesized as a linear double-stranded DNA fragment or cloned into a donor plasmid.[13][14]
-
2. Plasmid Construction:
-
Clone the designed gRNA sequence into a gRNA expression plasmid.
-
If using a two-plasmid system, a separate plasmid expressing the Cas9 nuclease and the λ-Red recombinase enzymes is required.[13]
3. Preparation of Electrocompetent E. coli:
-
Grow the target E. coli strain harboring the clb gene cluster to the mid-logarithmic phase.
-
Prepare electrocompetent cells by washing the bacterial culture with ice-cold sterile water or 10% glycerol.
4. Transformation and Gene Editing:
-
Co-transform the electrocompetent E. coli with the gRNA expression plasmid and the donor DNA template. If using a two-plasmid system, the Cas9/λ-Red plasmid should already be present in the cells.
-
Induce the expression of the λ-Red recombinase (e.g., with L-arabinose) to facilitate homologous recombination of the donor template.[13]
-
Induce the expression of the Cas9 nuclease (e.g., with anhydrotetracycline) to introduce a double-strand break at the target site, which will be repaired using the donor template.[15]
-
Plate the transformed cells on selective agar plates containing the appropriate antibiotics to select for cells that have successfully incorporated the plasmids.
5. Validation of Gene Knockout:
-
Colony PCR: Screen individual colonies by PCR using primers that flank the targeted gene. A successful knockout will result in a smaller PCR product compared to the wild-type.[16]
-
Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the precise deletion of the target gene.
-
Whole-Genome Sequencing: For a more comprehensive analysis and to check for off-target mutations, perform whole-genome sequencing of the final mutant strain.[17]
Protocol 2: Quantification of Colibactin-Induced DNA Damage using γH2AX Immunofluorescence
This protocol describes the quantification of DNA double-strand breaks in mammalian cells following co-culture with colibactin-producing E. coli.
1. Cell Culture and Co-culture:
-
Seed mammalian cells (e.g., HeLa or human colon epithelial cells) in a multi-well plate and allow them to adhere overnight.
-
Grow the wild-type and mutant E. coli strains to the mid-logarithmic phase.
-
Infect the mammalian cells with the E. coli strains at a specific multiplicity of infection (MOI) (e.g., 100:1).
-
Co-culture the bacteria and mammalian cells for a defined period (e.g., 4 hours).
-
Wash the cells with phosphate-buffered saline (PBS) to remove non-adherent bacteria and add fresh media containing an antibiotic (e.g., gentamicin) that does not kill intracellular bacteria to prevent overgrowth.
2. Immunofluorescence Staining:
-
After a further incubation period (e.g., 4 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX).
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
3. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[18]
-
A significant increase in the number of γH2AX foci in cells co-cultured with wild-type E. coli compared to the mutant or control strains indicates colibactin-induced DNA damage.[7]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of the clb gene cluster.
Caption: Colibactin biosynthesis and its genotoxic effects on a host cell.
Caption: Workflow for CRISPR-Cas9 mediated gene editing of the clb cluster.
Caption: Signaling pathway of the host cell's DNA damage response to colibactin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Role of Gut Microbiota in Colorectal Cancer Pathogenesis: A Comprehensive Literature Review [mdpi.com]
- 3. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.harvard.edu [news.harvard.edu]
- 5. Colibactin-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. CRISPR/Cas Technologies and Their Applications in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Large scale validation of an efficient CRISPR/Cas-based multi gene editing protocol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large scale validation of an efficient CRISPR/Cas-based multi gene editing protocol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas9-assisted genome editing in E. coli elevates the frequency of unintended mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Culturing pks+ E. coli for Colibactin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Colibactin is a genotoxic secondary metabolite produced by various Enterobacteriaceae, including certain strains of Escherichia coli that harbor the 54-kb polyketide synthase (pks) genomic island.[1][2][3] Due to its ability to induce DNA double-strand breaks, cell cycle arrest, and senescence in eukaryotic cells, colibactin is implicated in the etiology of colorectal cancer.[4][5][6] However, colibactin is notoriously unstable and produced in very small quantities, making its direct isolation and quantification challenging.[1][2][7] Its genotoxic activity requires direct contact between the live bacteria and host cells.[4][8]
These application notes provide detailed protocols for the cultivation of pks+ E. coli, verification of the pks island, and quantification of colibactin's genotoxic activity through indirect methods. A central finding is that colibactin production is maximal under anoxic (anaerobic) conditions and is actively inhibited by oxygen.[1][2][9]
I. Optimal Culture Conditions for Colibactin Production
Successful production of colibactin hinges on maintaining specific environmental conditions that promote the expression of the clb genes within the pks island.
-
Oxygen Tension: This is the most critical factor. Colibactin synthesis is adapted to the anoxic intestinal lumen and hypoxic tumor microenvironments.[1][2][9] Bacterial cultures must be maintained under anaerobic or hypoxic (e.g., <1% O₂) conditions to maximize yield.[2] Oxygen inhibits the transcription of colibactin synthase genes like clbB.[1]
-
Iron Availability: Colibactin production is regulated by iron availability, with low-iron conditions promoting the expression of pks genes.[1][6][10]
-
Nutrient Sources: The carbon source can impact pks gene expression.[1] Additionally, polyamines such as spermidine are required for colibactin production.[1][10]
II. Experimental Protocols
Protocol 1: Culturing pks+ E. coli
This protocol describes the general procedure for growing pks+ E. coli strains (e.g., Nissle 1917, SP15) for subsequent colibactin production assays.[1][11]
Methodology:
-
Strain Preparation: From a glycerol stock, streak the desired pks+ E. coli strain onto a Luria-Bertani (LB) agar plate with appropriate antibiotics, if required. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 3-5 mL of LB broth. Incubate overnight at 37°C with shaking (approx. 240 RPM).[1][8]
-
Production Culture:
-
Dilute the overnight starter culture into fresh LB broth or Dulbecco's Modified Eagle's Medium (DMEM) to an optical density at 600 nm (OD₆₀₀) of ~0.4 to reach the exponential growth phase.[1]
-
For maximal colibactin production, perform this incubation in an anaerobic chamber or a hypoxic workstation regulated at 0.1% to 1% O₂, 5% CO₂, at 37°C.[1][2]
-
Incubate for the required duration as specified by the downstream application (e.g., 3.5-4 hours for cell infection assays).[3][8]
-
Data Presentation: Media Composition
| Table 1: Luria-Bertani (LB) Broth Composition | |
| Component | Amount per 1 Liter |
| Tryptone | 10 g |
| Yeast Extract | 5 g |
| NaCl | 10 g |
| Instructions | Dissolve components in 950 mL of deionized water. Adjust pH to 7.0 with NaOH. Bring volume to 1 L and sterilize by autoclaving.[12][13] |
Protocol 2: Verification of pks Island by PCR
This protocol is used to confirm the presence of the colibactin-producing gene cluster in E. coli isolates by targeting specific genes within the pks island, such as clbA and clbQ.[14][15]
Methodology:
-
DNA Extraction: Extract genomic DNA from the cultured E. coli strain using a standard ethanol precipitation method or a commercial kit.[15]
-
PCR Amplification: Set up a PCR reaction using primers specific to pks island genes. E. coli Nissle 1917 can be used as a positive control and a known pks-negative strain (e.g., LMG2092) as a negative control.[11]
-
Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence of amplicons of the expected size.
Data Presentation: PCR Parameters
| Table 2: PCR Cycling Conditions for clb Gene Detection | |
| Step | Temperature |
| Initial Denaturation | 95°C |
| Denaturation | 95°C |
| Annealing | 54-60°C |
| Extension | 72°C |
| Final Extension | 72°C |
| Note: Conditions may need optimization based on primers and polymerase used.[11][15] |
Protocol 3: Quantification of Colibactin-Associated Genotoxicity (γ-H2AX Assay)
Due to colibactin's instability, its activity is typically measured by its genotoxic effects on a host cell line, such as HeLa or HEK cells.[15] A sensitive method is to quantify the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks, using an In-Cell Western assay.[4]
Methodology:
-
Cell Seeding: Seed HeLa cells (e.g., 5 x 10³ cells/well) in a 96-well plate and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[8]
-
Bacterial Infection:
-
Post-Infection:
-
Wash the cells thoroughly with pre-warmed HBSS to remove bacteria.[8]
-
Add fresh culture medium containing a high concentration of gentamicin (e.g., 200 µg/mL) to kill any remaining extracellular bacteria and incubate for an additional period (e.g., 48-72 hours) to allow for the development of the cytopathic phenotype.[3][8]
-
-
γ-H2AX Detection:
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with a primary antibody against γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Quantify the fluorescence signal using an appropriate plate reader or imaging system. The signal intensity correlates with the level of DNA damage.[4]
-
III. Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for colibactin production and its biological mode of action.
Caption: Experimental workflow for colibactin-induced genotoxicity assay.
Caption: Simplified mode of action for colibactin-induced DNA damage.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Insights into the acquisition of the pks island and production of colibactin in the Escherichia coli population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage [bio-protocol.org]
- 9. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted depletion of pks+ bacteria from a fecal microbiota using specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial cultivation media and antibiotics [qiagen.com]
- 13. Introduction to Microbial Media [sigmaaldrich.com]
- 14. droracle.ai [droracle.ai]
- 15. Colibactin possessing E. coli isolates in association with colorectal cancer and their genetic diversity among Pakistani population - PMC [pmc.ncbi.nlm.nih.gov]
Application of Colibactin in Cancer Research Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colibactin, a genotoxic secondary metabolite produced by certain strains of gut bacteria, most notably Escherichia coli harboring the pks genomic island, has emerged as a significant factor in the etiology of colorectal cancer (CRC).[1][2][3] Its ability to induce DNA double-strand breaks, DNA alkylation, and specific mutational signatures provides a powerful tool for cancer researchers to model tumorigenesis and investigate novel therapeutic interventions.[2][4][5] These application notes provide an overview of the use of colibactin in cancer research models, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
Colibactin exerts its pro-carcinogenic effects primarily through its genotoxicity. It functions as a DNA alkylating agent, forming covalent adducts with DNA that can lead to interstrand cross-links.[5][6] This DNA damage triggers a cellular response that includes cell cycle arrest, cellular senescence, and, if the damage is not properly repaired, the accumulation of mutations and chromosomal instability, all of which are hallmarks of cancer development.[1][2][7]
A key signaling pathway affected by colibactin involves the induction of cellular senescence. Colibactin-producing E. coli can induce senescence by altering p53 SUMOylation through the upregulation of miR-20a-5p, which in turn targets and downregulates SENP1.[1][2] Senescent cells then secrete a variety of growth factors, contributing to a pro-tumorigenic microenvironment.[1][2]
Data Presentation: Quantitative Parameters in Colibactin Studies
The following tables summarize key quantitative data from published studies on the use of colibactin-producing bacteria in cancer research models.
Table 1: In Vitro Studies
| Cell Line | Organism | Multiplicity of Infection (MOI) | Incubation Time | Observed Effects | Reference |
| HeLa S3 | E. coli | 1, 5, 25, 100 | 4 hours | Cell cycle arrest, senescence, cell death | [8][9] |
| HCT116 | Synthetic Colibactin 742 | Chronic Exposure | Not specified | Upregulation of BRCA1, Fanconi anemia, and MMR signaling pathways | [4] |
| Various CRC cell lines | E. coli | Not specified | 24-96 hours | Differential sensitivity based on homologous recombination proficiency | [10] |
| Murine BE organoids | E. coli | Not specified | Not specified | Increased proliferation and DNA damage | [11] |
Table 2: In Vivo Studies
| Animal Model | Organism | Multiplicity of Infection (MOI) / Dosage | Duration | Observed Effects | Reference |
| Xenograft Mouse Model | E. coli | 20 | Not specified | Increased tumor growth | [1] |
| Xenograft Mouse Model | E. coli | 100 | Not specified | Decreased tumor growth (tumor dormancy) | [1] |
| Germ-free C57BL/6J Mice | E. coli | Not specified | 2 weeks | Formation of colibactin-DNA adducts in colonic epithelial cells | [5] |
| APCmin/+ Mice | E. coli | Oral administration | Not specified | Increased number of colonic polyps and total tumor volume | [12] |
Experimental Protocols
Protocol 1: In Vitro Infection of Mammalian Cells with Colibactin-Producing E. coli
This protocol describes a general method for infecting cultured mammalian cells with pks+ E. coli to study the genotoxic effects of colibactin.[8][13][14][15]
Materials:
-
HeLa S3 cells (or other suitable cell line)
-
pks+ E. coli strain (colibactin-producing)
-
pks-E. coli strain (negative control)
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Calf Serum (FCS) and 1% antibiotic-antimycotic
-
Hank's Balanced Salt Solution (HBSS)
-
Gentamicin
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed 5 x 10³ HeLa S3 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.
-
Bacterial Culture Preparation: Grow overnight liquid cultures of pks+ and pks-E. coli. On the day of infection, subculture the bacteria for 2 hours at 37°C.
-
Infection:
-
Wash the HeLa cells four times with warm HBSS.
-
Adjust the bacterial culture density in EMEM with 1% FCS to achieve the desired Multiplicity of Infection (MOI). A typical starting MOI is 200, with serial two-fold dilutions performed across the plate.
-
Inoculate the cells with the bacterial suspension. Centrifuge the plate at 200g for 10 minutes to facilitate bacteria-cell contact.
-
Incubate for 4 hours at 37°C with 5% CO₂.
-
-
Post-Infection:
-
Measure the optical density at 600 nm (OD₆₀₀) to monitor bacterial growth.
-
Wash the cells at least three times with pre-warmed HBSS to remove bacteria.
-
Add complete medium containing 200 µg/mL gentamicin to each well to kill any remaining extracellular bacteria.
-
-
Incubation and Analysis: Incubate the plate for 72 hours at 37°C with 5% CO₂ to allow for the development of the cytotoxic phenotype. Analyze the cells for DNA damage, cell cycle arrest, senescence, or other relevant endpoints.
Protocol 2: Assessment of DNA Damage (γ-H2AX Foci Formation)
This protocol outlines the immunofluorescent staining of γ-H2AX, a marker for DNA double-strand breaks.
Materials:
-
Infected and control cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-primary antibody species
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate cells with the primary anti-γ-H2AX antibody (diluted in 1% BSA) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips onto microscope slides.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of colibactin-induced cellular senescence and tumor promotion.
Caption: General experimental workflows for in vitro and in vivo colibactin studies.
Caption: Logical relationship of colibactin-induced genotoxicity leading to cancer.
References
- 1. The bacterial genotoxin colibactin promotes colon tumor growth by modifying the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. news.harvard.edu [news.harvard.edu]
- 4. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colibactin-producing Escherichia coli enhance resistance to chemotherapeutic drugs by promoting epithelial to mesenchymal transition and cancer stem cell emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Escherichia coli strains encoding colibactin and cytotoxic necrotizing factor (CNF) colonize laboratory macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolerance to colibactin correlates with homologous recombination proficiency and resistance to irinotecan in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. L-serine promotes pro-carcinogenic effects of colibactin-producing E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage [bio-protocol.org]
- 15. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
problems with detecting unstable colibactin
Troubleshooting Guides
Problem 1: My PCR for the pks island genes (e.g., clbA, clbQ) is negative or inconsistent, but I suspect the E. coli strain should be positive.
Possible Causes & Solutions:
-
DNA Quality: Poor quality DNA can inhibit PCR. Ensure your DNA extraction method yields pure, high-molecular-weight DNA. Consider using a commercial kit optimized for bacterial DNA extraction.
-
Primer Design: Verify that your primers are specific to the target genes and have optimal annealing temperatures. The pks island is highly conserved, but minor variations could exist.
-
PCR Conditions: The amplification protocol may need optimization. A typical starting point for clbA and clbQ amplification is:
-
Initial Denaturation: 95°C for 10 minutes.
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 1 minute.
-
Extension: 72°C for 40 seconds.
-
Cycles: 30-35.
-
Final Extension: 72°C for 7 minutes.
-
-
Incorrect Phylogroup: The pks island is most common in E. coli of the B2 phylogroup. If you are screening isolates, confirm their phylogroup. Strains from other groups (A, B1, D) can carry the island but at a much lower frequency.
Problem 2: I am not observing significant DNA damage (e.g., γH2AX foci, cell cycle arrest) in my co-culture experiment with a confirmed pks+ E. coli strain.
Possible Causes & Solutions:
-
Oxygen Levels: Colibactin production is strongly inhibited by oxygen. Ensure your co-culture experiments are performed under microaerophilic or anoxic conditions, which better mimic the gut environment and maximize colibactin synthesis. Standard cell culture incubators with atmospheric oxygen (21%) can suppress or eliminate detectable genotoxicity.
-
Culture Medium Composition: The synthesis of colibactin is influenced by nutrient availability.
-
Iron: Low-iron conditions enhance the expression of the pks island. Conversely, high-iron media can inhibit production.
-
Polyamines: The polyamine spermidine is required for colibactin production. Ensure your medium does not lack essential precursors.
-
-
Lack of Cell-to-Cell Contact: Colibactin's instability necessitates close contact between the bacteria and target host cells. Ensure your experimental setup allows for this interaction. If using transwell plates, the pore size must be small enough to prevent bacterial passage while understanding that this setup will likely attenuate or eliminate the genotoxic effect.
-
Timing of Assay: DNA damage markers like γH2AX phosphorylation peak at specific times post-infection. For HeLa cells, a peak is often observed 24-48 hours after a 4-hour infection period. Conduct a time-course experiment to identify the optimal endpoint for your cell line.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to colibactin, partly due to differences in their DNA repair capabilities. Cells proficient in homologous recombination may repair the damage more efficiently, showing a transient damage signal. Consider using a cell line known to be sensitive or knocking down key DNA repair proteins like FANCD2 to enhance the phenotype.
Key Experimental Protocols & Visualizations
Workflow for Assessing Colibactin Genotoxicity
The following diagram outlines a typical workflow for indirectly measuring colibactin activity by assessing its effects on mammalian cells.
Caption: Workflow for a colibactin-induced DNA damage assay.
Protocol: Immunofluorescence for γH2AX Foci
This protocol provides a method for visualizing DNA double-strand breaks, a hallmark of colibactin activity.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Bacterial Co-culture: Perform the co-culture as described in the workflow diagram (Phase 1 & 2). Include pks- bacteria as a negative control and a known DNA-damaging agent (e.g., etoposide) as a positive control.
-
Fixation: At the desired time point (e.g., 24 hours post-infection), wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against phosphorylated H2AX (Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A significant increase in foci in cells exposed to pks+ bacteria compared to the pks- control indicates colibactin-induced DNA damage.
Colibactin's Mechanism of Action & Regulatory Factors
The production and activity of colibactin are tightly controlled and result in a specific DNA damage response.
Caption: Regulation and genotoxic mechanism of colibactin.
Quantitative Data Summary
The presence of the pks genomic island is significantly more prevalent in E. coli strains isolated from colorectal cancer (CRC) patients compared to healthy individuals, highlighting its potential role in tumorigenesis.
| Population | Prevalence of pks+ E. coli | Reference |
| Colorectal Cancer (CRC) Patients | ~40-67% | |
| Healthy Controls | ~20% |
Note: Prevalence can vary based on the specific cohort and detection methods used. The data underscores the enrichment of colibactin-producing bacteria in the CRC tumor microenvironment.
improving yield of colibactin from bacterial cultures
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the yield of colibactin from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is colibactin and why is it so difficult to isolate? Colibactin is a genotoxic secondary metabolite produced by certain strains of bacteria, including E. coli, that harbor the pks (or clb) biosynthetic gene cluster.[1] Its significance in research is linked to its role in colorectal cancer development.[1][2] The primary challenges in isolating colibactin are its low production levels in standard laboratory cultures and its extreme instability.[1][3][4] The molecule is susceptible to aerobic oxidation and degradation, making purification of the active form exceptionally difficult.[5][6]
Q2: What is the role of the pks (clb) gene cluster in colibactin production? The pks (polyketide synthase) or clb (colibactin) gene cluster is a 54-kb genomic island that contains all the necessary genetic information for colibactin biosynthesis.[1][5] This cluster encodes a complex assembly line of nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes that work together to build the colibactin molecule from various precursors.[1] The entire assembly line is essential for producing the final, genotoxically active compound.[7]
Q3: Why is cell-to-cell contact required for colibactin's genotoxic activity? Due to its high instability in aerobic environments, the active colibactin molecule cannot diffuse effectively through culture media to reach target cells.[5][7] Therefore, close proximity or direct cell-to-cell contact between the producing bacterium and the host cell is believed to be necessary to ensure the toxin can be delivered before it degrades.[5][8]
Q4: How is colibactin production regulated? Colibactin production is tightly regulated by a complex network of factors in response to its environment. Key regulators include:
-
Oxygen: Production is maximal in anoxic (0% oxygen) or hypoxic conditions and is inhibited by oxygen.[4][5][6][9] This regulation is mediated by the aerobic respiration control system (ArcA).[9]
-
Iron: Iron limitation enhances the transcription of the pks island, leading to increased colibactin synthesis.[4][5][10][11]
-
Nutrients: Nutrient-poor or minimal media tend to enhance colibactin expression compared to nutrient-rich media.[5][12] The specific carbon source also influences gene expression.[9][10][11]
-
Transcriptional Activators: The protein ClbR is a key transcriptional activator for the pks operon.[4][5]
Q5: How can colibactin production be quantified if it is unstable? Direct quantification of mature colibactin is challenging. Researchers typically use indirect methods, such as:
-
Quantifying a Stable Byproduct: The final step of colibactin maturation releases a stable byproduct, N-myristoyl-D-asparagine (C14-Asn).[6][9] This molecule can be extracted from culture supernatants and accurately quantified using Liquid Chromatography-Mass Spectrometry (LC-MS), serving as a reliable proxy for colibactin synthesis.[6][9][13]
-
Measuring Genotoxicity: The functional effect of colibactin, such as its ability to cause DNA cross-links in target cells or on purified DNA, can be measured.[6][13][14] DNA damage can be assessed by observing the formation of interstrand cross-links in plasmids or by detecting DNA damage markers like γ-H2AX in co-cultured eukaryotic cells.[15]
Troubleshooting Guide
This guide addresses common issues encountered when trying to produce and detect colibactin.
Problem: Low or No Detectable Colibactin Yield
Q: My LC-MS results show very low or no N-myristoyl-D-Asn, and I can't detect any genotoxic activity. What went wrong?
This is a common issue stemming from multiple factors related to colibactin's complex regulation and instability.
-
Possible Cause 1: Suboptimal Culture Aeration
-
Explanation: Colibactin synthesis is strongly inhibited by the presence of oxygen.[5][6] High levels of aeration or shaking in standard atmospheric conditions will repress the clb gene cluster and reduce yield.[6][9][10]
-
Solution: Cultivate the bacteria under anoxic or hypoxic conditions. This can be achieved by using a hypoxic chamber, tightly sealed culture tubes to limit air exchange, or by growing static cultures.[10][12] Anoxic conditions are optimal for maximal production.[5][6]
-
-
Possible Cause 2: Inappropriate Culture Medium
-
Explanation: The composition of the growth medium significantly impacts gene expression. Nutrient-rich media like LB can repress colibactin production, while minimal media enhance it.[5][12] High iron content also suppresses synthesis.[9][15]
-
Solution: Use a minimal synthetic medium (e.g., M9) or an iron-deficient medium.[12][16] Some studies have shown that prebiotics like inulin can upregulate clb gene expression.[5][15]
-
-
Possible Cause 3: Degradation by Trace Metals
-
Explanation: Mature colibactin and its immediate precursors are susceptible to degradation in the presence of trace metals, particularly copper.[3]
-
Solution: Add a metal chelator such as EDTA or Chelex-100 to the bacterial culture. This has been shown to significantly increase the recovery yield of colibactin metabolites.[3]
-
-
Possible Cause 4: Inefficient Extraction Protocol
-
Explanation: The target analytes may be lost during sample preparation.
-
Solution: Use a robust solid-phase extraction (SPE) method for concentrating the N-myristoyl-D-Asn byproduct from the culture supernatant before LC-MS analysis.[6] Ensure complete evaporation of the elution solvent and resuspend in a suitable volume for analysis.
-
Problem: High Variability Between Experimental Replicates
Q: I am getting inconsistent colibactin yields from one experiment to the next. How can I improve reproducibility?
-
Explanation: Inconsistency often arises from minor, uncontrolled variations in experimental conditions that have a large impact on the sensitive regulatory network of colibactin production.
-
Solution:
-
Standardize Inoculum: Always prepare the inoculum in the same way, using cultures at the same growth phase and standardizing the initial cell density (OD₆₀₀).
-
Control Aeration Strictly: Ensure the method of aeration (or lack thereof) is identical for all replicates. This includes using the same type of culture vessel, the same fill volume, and the same shaking speed (if any). Even the tightness of a tube cap can alter oxygen levels and affect results.[6][10]
-
Use Master Mixes: Prepare large batches of media and other reagents to minimize variability between individual preparations. Ensure all components are fully dissolved.
-
Quantitative Data Summary
The tables below summarize quantitative data on factors influencing colibactin production.
Table 1: Effect of Oxygen Concentration on Colibactin Production
| Oxygen Concentration | Relative N-myristoyl-D-Asn Production | Relative clbB Gene Expression | DNA Cross-linking Activity |
|---|---|---|---|
| Anoxic (<1% O₂) | Highest | Highest | Readily Detected |
| Hypoxic (~4% O₂) | Significantly Decreased | Decreased | Significantly Decreased |
| Ambient (~13-21% O₂) | Background / Undetectable | Lowest | Undetectable |
(Data synthesized from studies demonstrating the inverse relationship between oxygen and colibactin synthesis and activity[6][9][10])
Table 2: Influence of Media Components and Conditions on Colibactin Production
| Condition / Component | Effect on Yield / Expression | Observation | Reference(s) |
|---|---|---|---|
| Nutrient-Rich Media (e.g., LB) | Decrease | Represses clb gene promoter activity. | [5][12] |
| Minimal Media (e.g., M9) | Increase | Enhances clb gene expression. | [5][12] |
| Iron Limitation | Increase | Upregulates transcription of the pks island. | [4][5][11] |
| High Iron Concentration | Decrease | Represses clb gene expression. | [15] |
| Prebiotics (Inulin, GOS) | Increase | Upregulates clbA gene expression. | [5][15] |
| Metal Chelators (EDTA) | Increase | Prevents degradation of colibactin metabolites. | [3] |
| Static / Pellet Growth | Increase | Higher toxicity observed compared to suspension. | [12] |
| Shaking Culture | Variable | Increases expression of clbA-H, decreases clbJ-Q. |[5][16] |
Experimental Protocols & Visualizations
Protocol 1: Optimized Culture for High-Yield Colibactin Production
This protocol integrates key findings to maximize the production of colibactin's stable byproduct for quantification.
-
Media Preparation: Prepare M9 minimal medium. To ensure iron-limiting conditions, use high-purity water and acid-wash all glassware to remove trace metals. Do not supplement with iron salts unless required for a specific control.
-
Inoculum Preparation: Inoculate a single colony of the pks+ E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Main Culture Setup:
-
Inoculate the iron-deficient M9 medium with the overnight culture to a starting OD₆₀₀ of 0.05.
-
Add a metal chelator (e.g., sterile EDTA to a final concentration of 1 mM) to the medium to prevent metal-catalyzed degradation.[3]
-
For maximal yield, incubate the culture in an anaerobic chamber (anoxic conditions) at 37°C for 24-48 hours without shaking (static culture). Alternatively, fill sterile tubes to the top, seal them tightly, and incubate statically.
-
-
Harvesting: After incubation, pellet the bacterial cells by centrifugation (e.g., 4000 x g for 15 minutes). The supernatant contains the secreted colibactin byproduct and is used for extraction.
Protocol 2: Extraction of N-myristoyl-D-Asn for LC-MS
This protocol is adapted from methods used to quantify the stable colibactin byproduct.[6]
-
Sample Preparation: Take 1 mL of the culture supernatant harvested from Protocol 1.
-
Solid-Phase Extraction (SPE):
-
Use an appropriate SPE plate or cartridge (e.g., Oasis HLB).
-
Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the 1 mL supernatant sample onto the cartridge.
-
Wash the cartridge to remove salts and other impurities (e.g., with 5% methanol in water).
-
Elute the retained metabolites with 100% methanol.
-
-
Drying and Reconstitution:
-
Evaporate the methanol eluate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., methanol) for LC-MS analysis.
-
Diagrams
Caption: A logical workflow for diagnosing and solving common issues leading to low colibactin yield.
Caption: A diagram illustrating key environmental signals and their regulatory effects on colibactin production.
References
- 1. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depurination of Colibactin-Derived Interstrand Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small molecule inhibitor prevents gut bacterial genotoxin production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Colibactin: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Colibactin DNA Adduct Detection: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the genotoxic effects of colibactin, its detection and characterization are paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the detection of colibactin-DNA adducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not detecting any colibactin-DNA adducts in my samples. What are the common reasons for this?
A1: The inability to detect colibactin-DNA adducts is a frequent challenge due to the low abundance and inherent instability of both the parent compound and its adducts.[1] Here are several factors to consider:
-
Insufficient Colibactin Production: Ensure that the E. coli strain used is a known colibactin producer (pks+) and is cultured under conditions that promote genotoxin production.
-
Inefficient DNA Adduct Formation: Colibactin is contact-dependent, meaning the bacteria must be in close proximity to the host cells or DNA for adduct formation to occur.[2] Co-incubation of pks+ E. coli with target cells or purified DNA is a common method.[3]
-
Sample Degradation: Colibactin and its adducts are unstable.[1] Minimize freeze-thaw cycles and process samples promptly after collection.
-
Low Sensitivity of Detection Method: The concentration of colibactin-DNA adducts in biological samples is often very low.[2] Highly sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are essential.[4]
-
Ineffective DNA Isolation and Hydrolysis: The protocol for isolating and hydrolyzing DNA can impact the recovery of adducts. Ensure the method is optimized to release the adducts without degrading them.
Q2: My mass spectrometry results show a complex spectrum with a lot of noise, making it difficult to identify adduct peaks. How can I improve my signal-to-noise ratio?
A2: A high background in mass spectrometry data is a common issue. Here are some strategies to enhance the signal-to-noise ratio for colibactin-DNA adduct detection:
-
Enrichment of Adducts: Use techniques to enrich the adducted DNA or the adducts themselves. This can involve HPLC fractionation of the digested DNA sample before introducing it to the mass spectrometer.[5]
-
Use of Isotopic Labeling: Employing stable isotope-labeled precursors in your bacterial cultures can help distinguish true colibactin-derived signals from the background matrix. For instance, using 13C-labeled cysteine or methionine, which are precursors in colibactin biosynthesis, will result in a predictable mass shift in the resulting adducts, making them easier to identify.[6][7]
-
Untargeted DNA Adductomics: This approach uses high-resolution mass spectrometry to perform data-dependent constant neutral loss monitoring. This technique can help identify unknown adducts by looking for the characteristic loss of the deoxyribose sugar or a DNA base.[2][8][9]
-
Optimized LC-MS/MS Parameters: Fine-tune your LC-MS/MS parameters, such as the gradient elution, collision energy, and monitored ion transitions, to be specific for the known or expected colibactin-DNA adducts.[4][5]
Q3: I have detected a potential colibactin-adenine adduct. How can I confirm its identity?
A3: Confirming the identity of a putative colibactin-DNA adduct requires a combination of approaches:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the parent ion to determine its elemental composition and compare it to the theoretical mass of the expected adduct.[2]
-
Tandem MS (MS/MS or MS3): Fragment the parent ion to obtain a characteristic fragmentation pattern. For colibactin-adenine adducts, you would expect to see fragments corresponding to the loss of adenine and other specific parts of the colibactin structure.[5][6] Comparison of this fragmentation pattern with that of a synthetic standard, if available, provides strong confirmation.[4]
-
Isotopic Labeling: As mentioned previously, isotopic labeling of colibactin precursors can provide definitive evidence. Observing the expected mass shift in the putative adduct peak in labeled samples is a powerful confirmation tool.[3]
-
Co-injection with a Standard: If a synthetic standard of the colibactin-adenine adduct is available, co-injecting it with your sample should result in a single, co-eluting peak, confirming the identity by retention time and mass spectrum.[5]
Experimental Protocols & Data
General Workflow for Colibactin-DNA Adduct Detection
The following diagram outlines a typical experimental workflow for the detection and characterization of colibactin-DNA adducts from cell culture or tissue samples.
Key Quantitative Data for Colibactin-Adenine Adducts
The following table summarizes key mass spectrometry data for commonly reported colibactin-adenine adducts, which can be used as a reference for targeted analysis.
| Adduct Type | Precursor Ion (m/z) [M+H]+ | Key Fragment Ions (m/z) | Reference |
| Colibactin-mono(adenine) adduct | 540.1772 | 229.0972, 387.1110, 344.1057 | [4] |
| Colibactin-bis(adenine) adduct | 537.1721 (z=2) | Loss of adenine | [5] |
Untargeted DNA Adductomics Approach
This diagram illustrates the logic of the untargeted DNA adductomics approach for discovering novel DNA adducts.
This technical support center provides a starting point for troubleshooting common issues in colibactin-DNA adduct detection. Given the complexity and challenges of working with this genotoxin, careful experimental design and the use of sensitive, high-resolution analytical methods are crucial for success.
References
- 1. bioengineer.org [bioengineer.org]
- 2. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysfunctional mucus structure in cystic fibrosis increases vulnerability to colibactin-mediated DNA adducts in the colon mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Challenges in Colibactin (clb) Gene Cluster Cloning
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cloning of the colibactin (clb) gene cluster. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during the cloning of the 54-kb colibactin (clb) gene cluster.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies after transformation into E. coli | The large size of the clb gene cluster construct leads to low transformation efficiency. | - Use electrocompetent E. coli cells, which are more efficient for transforming large plasmids. - Consider using a specialized E. coli strain designed for large constructs, such as NEB Stable or Stbl2.[1][2] - Increase the amount of DNA used for transformation. |
| The clb gene cluster or its products are toxic to the E. coli host. | - Use a low-copy number vector to reduce the metabolic burden on the host. - Incubate plates at a lower temperature (e.g., 30°C) to slow down cell growth and potentially toxic gene expression.[1][2] | |
| Issues with ligation (if using ligation-based methods). | - Optimize the vector-to-insert molar ratio. For large inserts, a 1:1 ratio is often a good starting point. - Ensure the activity of the DNA ligase and the freshness of the ligation buffer. | |
| Incorrect or rearranged gene cluster in clones | Instability of the large gene cluster in the host, leading to deletions or rearrangements. | - Use a recombination-deficient E. coli strain (e.g., recA mutant) to minimize recombination events.[2] - Culture the bacteria at lower temperatures (30°C) and for shorter periods. |
| Presence of repetitive sequences within the clb cluster promoting recombination. | - Screen multiple colonies by restriction digest or PCR to identify clones with the correct structure. - If possible, use a host strain that is known to be more stable for repetitive sequences. | |
| Low yield of plasmid DNA from positive clones | The large plasmid size results in a low copy number. | - Use a vector with an inducible high-copy number origin of replication if available. - Grow larger culture volumes for plasmid preparation. - Use a commercial kit specifically designed for the purification of large plasmids. |
| Failure to amplify the full-length clb gene cluster by PCR | The large size (54 kb) of the gene cluster is challenging for most DNA polymerases. | - Use a high-fidelity DNA polymerase specifically designed for long amplicons. - Optimize PCR conditions, including extension time (typically 1 minute per kb), and use fresh, high-quality template DNA. |
| No positive clones from Transformation-Associated Recombination (TAR) in yeast | Low efficiency of homologous recombination. | - Ensure the homology arms on the TAR vector are sufficiently long (at least 500 bp to 1 kb is recommended for large clusters).[3] - Use high-quality, high-molecular-weight genomic DNA.[4][5] - Verify the linearization of the TAR vector. |
| Incorrect ratio of vector to genomic DNA. | - Optimize the amount of vector and genomic DNA used in the co-transformation. |
Frequently Asked Questions (FAQs)
General Cloning Strategy
Q1: What are the main challenges in cloning the colibactin (clb) gene cluster?
A1: The primary challenges stem from its large size (approximately 54 kb), which can lead to low cloning and transformation efficiencies, and instability within common host organisms like E. coli.[6][7] The potential toxicity of the colibactin precursors to the host can also be a significant hurdle.[1]
Q2: Which cloning methods are recommended for a gene cluster of this size?
A2: Traditional restriction enzyme-based cloning is often inefficient for such large DNA fragments. Advanced methods like Transformation-Associated Recombination (TAR) in yeast, Cas9-Assisted Targeting of Chromosome Segments (CATCH), and Gibson Assembly are more suitable.[8][9][10] TAR cloning, in particular, has been successfully used to clone the 56-kb colibactin gene cluster from Citrobacter koseri.[8]
Vector and Host Selection
Q3: What type of vector should I use for cloning the clb gene cluster?
A3: A low-copy number vector, such as a Bacterial Artificial Chromosome (BAC) or a fosmid, is recommended to enhance stability and reduce the metabolic load on the host.[11] If using TAR cloning, a yeast-E. coli shuttle vector is necessary.
Q4: Which host strain is best for maintaining the cloned clb gene cluster?
A4: For initial cloning and propagation, recombination-deficient (recA mutant) E. coli strains are preferred to prevent rearrangements.[2] Strains like NEB Stable and Stbl2 are specifically engineered to maintain large and unstable DNA inserts.[1] For expression studies, a suitable heterologous host that supports the expression of polyketide synthases and non-ribosomal peptide synthetases would be required.
Experimental Procedures
Q5: How can I confirm the integrity of the cloned clb gene cluster?
A5: Due to its large size, complete sequencing can be cumbersome for initial screening. A combination of multiplex PCR targeting different genes within the cluster and restriction fragment length polymorphism (RFLP) analysis can provide a good initial assessment of the clone's integrity.[8] Final confirmation should be done by next-generation sequencing.
Q6: I am having trouble with the stability of my clb construct. What can I do?
A6: Besides using a suitable host strain and a low-copy vector, maintaining the cultures at a lower temperature (e.g., 30°C) and avoiding prolonged incubation times can help improve stability. Also, ensure that the appropriate antibiotic concentration is always maintained during cultivation.
Experimental Protocols
Protocol 1: TAR Cloning of the Colibactin Gene Cluster in Saccharomyces cerevisiae
This protocol is adapted from methodologies described for cloning large natural product gene clusters.[3][8]
-
Preparation of the TAR Capture Vector:
-
Design and PCR-amplify two homology arms (each approximately 1 kb in length) corresponding to the sequences immediately flanking the 5' and 3' ends of the clb gene cluster from the source organism's genomic DNA.
-
Clone these homology arms into a yeast-E. coli shuttle vector (e.g., pTARa) on either side of a unique restriction site.
-
Linearize the resulting capture vector by digesting with the unique restriction enzyme between the two homology arms. Gel purify the linearized vector.
-
-
Preparation of High-Molecular-Weight Genomic DNA:
-
Isolate high-molecular-weight genomic DNA from the colibactin-producing bacterial strain. To minimize shearing, it is recommended to prepare the DNA in agarose plugs.[5]
-
-
Yeast Spheroplast Transformation:
-
Prepare competent S. cerevisiae spheroplasts.
-
Co-transform the spheroplasts with the linearized TAR capture vector (~100 ng) and the high-molecular-weight genomic DNA (~200 ng).
-
Plate the transformed spheroplasts on a selective medium that allows for the growth of yeast containing the re-circularized plasmid.
-
-
Screening for Positive Clones:
-
Screen yeast colonies by multiplex PCR using primers specific to several genes within the clb cluster to identify clones containing the intact gene cluster.[8]
-
Isolate the plasmid DNA from positive yeast colonies.
-
-
Rescue and Verification in E. coli:
-
Transform a suitable E. coli strain (e.g., DH10B) with the plasmid DNA isolated from yeast.
-
Verify the integrity of the cloned clb gene cluster in E. coli by restriction digestion and sequencing.
-
Visualizations
Logical Workflow for TAR Cloning
Caption: Workflow for TAR cloning of the clb gene cluster.
Regulatory Influences on Colibactin Gene Cluster Expression
Caption: Key regulators of clb gene expression.
References
- 1. Cloning Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Transformation-associated recombination (TAR) cloning and its applications for gene function; genome architecture and evolution; biotechnology and biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy for Cloning Large Gene Assemblages as Illustrated Using the Phenylacetate and Polyhydroxyalkanoate Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Cloning large natural product gene clusters from the environment: Piecing environmental DNA gene clusters back together with TAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
Technical Support Center: Optimizing Cell-Based Assays for Colibactin Toxicity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with the bacterial genotoxin colibactin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of colibactin-induced toxicity?
A1: Colibactin is a genotoxin produced by certain strains of Escherichia coli and other bacteria harboring the pks genomic island.[1][2] Its primary mechanism of toxicity involves the alkylation of DNA, which leads to the formation of DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs).[1][3][4] This DNA damage triggers a cellular DNA Damage Response (DDR), activating pathways mediated by kinases like ATM and ATR.[3][5] Consequently, the cell cycle is arrested, typically at the G2/M checkpoint, to allow for DNA repair.[3][6] If the damage is too extensive, the cell may undergo apoptosis or senescence.[3]
Q2: How do I confirm my bacterial strain is producing active colibactin?
A2: Verifying colibactin production is critical. One common method is to observe the effects on a sensitive cell line and compare them to a negative control, such as a pks deletion mutant (Δpks) of the same strain.[6] Another approach is to detect autotoxicity in a mutant strain deficient in the colibactin self-resistance protein, ClbS.[7] A reporter system, such as a fluorescent protein expressed under a DNA damage-inducible promoter (e.g., recA), can also be used to quantify DNA damage in co-cultured bacteria.[8][9] Additionally, the production of N-myristoyl-D-Asn, a metabolite released during the final step of colibactin synthesis, can be measured as an indicator of production.[7]
Q3: Which mammalian cell lines are suitable for colibactin toxicity assays?
A3: HeLa (human cervical cancer) cells are widely used and have been shown to be sensitive to colibactin-induced DNA damage and cytotoxicity.[3][10][11] Other cell lines, such as Caco-2 (human colorectal adenocarcinoma) and various colorectal cancer (CRC) cell lines, are also relevant, particularly for cancer research.[5][6] The choice of cell line can be critical, as sensitivity may vary based on their DNA repair proficiency. For instance, cells deficient in the Fanconi anemia (FA) pathway or homologous recombination (HR) show increased sensitivity to colibactin.[3][5][12]
Q4: What are the essential controls for a colibactin co-culture experiment?
A4: To ensure the observed effects are specific to colibactin, several controls are mandatory:
-
Negative Control Bacterium: An isogenic bacterial strain with a deletion in the pks island (Δpks or pks-). This is the most crucial control to demonstrate that the observed toxicity is dependent on the colibactin synthesis machinery.[6]
-
Uninfected Cells: A well containing only the mammalian cells to establish a baseline for viability and DNA damage.
-
Positive Control (Optional): A known DNA damaging agent, such as etoposide or cisplatin, can be used to confirm that the endpoint assay (e.g., γ-H2AX staining) is working correctly.[13]
Q5: Does the assay require direct contact between bacteria and mammalian cells?
A5: Historically, direct cell-to-cell contact was thought to be necessary for efficient toxicity.[8][13] This was attributed to the instability of the colibactin molecule and its limited diffusion.[13] However, recent studies have demonstrated that colibactin can induce DNA damage in cells that are not in direct contact, even over distances of hundreds of microns, suggesting that direct contact is not an absolute requirement, although toxicity may be attenuated by distance.[14][15]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Uneven distribution of bacteria in wells.3. Variation in bacterial growth phase or concentration.4. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Verify cell counts.2. Mix bacterial suspension thoroughly before and during addition to wells.3. Standardize bacterial culture conditions (e.g., grow to a specific optical density like OD600 = 0.4-0.6).[10][16]4. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| No/Low Toxicity Signal (e.g., low γ-H2AX, high cell viability) | 1. Bacterial strain is not producing colibactin.2. Multiplicity of Infection (MOI) is too low.3. Co-incubation time is too short.4. Mammalian cell line is resistant.5. Oxygen levels are inhibiting colibactin production. | 1. Verify the integrity of the pks island. Test for autotoxicity in a ΔclbS mutant or use a reporter assay.[7]2. Optimize the MOI. Start with a range (e.g., 10, 50, 100). A typical MOI is around 50.[16]3. Increase the co-incubation time. A standard duration is 4 hours, followed by a recovery period.[3][10]4. Test a different, more sensitive cell line (e.g., HeLa). Consider using cells with deficiencies in DNA repair pathways.[5][12]5. Conduct experiments under hypoxic or anoxic conditions, as oxygen has been shown to inhibit colibactin synthesis.[2][7] |
| Excessive Cell Death in Controls (including pks- bacteria) | 1. Bacterial overgrowth leading to nutrient depletion or pH changes.2. Contamination (e.g., mycoplasma).3. Non-specific toxicity from the bacterial strain itself. | 1. Reduce the MOI. Ensure thorough washing of cells after the co-incubation period and add an antibiotic like gentamicin to the recovery medium to kill remaining extracellular bacteria.[10]2. Regularly test cell cultures for mycoplasma contamination.[17]3. Test a different E. coli backbone strain if non-specific toxicity is suspected. |
| Difficulty Reproducing Published Results | 1. Differences in experimental protocols (media, timing, etc.).2. Cell passage number is too high, leading to altered phenotype.3. Subtle variations in bacterial culture conditions. | 1. Adhere strictly to a validated protocol. Note that nutrient-poor media can sometimes increase observed toxicity.[8]2. Use cells with a low passage number and maintain consistent culture practices.[17]3. Precisely control bacterial growth phase, temperature, and aeration, as these can influence toxin production.[7][8] |
Quantitative Data Summary
The optimal conditions for a colibactin assay can vary significantly based on the cell line and the specific endpoint being measured. The following table provides a summary of typical experimental parameters found in the literature.
| Parameter | Cell Line | Typical Range/Value | Expected Outcome | Reference |
| Multiplicity of Infection (MOI) | HeLa | 10 - 100 | Increased DNA damage with higher MOI. | [13][16] |
| Caco-2 | 20 | Significant γ-H2AX staining. | [6] | |
| Co-incubation Time | HeLa | 3 - 4 hours | Induction of DNA DSBs and cell cycle arrest. | [3][6][10] |
| Human Organoids | 3 hours | Induction of a colorectal cancer-like phenotype. | [18][19] | |
| Endpoint Assay | HeLa | 4 hours post-infection | Peak γ-H2AX phosphorylation. | [3] |
| CRC Cell Lines | 24-72 hours post-infection | Changes in cell viability and colony formation. | [5] | |
| Cell Seeding Density (96-well plate) | HeLa | 5,000 - 15,000 cells/well | Confluent monolayer ready for infection after 24 hours. | [10][11][16] |
Experimental Protocols
Protocol 1: Standard Co-Culture Assay for DNA Damage (γ-H2AX)
This protocol is adapted from established methods for infecting HeLa cells to quantify colibactin-induced DNA damage.[10][16]
Materials:
-
HeLa cells (or other suitable cell line)
-
pks+ E. coli and isogenic pks- control strain
-
Complete cell culture medium (e.g., DMEM, 10% FBS)
-
DMEM with 25 mM HEPES (for infection)
-
Hanks' Balanced Salt Solution (HBSS)
-
Gentamicin solution
-
96-well microplate (black, clear bottom for imaging)
-
Fixation and permeabilization buffers
-
Primary antibody (anti-γ-H2AX) and fluorescently labeled secondary antibody
Procedure:
-
Cell Seeding: Seed 1.5 x 10⁴ HeLa cells per well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂.[16]
-
Bacterial Culture:
-
Inoculate 3 mL of LB broth with the pks+ and pks- strains from a glycerol stock and grow overnight at 37°C with shaking.[10]
-
Sub-culture the bacteria by diluting 1:100 in pre-warmed DMEM + 25 mM HEPES. Grow at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.4-0.6.[10][16]
-
Calculate bacterial concentration (1 OD₆₀₀ unit ≈ 5 x 10⁸ bacteria/mL for E. coli).[16]
-
-
Infection:
-
Wash the HeLa cells three times with 100 µL of pre-warmed HBSS.[10]
-
Add the required volume of bacterial suspension to achieve the desired MOI (e.g., MOI 50) in 100 µL of DMEM + 25 mM HEPES.
-
Include wells with pks- bacteria and uninfected cells as controls.
-
Incubate the plate at 37°C with 5% CO₂ for 4 hours.[10]
-
-
Recovery:
-
After incubation, carefully wash the cells at least three times with pre-warmed HBSS to remove the majority of bacteria.[10]
-
Add 100 µL of complete medium supplemented with 200 µg/mL gentamicin to each well to kill any remaining extracellular bacteria.[10]
-
Incubate for an additional 3-4 hours to allow for the DNA damage response to develop.[3][16]
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate with anti-γ-H2AX primary antibody, followed by a fluorescently labeled secondary antibody.
-
Stain nuclei with DAPI.
-
-
Analysis:
-
Image the plate using a high-content imager or fluorescence microscope.
-
Quantify the intensity or number of γ-H2AX foci per nucleus.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in a typical colibactin co-culture experiment designed to measure DNA damage.
Caption: Workflow for a colibactin-induced DNA damage assay.
Colibactin-Induced DNA Damage Response Pathway
Colibactin generates DNA cross-links and double-strand breaks, which activates a complex signaling cascade known as the DNA Damage Response (DDR).
Caption: Simplified signaling pathway for colibactin genotoxicity.
Troubleshooting Logic Flowchart
This flowchart provides a decision-making process for addressing the common issue of a low or absent toxicity signal in a colibactin assay.
Caption: Troubleshooting flowchart for low colibactin toxicity.
References
- 1. The Role of Gut Microbiota in Colorectal Cancer Pathogenesis: A Comprehensive Literature Review [mdpi.com]
- 2. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 3. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 5. Tolerance to colibactin correlates with homologous recombination proficiency and resistance to irinotecan in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture assay for sonicate cytotoxicity. [bio-protocol.org]
- 12. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity | EurekAlert! [eurekalert.org]
- 13. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Colibactin-induced damage in bacteria is cell contact independent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker [bio-protocol.org]
- 17. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 18. news-medical.net [news-medical.net]
- 19. sciencedaily.com [sciencedaily.com]
Technical Support Center: Preventing Degradation of Colibactin Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the genotoxin colibactin. Due to its inherent instability, handling colibactin requires specific precautions to ensure the integrity of your samples and the reliability of your experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges in preventing colibactin degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of colibactin degradation?
A1: The primary cause of colibactin degradation is its high sensitivity to aerobic oxidation.[1][2][3][4] The colibactin molecule contains an α-aminoketone structure that is unstable in the presence of oxygen, leading to oxidative cleavage and inactivation.[5][6] Consequently, exposure to atmospheric oxygen rapidly diminishes the genotoxic activity of colibactin.
Q2: How does oxygen concentration affect colibactin production and activity?
A2: Oxygen not only degrades the active colibactin molecule but also inhibits its biosynthesis by pks+ E. coli.[2][4][7] Colibactin production is maximal under anoxic (0% O₂) or hypoxic (<1% O₂) conditions and significantly decreases at higher oxygen concentrations, becoming nearly undetectable at atmospheric oxygen levels (21% O₂).[2][4]
Q3: Are there other factors besides oxygen that contribute to colibactin instability?
A3: Yes, trace metals can also contribute to the degradation of colibactin precursors. The presence of certain metal ions can catalyze the breakdown of these molecules.[8]
Q4: What is the expected half-life of colibactin under typical laboratory conditions?
A4: While the exact half-life of colibactin is difficult to measure due to its rapid degradation, its genotoxic activity is known to have a short half-life in the presence of oxygen.[9] This inherent instability is why cell-to-cell contact is often required for its toxic effects to be observed, as it needs to be delivered in close proximity to the target cells.[5][6][9][10]
Q5: What are the recommended storage conditions for samples containing colibactin?
A5: For short-term storage, samples should be kept at room temperature under strictly anaerobic conditions.[11] Refrigeration is not recommended as it can be detrimental to some anaerobic bacteria and oxygen absorption is greater at lower temperatures.[12] For long-term storage, freezing at -80°C is advisable, although repeated freeze-thaw cycles should be avoided. All storage should be in oxygen-free containers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no genotoxic activity in freshly prepared samples. | 1. Oxygen exposure during sample preparation. Colibactin is rapidly degraded by aerobic oxidation.[1][2][3][4] | 1a. Perform all sample handling, including bacterial culture, harvesting, and extraction, under strict anaerobic or hypoxic conditions using an anaerobic chamber or gassing station.[1][11] 1b. Use pre-reduced, oxygen-free buffers and solutions.[12] |
| 2. Suboptimal bacterial growth conditions. Colibactin production is influenced by various factors, including iron availability and carbon sources.[4][13][14] | 2a. Optimize culture media to support robust growth of pks+ E. coli. 2b. Ensure iron concentrations are not excessively high, as this can inhibit colibactin synthesis.[13] | |
| Loss of activity in stored samples. | 1. Inappropriate storage temperature. Storing at 4°C can be detrimental.[12] | 1a. For long-term storage, flash-freeze samples in liquid nitrogen and store at -80°C in airtight, oxygen-impermeable containers. 1b. For short-term storage, maintain samples at room temperature in an anaerobic environment.[11] |
| 2. Oxygen contamination during storage. Leaky containers or improper sealing can allow oxygen to enter. | 2a. Use high-quality cryogenic vials with O-rings or other specialized anaerobic storage containers. 2b. Before sealing, flush the headspace of the container with an inert gas like nitrogen or an anaerobic gas mixture. | |
| 3. Degradation by trace metals. | 3a. Add a metal chelator, such as EDTA or Chelex-100, to your buffers during extraction and for storage to sequester metal ions that may degrade colibactin precursors.[8][15][16] | |
| Inconsistent results between experiments. | 1. Variability in oxygen exposure. Even minor differences in handling can lead to significant variations in colibactin stability. | 1a. Standardize your anaerobic workflow and ensure all steps are performed consistently. 1b. Regularly check the oxygen levels in your anaerobic chamber. |
| 2. Inconsistent multiplicity of infection (MOI) in cell-based assays. The genotoxic effect is dose-dependent. | 2a. Accurately determine bacterial concentration before infecting cell cultures. 2b. Perform a dose-response curve to determine the optimal MOI for your experimental setup.[17][18] | |
| 3. Cell line sensitivity. Different cell lines may have varying sensitivities to colibactin-induced DNA damage. | 3a. Use a well-characterized and sensitive cell line for genotoxicity assays (e.g., HeLa, Caco-2).[3][17][18] |
Data Presentation
Table 1: Effect of Oxygen Concentration on Colibactin Production and Activity
| Oxygen Concentration (%) | Relative Colibactin Production (byproduct C14-Asn) | Relative DNA Cross-linking Activity |
| Anoxic (0) | ~100% | High |
| < 1 | ~90-100% | High |
| 4 | Significantly Decreased | Significantly Decreased |
| 13 | Background Levels | Undetectable |
| 21 (Atmospheric) | Background Levels | Undetectable |
Data synthesized from qualitative and quantitative findings in cited literature.[19][20][21][22]
Experimental Protocols
Protocol 1: Anaerobic Extraction of Colibactin from E. coli Culture
This protocol outlines the steps for extracting colibactin-containing samples from bacterial cultures while minimizing oxygen exposure.
Materials:
-
pks+ E. coli culture grown under anaerobic conditions
-
Anaerobic chamber or glove box
-
Pre-reduced, sterile centrifuge tubes
-
Pre-reduced, sterile extraction buffer (e.g., PBS with 1 mM EDTA) chilled to 4°C
-
Syringes and needles for anaerobic liquid transfer
-
Anaerobic gas mixture (e.g., 85% N₂, 10% CO₂, 5% H₂)
Procedure:
-
Transfer the E. coli culture into the anaerobic chamber.
-
Aliquot the culture into pre-reduced centrifuge tubes inside the chamber.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacteria.
-
Inside the anaerobic chamber, carefully decant the supernatant. The supernatant can be filtered through a 0.22 µm filter for analysis of secreted metabolites.
-
To extract intracellular or cell-associated colibactin, resuspend the bacterial pellet in ice-cold, pre-reduced extraction buffer.
-
Perform cell lysis using a method compatible with anaerobic conditions, such as sonication with a probe inside the chamber or chemical lysis with pre-reduced reagents.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing colibactin) to a new pre-reduced tube.
-
For immediate use, keep the extract on ice within the anaerobic chamber. For storage, aliquot into anaerobic storage vials, flush with inert gas, seal tightly, and flash-freeze in liquid nitrogen before transferring to -80°C.
Protocol 2: Quantification of Colibactin-Induced Genotoxicity using γ-H2AX In-Cell Western Assay
This protocol provides a method to quantify DNA double-strand breaks, a hallmark of colibactin's genotoxic activity, by measuring the phosphorylation of histone H2AX (γ-H2AX).[2][9][17][18]
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plates
-
Live pks+ E. coli and a pks- negative control strain
-
Gentamicin
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS)
-
Primary antibody: anti-γ-H2AX
-
Secondary antibody: fluorescently-labeled (e.g., IRDye 800CW)
-
Nuclear stain (e.g., RedDot2)
-
Infrared imaging system
Procedure:
-
Seed HeLa cells in a 96-well plate and grow to ~80% confluency.
-
Infect the cells with live pks+ E. coli and a pks- control at various MOIs for 4 hours. Include uninfected control wells.
-
Wash the cells three times with warm HBSS to remove bacteria.
-
Add fresh media containing gentamicin (200 µg/mL) and incubate for 3 hours to kill any remaining extracellular bacteria.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Block non-specific antibody binding with blocking buffer for 1.5 hours.
-
Incubate with anti-γ-H2AX primary antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody and nuclear stain for 1 hour at room temperature in the dark.
-
Wash the cells and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity of γ-H2AX (800 nm channel) and normalize it to the nuclear stain intensity (700 nm channel) to determine the genotoxic index.
Mandatory Visualizations
Caption: Colibactin degradation pathway via aerobic oxidation.
Caption: Workflow for colibactin sample preparation and stabilization.
Caption: Troubleshooting decision tree for low colibactin activity.
References
- 1. 129.15.40.254 [129.15.40.254]
- 2. biorxiv.org [biorxiv.org]
- 3. Oxygen concentration modulates colibactin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. Oxygen concentration modulates colibactin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 9. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolerance to colibactin correlates with homologous recombination proficiency and resistance to irinotecan in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiology - Using the Anaerobic Chamber [rothlab.ucdavis.edu]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. journals.asm.org [journals.asm.org]
- 14. theses.gla.ac.uk [theses.gla.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant against genotoxic: Significance and symbolism [wisdomlib.org]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. renenyffenegger.ch [renenyffenegger.ch]
- 20. Genoprotective Effect of Some Flavonoids against Genotoxic Damage Induced by X-rays In Vivo: Relationship between Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
- 22. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: In Vivo Colibactin Research
Welcome to the technical support center for researchers studying the bacterial genotoxin colibactin in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
FAQ 1: Why is it so difficult to work with colibactin directly in vivo?
Colibactin is a highly unstable and reactive molecule, which has so far precluded its direct isolation and purification from bacterial cultures for in vivo administration.[1][2] Its instability means that its effects are generally studied by colonizing animals with colibactin-producing bacteria rather than by administering the purified compound. This inherent instability is a major pitfall as it complicates direct quantification and dose-response studies in a living organism.[3]
FAQ 2: Is direct cell-to-cell contact between the bacteria and host cells necessary for colibactin's effects in vivo?
The prevailing evidence suggests that direct contact is crucial for colibactin's genotoxic activity.[4][5][6] This is likely due to the toxin's instability, which would prevent it from diffusing over long distances.[5] In vitro experiments using transwell assays, which separate bacteria from mammalian cells, have shown a significant reduction in DNA damage.[3] However, some recent studies suggest that contact-independent effects might occur at very close ranges, and this premise is being re-evaluated with more sensitive methods.[3] Therefore, when designing in vivo experiments, it is critical to use models where the colibactin-producing bacteria are known to adhere to the intestinal epithelium.
FAQ 3: What are the most common mouse models for studying colibactin in vivo, and what are their pros and cons?
Several mouse models are used, each with specific advantages and disadvantages. The choice of model is critical and can significantly impact the experimental outcome.
| Mouse Model | Description | Pros | Cons |
| Germ-free (gnotobiotic) mice | Mice raised in a sterile environment and colonized with specific bacterial strains (e.g., pks+ E. coli vs. pks isogenic mutant).[7][8] | Allows for precise control over the microbiota and direct attribution of effects to colibactin.[9] | Lacks the complexity of a natural gut microbiome, which can influence colonization and host response. The immune system is also underdeveloped. |
| Specific pathogen-free (SPF) mice with antibiotic treatment | Conventional mice are treated with antibiotics to reduce the native microbiota before colonization with the strain of interest. | More physiologically relevant immune system compared to germ-free mice. Allows for stable colonization. | Incomplete eradication of native microbiota can lead to variability. Antibiotic treatment itself can have physiological effects. |
| Inflammation-associated cancer models (e.g., AOM/DSS) | Mice are treated with a carcinogen (azoxymethane, AOM) and an inflammatory agent (dextran sulfate sodium, DSS) to induce colitis-associated colorectal cancer.[9] | Mimics the development of inflammation-driven colorectal cancer, a condition where colibactin is thought to play a significant role.[2] | The effects of colibactin can be difficult to disentangle from the strong inflammatory and carcinogenic stimuli. |
| Genetically engineered mouse models (GEMMs) (e.g., ApcMin/+) | Mice with genetic predispositions to intestinal tumorigenesis, such as mutations in the Apc gene.[9] | Allows for the study of colibactin's role as a co-factor in tumor initiation and progression in a genetically defined context. | The high background rate of tumor formation can sometimes mask the specific effects of colibactin. |
FAQ 4: How can I detect and quantify colibactin-induced DNA damage in vivo?
Detecting colibactin's genotoxic effects in vivo is challenging but achievable. The primary methods focus on identifying DNA double-strand breaks (DSBs) and specific DNA adducts.
-
γH2AX Staining: Phosphorylation of the histone variant H2AX (γH2AX) is a sensitive marker for DNA DSBs.[10][11] Immunohistochemistry or immunofluorescence for γH2AX in intestinal tissue sections from colonized mice can provide evidence of DNA damage.[10][12] This effect has been shown to be comparable to whole-body gamma irradiation.[10]
-
DNA Adduct Detection: Advanced mass spectrometry techniques can identify specific DNA adducts formed by colibactin's reaction with DNA.[7][8] This provides direct chemical evidence of colibactin activity in vivo.[13][14]
-
Comet Assay: This method can be used to detect DNA fragmentation in single cells isolated from the intestinal epithelium of exposed animals.[11]
FAQ 5: How does the resident gut microbiota influence my in vivo colibactin experiments?
The gut microbiota can significantly impact your results in several ways:
-
Colonization Resistance: A healthy, diverse microbiota can inhibit the colonization of exogenously administered pks+ E. coli. This is a major reason for using germ-free or antibiotic-treated mice.
-
Microbial Competition: Colibactin itself may have antimicrobial properties, allowing pks+ bacteria to compete with other microbes and alter the composition of the gut microbiota.[15][16] Studies in mice have shown that colonization with pks+ E. coli can reduce the abundance of certain bacterial phyla like Firmicutes.[6]
-
Modulation of Host Response: The microbiota influences the host's immune and inflammatory status, which can in turn affect the development of colibactin-associated pathologies like colorectal cancer.
Troubleshooting Guides
Problem 1: I am not observing any signs of DNA damage (e.g., no γH2AX staining) in my mouse model after colonization with pks+ E. coli.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor colonization of pks+ E. coli | - Verify colonization levels by plating fecal pellets on selective media and performing colony counts. - If using SPF mice, consider a more intensive antibiotic regimen or switch to a germ-free model. |
| Loss of the pks island | - The 54-kb pks island can be unstable. Periodically re-isolate the bacteria from your mice and confirm the presence of key pks genes (e.g., clbA, clbQ) by PCR.[17] |
| Inappropriate in vivo conditions for pks expression | - Colibactin expression is regulated by environmental factors, including oxygen levels.[18] The expression of the pks island has been shown to be upregulated in the low-oxygen environment of the gut.[5] Ensure your chosen animal model and bacterial strain are appropriate. |
| Timing of analysis | - DNA damage and the subsequent repair are dynamic processes. Consider performing a time-course experiment to identify the peak of DNA damage. Signs of damage can be detected as early as a few hours to days after infection.[10][19] |
| Insensitive detection method | - γH2AX staining is generally sensitive, but ensure your antibody and protocol are optimized.[11] - For more subtle effects, consider more sensitive techniques like DNA adduct measurement via mass spectrometry if available.[7] |
Problem 2: My pks+ E. coli strain is not causing the expected phenotype (e.g., increased tumor formation) in my cancer-prone mouse model.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient duration of colonization | - The pro-tumorigenic effects of colibactin are thought to result from chronic exposure and the accumulation of mutations.[20] Ensure your experiment is long enough for tumors to develop (often several weeks to months). |
| Mouse model is not susceptible | - The genetic background of the mouse strain and the nature of the cancer model are critical. Some models may be more resistant to the effects of colibactin. Review the literature for models where pks+ E. coli has been shown to promote tumorigenesis.[9] |
| Diet and other environmental factors | - Diet can influence the gut microbiota and the host's inflammatory state, potentially impacting the effects of colibactin. Use a standardized diet across all experimental groups. |
| Functional loss of colibactin production | - As in Problem 1, verify that the bacteria colonizing the gut retain a functional pks island throughout the experiment. |
Experimental Protocols & Visualizations
Key Experimental Workflow: In Vivo Colonization and Analysis
This diagram outlines a typical workflow for studying colibactin in vivo using a mouse model.
Caption: A typical workflow for in vivo colibactin studies.
Signaling Pathway: Colibactin-Induced DNA Damage and Cellular Response
Colibactin induces DNA damage, primarily interstrand cross-links (ICLs), which triggers a complex cellular DNA damage response (DDR).
Caption: Colibactin's genotoxicity triggers a DNA damage response.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in in vivo colibactin studies.
Caption: A logical guide for troubleshooting in vivo experiments.
References
- 1. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colibactin: More Than a New Bacterial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Solving colibactin’s code | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
- 9. Colibactin-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colibactin in avian pathogenic Escherichia coli contributes to the development of meningitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 15. scilit.com [scilit.com]
- 16. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic Escherichia coli strains encoding colibactin colonize laboratory mice [dspace.mit.edu]
- 18. biorxiv.org [biorxiv.org]
- 19. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Refining Colibactin Quantification Protocols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers quantifying the production and activity of colibactin, a genotoxin produced by various strains of Escherichia coli and other Enterobacteriaceae.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is colibactin and why is its quantification challenging?
A1: Colibactin is a genotoxic secondary metabolite produced by bacteria harboring the pks (polyketide synthase) genomic island.[1][2] It induces DNA double-strand breaks, interstrand cross-links (ICLs), and cell cycle arrest in eukaryotic cells, linking it to colorectal cancer development.[1][3][4][5] Quantification is notoriously difficult because colibactin is highly unstable and reactive, produced in low amounts, and requires direct cell-to-cell contact for its effects to be observed.[5][6][7][8][9][10] Its instability means it often cannot be isolated from bacterial cultures for direct measurement.[6][11]
Q2: What are the principal methods for quantifying colibactin activity?
A2: Colibactin quantification is typically indirect, measuring its genotoxic effects on target cells. Key methods include:
-
HeLa Cell Cytotoxicity/Megalocytosis Assay: This assay measures the characteristic cell enlargement (megalocytosis) and cell death that occurs after co-culture with pks+ bacteria.[1][12][13][14] Quantification can be done by staining the remaining viable cells and measuring absorbance.[12]
-
DNA Damage Marker Quantification: This involves detecting markers of DNA damage in host cells. The most common marker is the phosphorylated histone H2AX (γ-H2AX), which signals DNA double-strand breaks.[8][15] This can be quantified using techniques like In-Cell Western assays or immunofluorescence.[8][16]
-
Reporter Gene Assays: These assays use reporter genes (e.g., luciferase) under the control of promoters that are activated by colibactin-induced DNA damage, such as those in the SOS response pathway.[2][17]
-
LC-MS/MS Analysis of DNA Adducts: Advanced mass spectrometry techniques can identify and quantify the specific DNA adducts (covalent modifications to DNA) formed by colibactin.[18][19][20] This is a more direct chemical measurement but requires specialized equipment and expertise.
Q3: Is it possible to measure colibactin directly?
A3: Direct measurement is extremely challenging due to its instability.[10][11] However, some advanced approaches have made progress. LC-MS-based methods have been developed to detect stable byproducts of colibactin maturation, such as N-myristoyl-D-asparagine, or to trap and identify colibactin-DNA adducts.[11][18] Isotopic labeling of precursor amino acids can also help track colibactin-derived molecules in mass spectrometry.[18][20]
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during colibactin quantification experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No or very low genotoxic effect observed (e.g., no megalocytosis, low γ-H2AX signal). | 1. Inactive pks island: The bacterial strain may have lost the pks island or has mutations in key genes (clbA, clbP).[3] | - Confirm the presence and integrity of the pks island using PCR.- Use a known pks+ strain as a positive control and a pks- isogenic mutant as a negative control.[14] |
| 2. Suboptimal co-culture conditions: Colibactin activity requires direct cell-to-cell contact and is influenced by environmental factors.[5][8][21] | - Ensure an appropriate Multiplicity of Infection (MOI); typically between 10 and 100 bacteria per HeLa cell.[13][14]- Co-culture for an adequate time, usually 4 hours, before adding antibiotics to kill bacteria.[12][14]- Ensure anaerobic or microaerobic conditions, as oxygen can inhibit colibactin production.[5] | |
| 3. Degraded reagents in reporter assays. | - Prepare fresh luciferin or other substrates immediately before use.- Ensure proper storage of all assay components.[22] | |
| High background signal in reporter or γ-H2AX assays. | 1. Contamination: Microbial contamination of cell cultures can induce stress and DNA damage responses. | - Use fresh, sterile reagents and practice strict aseptic techniques.- Routinely test cell lines for mycoplasma contamination. |
| 2. Non-specific antibody binding (γ-H2AX assay). | - Optimize primary and secondary antibody concentrations.- Include a proper blocking step in your protocol.- Run a secondary-antibody-only control to check for non-specific binding. | |
| 3. Autoluminescence of reagents or plates. | - Use white, opaque plates for luminescence assays to reduce crosstalk and background.[22] | |
| High variability between experimental replicates. | 1. Inconsistent MOI: Uneven distribution of bacteria or inaccurate cell counting. | - Ensure thorough mixing of bacterial and HeLa cell suspensions before plating.- Perform accurate cell counts for both bacteria (OD600) and HeLa cells (hemocytometer) just before the experiment.[12] |
| 2. Pipetting errors. | - Use calibrated pipettes and consider preparing a master mix for reagents added to multiple wells.[22] | |
| 3. "Edge effect" in 96-well plates: Wells on the periphery of the plate are prone to evaporation and temperature fluctuations. | - Avoid using the outermost wells of the plate for experimental samples; fill them with sterile media or buffer instead.[14] | |
| LC-MS/MS: Cannot detect colibactin-DNA adducts. | 1. Low abundance: The adducts are often present in very small quantities. | - Use a bacterial strain known to be a high colibactin producer.[23]- Consider using mutant strains (e.g., ΔclbS) that may accumulate more colibactin.[19]- Enrich the sample for DNA before digestion and analysis. |
| 2. Instability of adducts: The adducts themselves can be unstable. | - Optimize sample preparation to minimize degradation. Use of metal chelators like EDTA can sometimes help stabilize precolibactins.[18] | |
| 3. Matrix effects: Other molecules in the sample can interfere with ionization and detection. | - Perform solid-phase extraction (SPE) or other cleanup steps to remove interfering substances.- Use an internal standard to normalize the signal. |
Part 3: Detailed Experimental Protocols
Protocol: Quantification of Colibactin-Induced DNA Damage in HeLa Cells via Megalocytosis Assay
This protocol is adapted from established methods for infecting HeLa cells with colibactin-producing E. coli and quantifying the resulting cytotoxic/cytostatic effect.[1][12][14][24]
Materials:
-
HeLa cells (ATCC CCL-2)
-
pks+ E. coli strain (e.g., Nissle 1917) and a pks- control strain (e.g., K-12 or a ΔclbA mutant)
-
DMEM with 10% FBS, 1% Non-Essential Amino Acids (NEAA)
-
DMEM with 25 mM HEPES (infection medium)
-
Hanks' Balanced Salt Solution (HBSS)
-
Gentamicin solution (stock at 50 mg/mL)
-
Methylene blue staining solution (0.5% in 50% ethanol)
-
Elution solution (1% SDS in PBS)
-
96-well flat-bottom tissue culture plates
Procedure:
Day 1: Seeding HeLa Cells
-
Trypsinize and count HeLa cells.
-
Seed 5 x 10³ HeLa cells in 100 µL of complete DMEM into each well of a 96-well plate (avoiding peripheral wells).[12]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
Day 2: Bacterial Preparation and Infection
-
In the morning, inoculate 5 mL of LB broth with the pks+ and pks-E. coli strains from an overnight culture or plate colony.
-
Grow at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.4-0.6.
-
Pellet the bacteria by centrifugation and resuspend in DMEM + 25 mM HEPES to achieve a desired concentration for infection (e.g., 5 x 10⁷ bacteria/mL for an MOI of 100).
-
Remove the culture medium from the HeLa cells and wash three times with 100 µL of warm HBSS.[12]
-
Add 100 µL of the bacterial suspension to the appropriate wells. Include wells with bacteria only (no HeLa cells) for background control and wells with HeLa cells only (no bacteria) as a negative control.
-
Incubate the plate at 37°C with 5% CO₂ for 4 hours.[14]
Day 2 (Post-Infection) to Day 5: Incubation and Staining
-
After 4 hours, aspirate the medium containing bacteria.
-
Wash the cells gently at least three times with 100 µL of warm HBSS to remove most of the bacteria.[14]
-
Add 100 µL of complete DMEM containing 200 µg/mL of gentamicin to each well to kill any remaining extracellular bacteria.[14]
-
Incubate for 72 hours at 37°C with 5% CO₂. During this time, observe the development of the megalocytosis phenotype (enlarged cells) in wells infected with the pks+ strain.[14]
-
After 72 hours, wash the cells with PBS, fix with 100% methanol for 10 minutes, and stain with methylene blue solution for 30 minutes.
-
Wash extensively with water to remove excess stain and allow the plate to dry.
-
Add 100 µL of elution solution (1% SDS) to each well and incubate for 30 minutes at 37°C to elute the dye.
-
Read the optical density (OD) at 660 nm using a microplate reader. The OD is proportional to the number of viable, attached cells.
Part 4: Quantitative Data Summaries
Table 1: Example Data from a HeLa Cell Megalocytosis Assay
Data are presented as mean OD₆₆₀ ± Standard Deviation (n=3). A lower OD indicates greater cytotoxicity.
| Bacterial Strain | MOI | Mean OD₆₆₀ | Std. Dev. | % Cell Viability (Normalized to Untreated) |
| Untreated Control | - | 1.254 | 0.088 | 100% |
| E. coli K-12 (pks-) | 100 | 1.198 | 0.101 | 95.5% |
| E. coli Nissle 1917 (pks+) | 25 | 0.812 | 0.065 | 64.7% |
| E. coli Nissle 1917 (pks+) | 100 | 0.451 | 0.049 | 36.0% |
| E. coli Nissle ΔclbA (pks-) | 100 | 1.211 | 0.092 | 96.6% |
Table 2: Example Data from a γ-H2AX In-Cell Western Assay
Data are presented as normalized fluorescence intensity (γ-H2AX signal / DNA stain signal) ± SD (n=3).
| Treatment Condition | Normalized Fluorescence Intensity | Fold Change vs. Control |
| Untreated Control | 1.00 ± 0.12 | 1.0 |
| E. coli K-12 (pks-) | 1.15 ± 0.15 | 1.15 |
| E. coli Nissle 1917 (pks+) | 8.76 ± 0.68 | 8.76 |
| Etoposide (Positive Control) | 12.43 ± 1.10 | 12.43 |
Part 5: Diagrams and Workflows
Diagram 1: Experimental Workflow for Colibactin Quantification
Diagram 2: Colibactin-Induced DNA Damage Signaling Pathway
References
- 1. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity | EurekAlert! [eurekalert.org]
- 5. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. bioengineer.org [bioengineer.org]
- 8. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.harvard.edu [news.harvard.edu]
- 10. mdpi.com [mdpi.com]
- 11. Screening method toward ClbP-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Colibactin-asso... preview & related info | Mendeley [mendeley.com]
- 16. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colibactin-induced damage in bacteria is cell contact independent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. goldbio.com [goldbio.com]
- 23. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 24. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage [en.bio-protocol.org]
troubleshooting inconsistent results in colibactin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving the bacterial genotoxin, colibactin.
Troubleshooting Guides
Issue 1: Low or No Detectable Genotoxicity
Question: My co-culture experiments with pks+ E. coli are showing little to no DNA damage (e.g., γH2AX foci, cell cycle arrest) in my mammalian cells. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Colibactin Instability | Minimize the time between bacterial culture and co-incubation with mammalian cells. Ensure direct and close contact between bacteria and host cells.[1][2][3] | Colibactin is a highly unstable molecule with a short half-life. Its genotoxic effects are often contact-dependent.[2][4][5] |
| Suboptimal Bacterial Growth/Metabolism | Culture pks+ bacteria under microaerophilic or anaerobic conditions. Ensure the medium is not iron-replete.[6][7][8] | Oxygen and high iron concentrations can inhibit the expression of the clb gene cluster and reduce colibactin production.[6][7][9] |
| Incorrect Bacterial Strain or Mutant | Verify the presence and integrity of the pks island in your bacterial strain using PCR. If using mutants (e.g., ΔclbP), confirm the mutation. | The entire pks gene cluster is required for colibactin biosynthesis.[6][9] The ClbP peptidase is essential for converting the inactive precursor, precolibactin, into its active form.[4][10][11] |
| Low Multiplicity of Infection (MOI) | Optimize the MOI by performing a dose-response experiment. Start with a range of MOIs (e.g., 10, 50, 100). | A sufficient number of bacteria are needed to produce a detectable level of genotoxicity. |
| Host Cell Line Resistance | Use cell lines known to be sensitive to colibactin (e.g., HeLa, U2OS). If using a new cell line, consider its DNA repair capacity. | Cells with highly efficient DNA repair mechanisms, particularly the Fanconi anemia pathway, may resolve colibactin-induced damage more effectively.[12][13] |
Issue 2: High Variability Between Experimental Replicates
Question: I am observing significant well-to-well or experiment-to-experiment variability in my colibactin-induced DNA damage assays. How can I improve consistency?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Bacterial Adherence | Standardize the co-incubation protocol. Ensure gentle mixing to promote uniform contact between bacteria and cells. Consider using pre-coated plates to enhance cell attachment. | The contact-dependent nature of colibactin's activity makes consistent bacterial-host cell interaction critical.[2][5] |
| Fluctuations in Colibactin Production | Tightly control bacterial culture conditions (growth phase, temperature, aeration, media composition).[7][9] | Colibactin biosynthesis is sensitive to environmental cues.[7][8][9] |
| Variable Host Cell Density/Health | Seed mammalian cells at a consistent density and ensure they are in a logarithmic growth phase before infection. Monitor cell viability. | Cell cycle state and overall health can influence the cellular response to DNA damage. |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of bacterial suspensions before adding them to the mammalian cells. | Inaccurate bacterial numbers will lead to variable MOIs and inconsistent results.[14] |
Frequently Asked Questions (FAQs)
Q1: What is colibactin and why is it so difficult to work with?
Colibactin is a genotoxic secondary metabolite produced by certain strains of gut bacteria, most notably Escherichia coli harboring the pks biosynthetic gene cluster.[1][3] Its notoriety in research comes from its extreme instability and low production levels, which have made its direct isolation and structural characterization exceptionally challenging.[1][3][10] Consequently, researchers often study its effects indirectly through the DNA damage it causes in host cells.[15][16]
Q2: How does colibactin cause DNA damage?
Colibactin possesses two electrophilic cyclopropane "warheads" that enable it to alkylate DNA.[1][6] It preferentially forms interstrand cross-links (ICLs) by binding to adenine residues on opposing DNA strands, particularly within AT-rich sequences.[1][3][17] This initial lesion can then lead to the formation of DNA double-strand breaks (DSBs) during the cell's attempt to repair the damage.[10][15]
Q3: What are the key genes in the pks island responsible for colibactin synthesis?
The 54-kb pks island contains a series of genes (clbA to clbS) that encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[9][11] A critical final step in the biosynthesis is the cleavage of an N-myristoyl-D-asparagine prodrug motif from the inactive precursor, precolibactin, by the periplasmic peptidase ClbP.[4][10][11] This cleavage activates the molecule, allowing it to exert its genotoxic effects. The clbS gene encodes a resistance protein that can inactivate colibactin, protecting the producing bacterium from self-inflicted DNA damage.[2][18]
Q4: What is the expected phenotype in mammalian cells exposed to colibactin-producing bacteria?
Exposure of mammalian cells to pks+ bacteria typically results in a DNA damage response.[6] Common phenotypes include the formation of γH2AX and 53BP1 foci (markers of DNA double-strand breaks), cell cycle arrest (often at the G2/M phase), and cellular senescence.[10][16] The activation of DNA repair pathways, particularly the Fanconi anemia (FA) pathway which specializes in repairing ICLs, is also a hallmark of colibactin exposure.[12][13]
Q5: Can I use culture supernatants or lysates from pks+ bacteria to induce genotoxicity?
Generally, no. Due to the high instability and contact-dependent nature of colibactin, cell-free supernatants or lysates from pks+ E. coli typically do not exhibit genotoxic activity.[4] Live, direct contact between the producing bacteria and the host cells is usually required to observe DNA damage.[2][5]
Experimental Protocols & Visualizations
Protocol: In Vitro DNA Cross-Linking Assay
This assay assesses the ability of colibactin-producing bacteria to induce interstrand cross-links in a linearized plasmid DNA.
Materials:
-
pks+ E. coli strain and a corresponding pks-negative control (e.g., ΔclbA)
-
Linearized plasmid DNA (e.g., pBR322 linearized with a single-cutter restriction enzyme)
-
Denaturing agarose gel
-
DNA staining dye (e.g., SYBR Gold)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Grow bacterial strains to the mid-logarithmic phase.
-
Harvest and wash the bacteria, then resuspend in the reaction buffer to a standardized optical density (e.g., OD600 = 1.0).
-
In a microcentrifuge tube, mix a defined amount of linearized plasmid DNA (e.g., 200 ng) with the bacterial suspension.
-
Incubate the reaction at 37°C for a set period (e.g., 4 hours).
-
Stop the reaction and purify the plasmid DNA from the bacteria.
-
Denature the purified DNA by heating.
-
Run the denatured DNA on a denaturing agarose gel.
-
Stain the gel and visualize the DNA.
Expected Results:
-
No Cross-linking (pks- control): The denatured, linearized plasmid will run as a single-stranded DNA band.
-
Cross-linking (pks+): The interstrand cross-links will prevent the complete denaturation of the plasmid, resulting in a slower-migrating band corresponding to the double-stranded DNA.
Diagrams
Caption: Colibactin biosynthesis, activation, and translocation pathway.
Caption: Mechanism of colibactin-induced DNA damage and cellular response.
Caption: General experimental workflow for assessing colibactin's genotoxicity.
References
- 1. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and bioactivity of colibactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. New research illuminates E. Coli toxin cancer-causing mechanism | College of Chemistry [chemistry.berkeley.edu]
- 16. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin colibactin | Kulik Research Group [hjkgrp.mit.edu]
- 18. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
Technical Support Center: Optimizing Plasmid Stability in clb+ Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with colibactin-producing (clb+) bacterial strains. The resources below address common challenges related to maintaining plasmid stability during cloning, protein expression, and other experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are clb+ strains and why can plasmid stability be a concern?
A: Strains designated as clb+ (or pks+) carry the clb biosynthetic gene cluster, a 54-kb genomic island that directs the synthesis of colibactin.[1][2] Colibactin is a genotoxin that induces DNA interstrand cross-links in eukaryotic cells, leading to cell cycle arrest and apoptosis.[3][4] While the clb gene cluster provides a competitive advantage in certain environments, its activity and the high metabolic cost of producing colibactin can impose a significant burden on the host cell.[1] This metabolic stress can indirectly affect plasmid stability, as cells that lose the plasmid (and its associated metabolic load) may outgrow plasmid-containing cells, especially under suboptimal culture conditions.[5]
Q2: What is the difference between segregational and structural plasmid instability?
A: Plasmid instability generally falls into two categories:
-
Segregational Instability: This occurs when a plasmid fails to distribute into both daughter cells during cell division. Over time, this leads to a growing population of plasmid-free cells. This is a common issue when selective pressure is insufficient or when the plasmid imposes a high metabolic burden.[6][7]
-
Structural Instability: This involves changes to the plasmid's DNA sequence, such as deletions, insertions, or rearrangements. It is often caused by recombination between repetitive DNA sequences within the plasmid, such as viral long terminal repeats (LTRs) or identical promoter regions.[6][8] Using host strains deficient in homologous recombination (e.g., recA- mutants) can help mitigate this problem.[8]
Q3: How does the colibactin biosynthesis pathway impact the host cell?
A: The clb gene cluster encodes a complex enzymatic assembly line, including nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), to produce a precursor molecule, precolibactin.[1][3] This precursor is then transported to the periplasm and matured into its active, genotoxic form. The active colibactin is unstable and can damage the DNA of neighboring cells.[9] To protect themselves, clb+ bacteria co-express a resistance protein, ClbS, which can inactivate colibactin.[10][11] The entire process is tightly regulated and responsive to environmental cues like iron availability and oxygen levels.[2][12] The significant resources allocated to this pathway can create a metabolic burden that competes with resources needed for plasmid replication and maintenance.
Section 2: Troubleshooting Guides
Problem 1: Rapid Plasmid Loss During Liquid Culture
Q: My clb+ strain is losing its plasmid rapidly, even when I use antibiotics. What's going wrong?
A: This is a classic case of segregational instability, where plasmid-free cells are outcompeting the plasmid-harboring cells. Several factors could be at play, especially in metabolically stressed clb+ strains.
Troubleshooting Steps for Plasmid Loss
| Possible Cause | Recommended Solution | Key Considerations |
|---|---|---|
| Antibiotic Degradation | Use a more stable antibiotic like carbenicillin instead of ampicillin.[13] Ensure antibiotic stocks are fresh and used at the correct concentration.[13] | Ampicillin is rapidly degraded by β-lactamase secreted into the medium, removing the selective pressure. |
| High Metabolic Burden / Toxic Insert | Switch to a lower copy number plasmid.[14] Use a host strain engineered for plasmid stability (e.g., Stbl2™, Stbl3™).[8][15] Lower the culture temperature to 30°C to slow growth and reduce metabolic stress.[8][16] | High expression of a foreign protein or the inherent metabolic load of the clb+ background can slow growth. |
| Inappropriate Host Strain | Use a standard cloning strain like DH5α, which contains mutations that improve plasmid stability.[17][18] For plasmids with repetitive sequences, use a recombination-deficient strain like Stbl3™.[8][15] | Not all E. coli strains are optimized for plasmid propagation.[17] |
| Overgrowth of Culture | Inoculate liquid cultures from a fresh, single colony and avoid incubating for extended periods (e.g., >16 hours).[17] Monitor cell density (OD600) and harvest during late log or early stationary phase. | In stationary phase, selective pressure decreases and plasmid-free cells can quickly dominate the culture.[17] |
Problem 2: Structural Instability and Plasmid Rearrangements
Q: I've confirmed by restriction digest and sequencing that my plasmid is undergoing deletions. How can I prevent this?
A: Structural instability is common with plasmids containing repetitive elements. The host cell's recombination machinery can excise the DNA between these repeats.
Troubleshooting Steps for Structural Instability
| Possible Cause | Recommended Solution | Key Considerations |
|---|---|---|
| Repetitive DNA Sequences | Use a recombination-deficient host strain (e.g., Stbl2™, Stbl3™, NEB® Stable). These strains have mutations in genes like recA that minimize recombination.[8][15] | This is the most effective solution for plasmids with LTRs, ITRs, or other repeats. |
| Suboptimal Growth Conditions | Grow cultures at a lower temperature (e.g., 25-30°C) and avoid overgrowth. Slower growth reduces the opportunity for recombination events.[8] | High growth rates at 37°C can increase the frequency of recombination. |
| Isolating the Correct Plasmid | When picking colonies, select smaller ones, as they are more likely to contain the full, unrecombined plasmid.[8] Always verify several colonies by restriction digest before proceeding.[19] | Bacteria with smaller, recombined plasmids often grow faster and form larger colonies.[8] |
| Plasmid Storage | For long-term storage of unstable clones, it is best to store the purified plasmid DNA at -20°C or below, rather than as glycerol stocks of the bacterial strain.[16] | This prevents further recombination that can occur during thawing and regrowth of glycerol stocks. |
Section 3: Key Experimental Protocols
Protocol 1: Plasmid Stability Assay
This protocol determines the rate of plasmid loss in a bacterial population over time in the absence of selective pressure.[20]
Materials:
-
clb+ strain containing the plasmid of interest.
-
Selective liquid media (e.g., LB + antibiotic).
-
Non-selective liquid media (e.g., plain LB).
-
Selective and non-selective agar plates.
-
Spectrophotometer, incubators, pipettes, and dilution tubes.
Methodology:
-
Inoculate a single colony of the transformed clb+ strain into 5 mL of selective liquid medium. Grow overnight at the appropriate temperature (e.g., 37°C) with shaking.
-
The next day, measure the optical density (OD600) of the overnight culture.
-
Dilute the culture 1:1000 into a larger volume of non-selective liquid medium. This is Generation 0.
-
Immediately remove a 100 µL aliquot from the non-selective culture (T=0).
-
Perform a serial dilution of the T=0 aliquot (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto both non-selective and selective agar plates. Aim for 30-300 colonies per plate.
-
Incubate the main liquid culture under the desired growth conditions.
-
Repeat steps 4-6 at regular intervals (e.g., every 10 generations, which is approximately every 4-6 hours depending on the growth rate) for a total of 40-50 generations.[21]
-
Incubate all plates overnight.
-
Count the number of colonies on both types of plates for each time point. The non-selective plate gives the total number of viable cells (CFU/mL), while the selective plate gives the number of plasmid-containing cells (CFU/mL).
-
Calculate Plasmid Stability:
-
Percentage of Plasmid-Containing Cells = (CFU on Selective Plate / CFU on Non-Selective Plate) x 100
-
Protocol 2: In Vitro DNA Cross-Linking Assay for Colibactin Activity
This assay confirms the genotoxic activity of a clb+ strain by measuring its ability to induce interstrand cross-links in plasmid DNA.[12]
Materials:
-
clb+ and clb- (negative control) bacterial strains.
-
Linearized plasmid DNA (e.g., pUC19 linearized with a single-cutter enzyme).
-
Liquid culture medium (e.g., DMEM).
-
DNA purification kit.
-
Denaturing gel electrophoresis system (alkaline agarose gel).
-
DNA stain (e.g., GelRed).
Methodology:
-
Grow overnight cultures of the clb+ and clb- strains.
-
Pre-culture the bacteria in DMEM to an exponential phase (OD600 ≈ 0.4).[12]
-
In a microfuge tube, combine 100 µL of the bacterial culture with 500 ng of linearized plasmid DNA.[12]
-
Incubate the mixture for 40 minutes to 4 hours at 37°C.[12][22]
-
Stop the reaction and purify the plasmid DNA from the bacteria using a standard PCR purification or miniprep kit.
-
Analyze the purified DNA by denaturing gel electrophoresis.
-
Analysis: Under denaturing conditions, non-cross-linked DNA will run as single strands. If colibactin has induced interstrand cross-links, the plasmid will not fully denature and will migrate more slowly, appearing as a higher molecular weight band corresponding to the double-stranded form. The clb- control should show only the single-stranded band.
Section 4: Visual Guides and Workflows
Caption: Simplified workflow of the colibactin biosynthesis pathway and its genotoxic effect.
Caption: Experimental workflow for a quantitative plasmid stability assay.
Caption: Troubleshooting decision tree for diagnosing plasmid instability issues.
References
- 1. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for the Interactions of the Colibactin Resistance Gene Product ClbS with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The bacterial toxin colibactin triggers prophage induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Reconsidering plasmid maintenance factors for computational plasmid design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Remarkable stability of an instability-prone lentiviral vector plasmid in Escherichia coli Stbl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. blog.quartzy.com [blog.quartzy.com]
- 18. Tips & Tricks to Optimize Your Plasmid Purification - Nordic Biosite [nordicbiosite.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. researchgate.net [researchgate.net]
- 21. static.igem.org [static.igem.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Colibactin's Genotoxicity Against Other Notable Toxins
For Immediate Release
This guide provides a detailed comparison of the genotoxic profiles of colibactin, a secondary metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae, against other well-characterized toxins. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and relative potencies of various genotoxic agents. The information presented herein is compiled from peer-reviewed scientific literature and includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Colibactin is a potent genotoxin that induces DNA interstrand cross-links (ICLs) and double-strand breaks (DSBs), leading to cell cycle arrest, senescence, and chromosomal instability.[1] Its genotoxic activity is of significant interest due to the association of colibactin-producing bacteria with colorectal cancer. This guide compares the genotoxicity of colibactin with other toxins from different classes: a bacterial protein toxin (Cytolethal Distending Toxin - CDT), a mycotoxin (Aflatoxin B1), a polycyclic aromatic hydrocarbon (Benzo[a]pyrene), and a chemotherapeutic agent (Etoposide), which serves as a reference genotoxin. The comparison reveals that while all these agents are genotoxic, they operate through distinct mechanisms and exhibit varying potencies across different experimental systems.
Quantitative Comparison of Genotoxicity
The following table summarizes quantitative data on the genotoxicity of colibactin and the selected toxins. It is important to note that the experimental conditions, such as cell lines, toxin concentrations, and exposure times, vary between studies, which should be taken into consideration when making direct comparisons.
| Toxin | Assay | Cell Line | Concentration/Dose | Key Quantitative Finding |
| Colibactin (from E. coli infection) | γH2AX Assay | HeLa | MOI of 25 | Genotoxic Index (γ-H2AX fold induction) of 5 to 7.[2] |
| Colibactin (synthetic analogue) | γH2AX Assay | HeLa/U2OS | 11 µM | Approximately 10-fold less potent than 1 µM Etoposide.[3] |
| Colibactin (from E. coli infection) | Micronucleus Test | CHO AA8 | MOI not specified | 4-6 times higher frequency of micronucleated cells compared to control.[4] |
| Cytolethal Distending Toxin (CDT) | γH2AX Assay | HeLa | 2.5 ng/ml | Significant increase in the percentage of γH2AX-positive cells.[5] |
| Aflatoxin B1 | Micronucleus Test | HepG2 | 10 µM | Significant increase in micronucleus frequency.[6] |
| Aflatoxin B1 | Micronucleus Test | Mouse Bone Marrow | 1-16 mg/kg BW | Dose-dependent increase in micronucleated cells (from 4.3% to 25.5%). |
| Benzo[a]pyrene | γH2AX Assay | HeLa | Time and dose-dependent | Induces H2AX phosphorylation.[7] |
| Benzo[a]pyrene | Micronucleus Test | HepG2 | 50 µM | Over 2-fold increase in micronuclei compared to background.[8] |
| Etoposide | γH2AX Assay | A549 | 1 µM | Significant linear increase in DNA damage.[9] |
| Etoposide | Micronucleus Test | HeLa | 0.5, 1, and 2 µg/ml | Induces high frequencies of micronuclei.[10] |
Mechanisms of Genotoxicity and Signaling Pathways
The toxins compared in this guide induce genotoxicity through diverse mechanisms, which are depicted in the following signaling pathway diagram for colibactin.
Caption: Colibactin-induced DNA damage signaling pathway.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage.
-
Cell Culture: Plate cells (e.g., CHO, HeLa, HepG2) in appropriate culture vessels and grow to approximately 40-60% confluency.
-
Toxin Exposure: Treat cells with a range of concentrations of the test toxin and appropriate controls (negative/vehicle and positive). For toxins requiring metabolic activation, a liver S9 fraction is included.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells. Swell the cells in a hypotonic solution, fix them, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. A micronucleus is a small, separate nucleus that contains chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
γH2AX Immunofluorescence Assay
This assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) on coverslips or in microplates. Treat with the test toxin for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to the nucleus.
-
Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS). Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay measures DNA strand breaks in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head to determine the extent of DNA damage.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the genotoxicity of a compound.
Caption: A generalized workflow for in vitro genotoxicity testing.
Conclusion
This comparative guide highlights the potent genotoxicity of colibactin and places it in the context of other significant toxins. While the direct comparison is challenging due to variations in experimental setups, the available data suggest that colibactin is a formidable genotoxin, capable of inducing significant DNA damage at levels comparable to or, in some contexts, exceeding those of other well-known genotoxic agents. The detailed protocols and diagrams provided herein serve as a valuable resource for researchers investigating the mechanisms of genotoxicity and the potential role of these toxins in human disease. Further research employing standardized methodologies will be crucial for a more precise quantitative comparison of the genotoxic potential of these and other toxins.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro genotoxicity analyses of colibactin-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytolethal Distending Toxin Promotes Replicative Stress Leading to Genetic Instability Transmitted to Daughter Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Subtoxic Doses of Aflatoxin B1: An In Vitro Assessment of Micronucleus Assay and Induction of Neutrophil Extracellular Traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[a]pyrene induces complex H2AX phosphorylation patterns by multiple kinases including ATM, ATR, and DNA-PK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzo(a)pyrene induced micronucleus formation was modulated by persistent organic pollutants (POPs) in metabolically competent human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term fate of etoposide-induced micronuclei and micronucleated cells in Hela-H2B-GFP cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of clb Genes in Colibactin Synthesis: A Comparative Guide
Introduction to Colibactin and the clb Gene Cluster
Colibactin is a genotoxic secondary metabolite produced by certain strains of gut bacteria, most notably Escherichia coli of the B2 phylogroup, as well as other Enterobacteriaceae.[1][2] This molecule has garnered significant attention from researchers due to its ability to induce DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) in eukaryotic cells, leading to cell cycle arrest and chromosomal instability.[3][4] This activity has been strongly implicated in the development of colorectal cancer (CRC).[1][5]
The biosynthesis of colibactin is orchestrated by a large 54-kb genomic region known as the pks or clb island.[6][7] This island contains a cluster of 19 genes, clbA through clbS, which encode a complex enzymatic assembly line composed of nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and hybrid NRPS-PKS enzymes.[1][6][8] Validating the specific role of each clb gene is crucial for understanding the toxin's mechanism of action and for developing targeted therapeutic interventions.
The Colibactin Biosynthesis Pathway: A Symphony of clb Gene Products
The synthesis of colibactin is a multi-step process that occurs within the bacterium, culminating in the activation of the toxin in the periplasmic space. The process relies on the coordinated expression and function of the clb gene products.[2][8]
-
Activation and Regulation : The process begins with the transcriptional activation of the clb operon. The clbR gene encodes a specific transcriptional activator, ClbR, which is essential for the expression of the downstream biosynthesis genes.[9][10] The clbA gene encodes a phosphopantetheinyl transferase (PPTase), an enzyme critical for activating the PKS and NRPS enzymes by transferring a necessary prosthetic group to them.[2][7][9]
-
Precursor Synthesis : The core NRPS and PKS enzymes (clbB, clbC, clbG, clbH, clbI, clbJ, clbK, clbN, clbO) function as an assembly line to construct an inactive precursor molecule, known as precolibactin.[1][9] This inactive prodrug contains an N-myristoyl-D-asparagine motif that must be cleaved for activation.[7]
-
Transport and Maturation : The precolibactin is then transported from the cytoplasm to the periplasm by the MATE (multidrug and toxic compound extrusion) transporter encoded by clbM.[8][9] In the periplasm, the serine protease ClbP, encoded by the clbP gene, cleaves the N-myristoyl-D-asparagine prodrug motif.[1][2] This cleavage is the final and critical step, maturing the precursor into the active, genotoxic colibactin.[8]
-
Self-Resistance : To protect itself from the DNA-damaging effects of the toxin it produces, the bacterium expresses the clbS gene.[9] ClbS is a cyclopropane hydrolase that can inactivate colibactin, conferring self-resistance to the producing strain.[6][11]
Experimental Validation of clb Gene Function
The validation of individual clb gene roles primarily relies on comparing the phenotype of wild-type (WT) pks+ E. coli with isogenic mutants where specific clb genes have been deleted or inactivated. The loss of genotoxicity in these mutants provides direct evidence for the gene's essential role in producing a functional toxin.
Comparison of Genotoxicity: Wild-Type vs. clb Mutants
Experimental data consistently demonstrates that the genotoxic effects attributed to pks+ E. coli are entirely dependent on a functional clb gene cluster. Inactivation of key genes, such as the thioesterase clbQ or the maturating peptidase clbP, abrogates the DNA-damaging phenotype.[1][12]
Table 1: Comparison of Genotoxicity between Wild-Type and clb Mutant E. coli
| Assay | Wild-Type (clb+) Strain | clb-Deficient Mutant (e.g., ΔclbQ) | Key Finding | Reference |
| SOS Response (umu test) | High induction of DNA damage response | Baseline/Low induction | SOS response induction was 1.7 times higher in clb+ strains compared to the clb- mutant. | [13][14] |
| Micronucleus Formation | Significantly increased frequency of micronucleated cells | No significant increase over control | The frequency of micronucleated cells was 4-6 times higher in cells infected with clb+ strains. | [13] |
| γH2AX Foci Formation | Strong phosphorylation of histone H2AX, indicating DNA DSBs | No significant γH2AX phosphorylation | DNA double-strand breaks are induced in mammalian cells specifically by clb+ strains. | [12][13] |
| Cell Viability/Cytotoxicity | Significant cytotoxicity and cell death at high MOI | Reduced cytotoxicity | clb+ isolates showed significantly higher cytotoxicity (<95% cell killing) compared to clb- strains (~85% killing). | [15] |
| Tumor Development (in vivo) | Exacerbation of colorectal cancer development | No exacerbation of tumor development | CRC exacerbation in mouse models is dependent on a functional clb gene cluster. | [12] |
Key Experimental Protocols
PCR-Based Detection of clb Genes
This method is used to identify bacteria carrying the pks island.
-
Objective : To detect the presence of specific clb genes (e.g., clbA, clbQ) in bacterial DNA isolates.[15][16]
-
Methodology :
-
DNA Extraction : Isolate genomic DNA from bacterial cultures.
-
Primer Design : Use primers specific to conserved regions of target clb genes, such as clbA and clbQ.[15]
-
PCR Amplification : Perform standard PCR using the extracted DNA as a template. Cycling conditions typically include an initial denaturation (e.g., 95°C for 10 min), followed by 30-35 cycles of denaturation (95°C for 15s), annealing (60°C for 1 min), and extension (72°C for 40s), with a final extension step (72°C for 7 min).[15]
-
Analysis : Analyze PCR products via agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the clb gene.
-
Genotoxicity Assay: γH2AX Staining
This assay quantifies DNA double-strand breaks, a hallmark of colibactin activity.
-
Objective : To visualize and quantify DNA DSBs in mammalian cells following infection with E. coli.[13]
-
Methodology :
-
Cell Culture and Infection : Seed mammalian cells (e.g., HeLa, CHO AA8) and allow them to adhere. Infect the cells with wild-type clb+ E. coli or a clb- mutant at a specific multiplicity of infection (MOI) for a set duration (e.g., 4 hours).[17]
-
Immunofluorescence Staining : Fix and permeabilize the cells. Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Microscopy and Analysis : Visualize the cells using fluorescence microscopy. The presence of distinct nuclear foci indicates sites of DNA DSBs. Quantify the percentage of γH2AX-positive cells or the number of foci per cell.
-
Genotoxicity Assay: Micronucleus Test
This cytogenetic assay detects chromosomal damage.
-
Objective : To assess the frequency of micronuclei in cells exposed to clb+ E. coli.[13]
-
Methodology :
-
Cell Culture and Infection : Infect mammalian cells (e.g., CHO AA8) with the bacterial strains as described above.[13]
-
Cytochalasin B Treatment : Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.
-
Cell Harvesting and Staining : Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Scoring : Using a microscope, score the number of micronuclei in a large population of binucleated cells (e.g., 1000 cells). Compare the frequency of micronucleated cells between treatments.
-
Conclusion: The Indispensable Role of the clb Gene Cluster
The experimental evidence is unequivocal: the clb gene cluster is essential for the synthesis of the genotoxin colibactin. Comparative studies using wild-type and isogenic mutant strains consistently show that the deletion of key clb genes completely abrogates the DNA-damaging and tumor-promoting activities associated with pks+ bacteria. These validation methods, from PCR-based detection to functional genotoxicity assays, provide a robust framework for researchers and drug development professionals to investigate colibactin biology and screen for potential inhibitors of its biosynthetic pathway. Understanding the precise function of each Clb protein offers a roadmap for developing targeted strategies to mitigate the carcinogenic potential of these common gut microbes.
References
- 1. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Escherichia coli harboring colibactin genes (clb) isolated from beef production and processing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 6. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Current understandings of colibactin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClbR Is the Key Transcriptional Activator of Colibactin Gene Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. In vitro genotoxicity analyses of colibactin-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Colibactin possessing E. coli isolates in association with colorectal cancer and their genetic diversity among Pakistani population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Cross-linking Agents: Colibactin, Cisplatin, and Mitomycin C
Introduction
For researchers, scientists, and professionals in drug development, understanding the mechanisms and effects of DNA cross-linking agents is crucial for advancing cancer therapy and toxicology research. This guide provides a detailed comparison of three prominent DNA cross-linking agents: the gut microbiome-derived genotoxin colibactin, and the widely used chemotherapeutic drugs cisplatin and mitomycin C. We will delve into their mechanisms of action, present available quantitative data on their performance, and provide detailed experimental protocols for their evaluation.
Comparison of Mechanisms and Biological Effects
Colibactin, cisplatin, and mitomycin C all exert their cytotoxic effects primarily through the formation of covalent adducts with DNA, leading to interstrand cross-links (ICLs). These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. However, the specifics of their chemical interactions with DNA and the resulting structural changes differ significantly.
Colibactin is a complex polyketide-peptide genotoxin produced by certain strains of gut bacteria, including Escherichia coli. It possesses two electrophilic cyclopropane "warheads" that alkylate adenine residues, preferentially in the minor groove of AT-rich DNA sequences[1][2]. This results in the formation of ICLs that span 3-5 base pairs[3]. The unique structure of colibactin and its mode of DNA binding lead to a specific mutational signature observed in some colorectal cancers[4].
Cisplatin is a platinum-based chemotherapeutic agent that primarily forms intrastrand cross-links between adjacent purine bases (mostly guanines), accounting for about 90% of its DNA adducts[5]. Interstrand cross-links, though less frequent (1-2% of adducts), are considered to be the primary lesion responsible for its cytotoxic effects[5]. Cisplatin's adducts form mainly at GpC sequences and cause significant distortion of the DNA double helix, including bending and unwinding[6].
Mitomycin C is an antibiotic that, after reductive activation in the cell, acts as a bifunctional alkylating agent. It forms ICLs primarily between guanine residues at 5'-CG-3' sequences[7]. Unlike cisplatin, mitomycin C-induced ICLs cause minimal distortion to the DNA helix[6].
Data Presentation
The following tables summarize available quantitative data on the cytotoxicity and genotoxicity of colibactin, cisplatin, and mitomycin C. It is important to note that direct head-to-head comparative studies for all three agents under identical experimental conditions are limited in the published literature. Therefore, the data presented here are compiled from various sources and should be interpreted with caution.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| Colibactin (analogs) | HeLa | Low µM range | 4 hours | [8] |
| Cisplatin | HeLa | ~1-10 µM | 48-72 hours | [9] |
| Cisplatin | HCT116 | ~5-20 µM | 4-72 hours | [4] |
| Mitomycin C | L5178Y tk+/- cells | ~0.1 µg/mL | Not Specified | |
| Mitomycin C | MCF-7 | Not Specified | 24 hours |
Note: IC50 values for colibactin are often reported for synthetic analogs or in the context of bacterial co-culture, making direct molar comparisons with pure compounds challenging.
Table 2: Comparative Genotoxicity (Micronucleus Formation)
| Compound | Cell Line | Observation | Reference |
| Colibactin-producing E. coli | CHO AA8 | 4-6 times higher frequency of micronucleated cells compared to non-producing strain | [10] |
| Cisplatin | Human Lymphocytes | Significant increase in micronuclei frequency | [11] |
| Mitomycin C | L5178Y tk+/- cells | Significant induction in micronuclei frequency | [12] |
Note: The data for colibactin reflects the effect of bacterial infection rather than a purified compound, which complicates direct comparison with cisplatin and mitomycin C.
Experimental Protocols
DNA Cross-linking Assay (Modified Alkaline Comet Assay)
This protocol is designed to detect DNA interstrand cross-links. The principle is that ICLs will retard the migration of DNA in the agarose gel, leading to a smaller "comet tail".
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Cell culture medium, PBS, trypsin
-
Irradiation source (e.g., X-ray)
Procedure:
-
Cell Treatment: Treat cell cultures with the desired concentrations of colibactin, cisplatin, or mitomycin C for the appropriate duration. Include a negative control (vehicle-treated) and a positive control for strand breaks (e.g., H₂O₂).
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Embedding: Harvest and resuspend the treated cells in PBS at a concentration of ~1 x 10⁵ cells/mL. Mix 25 µL of the cell suspension with 75 µL of 0.7% LMP agarose at 37°C. Pipette the mixture onto the pre-coated slides, cover with a coverslip, and solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Irradiation: After lysis, wash the slides with PBS and irradiate them on ice with a fixed dose of X-rays (e.g., 5 Gy) to induce a known number of single-strand breaks. Unirradiated controls should also be included.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 3 x 5-minute washes.
-
Staining and Visualization: Stain the slides with a DNA-intercalating dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the comet tail moment (product of tail length and the fraction of DNA in the tail) using appropriate software. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium, PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DNA cross-linking agents for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours (or overnight) at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assay (In Vitro Micronucleus Assay)
This assay detects chromosomal damage by quantifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
Materials:
-
Cell culture plates or flasks
-
Cytochalasin B (an inhibitor of cytokinesis)
-
Fixative (e.g., methanol:acetic acid 3:1)
-
DNA staining solution (e.g., Giemsa or DAPI)
-
Microscope slides
-
Fluorescence or light microscope
Procedure:
-
Cell Treatment: Treat exponentially growing cells with at least three concentrations of the test compound for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours). Include positive and negative controls.
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. The concentration of cytochalasin B should be optimized for the cell line used. Incubate for a period equivalent to 1.5-2 cell cycles.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment and Fixation: Resuspend the cells in a hypotonic KCl solution and then fix them with a freshly prepared cold fixative.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the negative control to assess genotoxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of DNA cross-link formation by colibactin, cisplatin, and mitomycin C.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 9. semanticscholar.org [semanticscholar.org]
- 10. In vitro genotoxicity analyses of colibactin-producing E. coli isolated from a Japanese colorectal cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the clb Gene Cluster in Toxin-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
The clb gene cluster, also known as the pks island, is a 54-kb genomic region responsible for the biosynthesis of colibactin, a potent genotoxin.[1][2] This toxin induces DNA double-strand breaks (DSBs) and interstrand cross-links (ICLs) in eukaryotic cells, implicating it in the development of colorectal cancer (CRC).[3][4][5] This guide provides a comparative analysis of the clb gene cluster across various bacterial species, detailing its prevalence, genetic organization, and the functional implications for researchers in microbiology and oncology.
I. Prevalence and Distribution of the clb Gene Cluster
The clb gene cluster is primarily found in members of the Enterobacteriaceae family. Its prevalence varies significantly among species and even within strains of the same species. Escherichia coli, particularly strains belonging to the B2 phylogroup, and Klebsiella pneumoniae are the most frequent carriers.[2][6][7] However, the cluster has also been identified in other opportunistic pathogens.[2][4][6] The co-occurrence of the clb gene cluster with the yersiniabactin (ybt) siderophore determinant is common, suggesting a potential synergistic role in virulence.[2]
Table 1: Prevalence of the clb Gene Cluster in Various Bacterial Species
| Bacterial Species | Reported Prevalence | Key Notes |
| Escherichia coli | 23% - 39.5% in CRC patients; 7.1% - 12.9% in controls[6] | Predominantly found in phylogroup B2 strains.[6][7] |
| Klebsiella pneumoniae | High prevalence, especially in hyper-virulent and multidrug-resistant isolates.[2] | Colibactin production is often more homogeneous and higher than in E. coli.[2] |
| Klebsiella aerogenes | Detected, but to a lesser extent than K. pneumoniae.[2][4] | Enriched in specific sequence types (STs).[2] |
| Citrobacter koseri | Detected in some isolates.[2][4][6] | - |
| Enterobacter cloacae | Identified as a carrier of the clb gene cluster.[6][8] | - |
| Serratia marcescens | Identified as a carrier, representing a more distant lineage of the cluster.[2][9] | Lacks the clbA and clbR regulatory genes found in E. coli.[9] |
| Erwinia oleae | Identified as a carrier.[2][4] | - |
| Frischella perrara | A homolog of the clb cluster is found in this honey bee gut symbiont.[4][9] | Lacks the clbA and clbR genes.[9] |
II. Genetic Organization and Function
The clb gene cluster consists of 19 genes, clbA through clbS, which orchestrate the complex biosynthesis of colibactin via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[1][10] These genes can be broadly categorized based on their function in biosynthesis, activation, transport, regulation, and self-resistance.
Table 2: Functional Roles of Key Genes in the clb Cluster
| Gene(s) | Encoded Protein/Enzyme | Function |
| clbB, C, E, G, H, I, J, K, L, N, O | NRPS and PKS enzymes | Core machinery for the synthesis of the precolibactin scaffold.[5][10] |
| clbA | Phosphopantetheinyl transferase (PPTase) | Activates NRPS and PKS modules, essential for initiating biosynthesis.[8] |
| clbR | Transcriptional Activator | Key regulator that activates its own expression and that of the main biosynthetic operon (clbB-S).[6][11] |
| clbM | MATE Transporter | Transports the inactive precolibactin from the cytoplasm to the periplasm.[1] |
| clbP | Periplasmic Peptidase | Cleaves an N-myristoyl-D-asparagine prodrug motif to activate colibactin.[1][3] |
| clbS | Cyclopropane Hydrolase | Confers resistance to the producing bacterium by binding and deactivating colibactin.[3][10] |
| clbQ | Acyl-CoA Dehydrogenase-like | Involved in the flux of colibactin production.[11] |
While the core biosynthetic genes (clbB-S) are generally conserved, significant structural variations exist, particularly concerning the regulatory genes clbA and clbR.[9] For instance, the homologous clusters in Serratia marcescens and Frischella perrara lack these genes, suggesting a more ancestral or divergent regulatory mechanism.[9]
III. Biosynthesis and Genotoxicity Pathway
The production of active colibactin is a tightly regulated, multi-step process that culminates in the periplasm of the bacterium. This spatial separation of the final activation step is a crucial self-resistance mechanism.
IV. Key Experimental Protocols
Studying the clb gene cluster and its genotoxic product requires a combination of molecular biology and cell-based assays.
This protocol is used to screen bacterial isolates for the presence of the clb gene cluster by targeting specific genes within the island.
-
DNA Extraction: Isolate genomic DNA from bacterial cultures using a standard commercial kit.
-
Primer Design: Use primers targeting conserved regions of key clb genes. Commonly used targets include clbA (PPTase), clbB (PKS/NRPS), and clbQ (dehydrogenase).[7][12][13]
-
PCR Amplification: Perform standard PCR using the designed primers and extracted genomic DNA as a template.
-
Reaction Mix: 10 µL 2x PCR Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL template DNA (50-100 ng), and nuclease-free water to a final volume of 20 µL.
-
Cycling Conditions (Example): 95°C for 5 min; 30 cycles of (95°C for 30 s, 55-60°C for 30 s, 72°C for 1 min/kb); final extension at 72°C for 10 min.
-
-
Analysis: Analyze PCR products by agarose gel electrophoresis. The presence of bands of the expected size indicates a positive result. Partial sequencing of amplicons can confirm specificity.[7]
This cell-based assay visualizes DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX), a key event in the DNA damage response.[14][15]
-
Cell Culture: Seed eukaryotic cells (e.g., HeLa or colon epithelial cells) onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Bacterial Co-culture: Infect the cells with clb-positive and clb-negative (control) bacteria at a multiplicity of infection (MOI) of 50-100. Incubate for 4 hours.[4]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Microscopy and Analysis: Mount coverslips onto slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. A significant increase in foci in cells exposed to clb+ bacteria indicates colibactin-induced DNA damage.[14]
This cell-free assay directly measures the ability of colibactin to cause DNA strand breaks using a supercoiled plasmid.
-
Assay Preparation: Prepare reaction mixtures in microcentrifuge tubes. The reaction requires copper (Cu(II)) as a cofactor for colibactin's cleavage activity.[16]
-
Reaction Setup:
-
Add supercoiled plasmid DNA (e.g., pBR322, ~200 ng) to a reaction buffer.
-
Add purified precolibactin or mature colibactin to the desired final concentration (e.g., 15 µM).[17]
-
Initiate the reaction by adding a copper salt solution (e.g., CuSO₄, final concentration 30 µM).[17] Include a no-copper control.
-
-
Incubation: Incubate the reaction at 37°C for a set time course (e.g., 0-12 hours).
-
Analysis: Stop the reaction and analyze the DNA forms by agarose gel electrophoresis.
-
Supercoiled (Form I): Undamaged plasmid.
-
Nicked/Open-Circular (Form II): Single-strand break.
-
Linear (Form III): Double-strand break.
-
-
Interpretation: A decrease in the supercoiled form and an increase in the nicked and linear forms indicate DNA cleavage activity. The appearance of the linear form is direct evidence of DSBs.[16][17]
V. Workflow for Genotoxicity Assessment
The following diagram illustrates a typical workflow for investigating the genotoxic potential of a bacterial isolate suspected of producing colibactin.
References
- 1. Shining a Light on Colibactin Biology | MDPI [mdpi.com]
- 2. Insights into evolution and coexistence of the colibactin- and yersiniabactin secondary metabolite determinants in enterobacterial populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Role of Gut Microbiota in Colorectal Cancer Pathogenesis: A Comprehensive Literature Review [mdpi.com]
- 6. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Colibactin's Carcinogenic Role in Colorectal Cancer: A Comparative Analysis
A deep dive into the genotoxic gut bacterium's impact on colorectal cancer development, benchmarked against other microbial and molecular drivers.
For Immediate Release
Recent research has solidified the role of colibactin, a genotoxic secondary metabolite produced by certain strains of Escherichia coli harboring the polyketide synthase (pks) island, as a significant driver of colorectal cancer (CRC). This guide provides a comprehensive comparison of colibactin's pro-carcinogenic activities with other recognized CRC drivers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Colibactin: A Microbial Mutagen
Colibactin exerts its carcinogenic effect by directly damaging the DNA of colonic epithelial cells. Its mechanism involves the alkylation of DNA, leading to the formation of interstrand crosslinks and double-strand breaks.[1][2] This genotoxic activity induces a specific mutational signature, characterized by single base substitutions (SBS88) and small insertions/deletions (ID18), which has been identified in a subset of human colorectal tumors.[3][4] Notably, this signature is significantly enriched in early-onset CRC, suggesting a potential role for colibactin in the rising incidence of this disease in younger populations.[5][6][7][8]
Comparative Analysis of Colorectal Cancer Drivers
To contextualize the role of colibactin, this section compares its prevalence and impact with other known bacterial and molecular drivers of CRC.
Quantitative Data Summary
| Driver | Prevalence in CRC Patients | Key Mutational Signature/Mechanism | Association with CRC Stage/Prognosis |
| Colibactin (pks+ E. coli) | Varies, with some studies showing higher prevalence in CRC tissues compared to healthy controls.[9] The mutational signature SBS88 is found in approximately 7.5% of CRCs.[3][4] | Induces DNA double-strand breaks leading to specific mutational signatures (SBS88 and ID18).[1][3][4] | SBS88-positive tumors are more frequently located in the distal colon and rectum and are associated with better CRC-specific survival.[3][4] |
| Fusobacterium nucleatum | Over-represented in colorectal carcinoma tissues compared to matched normal tissues.[10][11] Detected in approximately 13% of CRC cases in one study.[12] | Promotes tumor growth and inhibits T-cell-mediated immune responses.[12] Activates the Wnt signaling pathway.[12] | Associated with regional lymph node metastasis and shorter survival.[10][12] |
| Streptococcus gallolyticus | Prevalence in CRC tissues ranges from approximately 35% in some studies.[13] Strong association between S. gallolyticus bacteremia and colorectal neoplasia.[14][15] | Promotes tumor development, potentially at early stages (adenomas).[14] | Associated with early adenomas.[14] |
| Peptostreptococcus anaerobius | Significantly enriched in stool and mucosal samples of CRC patients.[16] Positive rate of 79.8% in CRC mucosal tissues in one study.[17] | Promotes cell proliferation through interaction with cell surface receptors, leading to increased reactive oxygen species (ROS) production and cholesterol biosynthesis.[16][18] | Abundance correlated with patient survival.[17] |
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental validation of colibactin as a CRC driver, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Logical Relationships of CRC Drivers
The development of colorectal cancer is a multifactorial process. The following diagram illustrates the interplay between colibactin and other contributing factors.
Experimental Protocols
Detection of pks+ E. coli in Clinical Samples (qPCR-based)
Objective: To quantify the presence of pks+ E. coli in colorectal tumor and adjacent normal tissues.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) or fresh-frozen tissue samples using a commercial DNA extraction kit.
-
Primer Design: Specific primers targeting a conserved region of the clbB gene within the pks island and a universal bacterial 16S rRNA gene (as a control for bacterial load) are used.[19]
-
Quantitative PCR (qPCR): Real-time PCR is performed using a standard qPCR protocol with SYBR Green or a probe-based detection method.[19][20] The cycle threshold (Ct) values are used to determine the relative abundance of pks+ E. coli.
-
Data Analysis: The relative abundance of pks+ E. coli is normalized to the total bacterial load (16S rRNA) and compared between tumor and normal tissues.
Colibactin-induced DNA Damage in Intestinal Organoids
Objective: To assess the genotoxic effect of colibactin on human intestinal epithelial cells in a 3D culture model.
Methodology:
-
Organoid Culture: Human intestinal organoids are established from patient-derived tissue or intestinal stem cells and maintained in a 3D Matrigel culture system.
-
Co-culture with E. coli: Organoids are microinjected with live pks+ E. coli or an isogenic pks-deficient mutant strain (as a negative control).[21][22][23]
-
Immunofluorescence Staining: After a defined incubation period (e.g., 24-48 hours), organoids are fixed, permeabilized, and stained for the DNA double-strand break marker γH2AX.[24]
-
Microscopy and Quantification: Confocal microscopy is used to visualize and quantify the number of γH2AX foci per cell, providing a measure of DNA damage.[24]
-
Whole-Genome Sequencing (Optional): For long-term exposure studies, organoids can be clonally expanded and subjected to whole-genome sequencing to identify colibactin-induced mutational signatures.[21][22]
Mouse Models of Colibactin-driven Colorectal Cancer
Objective: To investigate the in vivo tumorigenic potential of colibactin-producing E. coli.
Methodology:
-
Mouse Models: Commonly used models include the azoxymethane (AOM)/dextran sodium sulfate (DSS) model, which induces colitis-associated CRC, and genetically engineered models such as ApcMin/+ mice, which are predisposed to intestinal adenomas.[9][25]
-
Bacterial Colonization: Mice are orally gavaged with pks+ E. coli or a pks-deficient control strain. Antibiotic pre-treatment can be used to facilitate colonization.[26]
-
Tumor Induction and Assessment: In the AOM/DSS model, mice receive an injection of AOM followed by cycles of DSS in their drinking water to induce chronic inflammation and tumor development.[9] In ApcMin/+ mice, tumorigenesis occurs spontaneously.[25]
-
Histopathological Analysis: At the end of the experiment, colons are harvested, and tumor number, size, and grade are assessed by histopathological examination.[9]
Conclusion
The evidence strongly supports colibactin as a key driver of colorectal cancer, particularly in the context of early-onset disease. Its direct genotoxic mechanism and the resulting specific mutational signature provide a clear link between a gut microbe and carcinogenesis. Understanding the interplay between colibactin and other CRC drivers, as outlined in this guide, is crucial for developing novel preventative and therapeutic strategies targeting the gut microbiome. The provided experimental frameworks offer robust methods for further investigating the role of colibactin and for screening potential inhibitors of its carcinogenic activity.
References
- 1. Enrichment of colibactin-associated mutational signatures in unexplained colorectal polyposis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Genotoxic colibactin mutational signature in colorectal cancer is associated with … - Publications - The Cancer Data Access System [cdas.cancer.gov]
- 4. Genotoxic colibactin mutational signature in colorectal cancer is associated with clinicopathological features, specific genomic alterations and better survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geographic and age-related variations in mutational processes in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 7. Research links bacterial toxin to colorectal cancer • healthcare-in-europe.com [healthcare-in-europe.com]
- 8. Childhood Exposure to Bacterial Toxin May Be Triggering Colorectal Cancer Epidemic Among the Young [today.ucsd.edu]
- 9. Colibactin-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusobacterium nucleatum infection is prevalent in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fusobacterium nucleatum in colorectal carcinoma tissue and patient prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. frontiersin.org [frontiersin.org]
- 15. europeanreview.org [europeanreview.org]
- 16. Anaerobic gut bacteria and their potential role in the initiation, exacerbation, and development of human colorectal cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptostreptococcus anaerobius is a potential diagnostic biomarker of colorectal cancer | Cellular and Molecular Biology [cellmolbiol.org]
- 18. researchgate.net [researchgate.net]
- 19. Prevalence and association of pks+ Escherichia coli with colorectal cancer in patients at the University Malaya Medical Centre, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improved detection of colibactin-induced mutations by genotoxic E. coli in organoids and colorectal cancer - EGA European Genome-Phenome Archive [ega-archive.org]
- 22. Improved detection of colibactin-induced mutations by genotoxic E. coli in organoids and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
cross-validation of different colibactin detection methods
A Comparative Guide to Colibactin Detection Methodologies
For correspondence: --INVALID-LINK--
Abstract: Colibactin, a genotoxin produced by certain gut bacteria, has garnered significant attention for its potential role in colorectal cancer (CRC). The detection and quantification of colibactin or its activity are crucial for both basic research and clinical applications. This guide provides a comprehensive cross-validation of current colibactin detection methods, offering researchers, scientists, and drug development professionals a clear comparison of available techniques. We present a summary of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to aid in the selection of the most appropriate method for specific research needs.
Introduction
Colibactin is a complex polyketide-nonribosomal peptide genotoxin produced by bacteria harboring the pks genomic island, most notably certain strains of Escherichia coli. Due to its inherent instability, direct detection of the active colibactin molecule is challenging. Consequently, a variety of direct and indirect methods have been developed to identify colibactin-producing bacteria and to quantify the genotoxic effects of colibactin. This guide compares the most common methods: Polymerase Chain Reaction (PCR) for the detection of the pks island, cell-based assays for genotoxicity assessment (γ-H2AX and Comet assays), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of a stable colibactin byproduct.
Comparison of Colibactin Detection Methods
The selection of a colibactin detection method depends on the specific research question, available resources, and desired throughput. The following table summarizes the key features of the most widely used techniques.
| Method | Principle | Target | Key Advantages | Key Disadvantages | Reported Sensitivity/LOD |
| PCR / qPCR | Amplification of specific gene sequences. | pks genomic island genes (e.g., clbA, clbB, clbN, clbQ).[1][2] | High sensitivity and specificity, high throughput, relatively low cost. | Detects the genetic potential to produce colibactin, not its actual production or activity. | LOD for a PCR-assisted impedimetric biosensor: 17 ng/μL of target DNA.[3] |
| γ-H2AX Immunofluorescence Assay | Immunodetection of phosphorylated histone H2AX, a marker for DNA double-strand breaks (DSBs).[4] | Phosphorylated H2AX (γ-H2AX). | Highly sensitive for DSBs, allows for single-cell analysis and visualization.[5] | Indirect measure of colibactin activity, can be induced by other genotoxic agents. | Reported to be more sensitive and reliable than the comet assay for detecting genotoxicant-induced DNA damage.[5][6] |
| Comet Assay (Single Cell Gel Electrophoresis) | Electrophoresis of single-cell lysates to detect DNA fragmentation. | DNA strand breaks. | Detects a broad range of DNA damage (single and double-strand breaks). | Generally less sensitive than the γ-H2AX assay for DSBs, results can be variable.[6][7][8] | Can detect DNA damage at concentrations of 0.1 µg/ml for model compounds like MNNG.[7] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific molecules. | N-myristoyl-D-asparagine (a stable byproduct of colibactin synthesis).[9][10] | Direct and quantitative detection of a colibactin-related molecule, high specificity.[11][12] | Requires specialized equipment and expertise, lower throughput than PCR. | Lower limit of quantitation (LLOQ) for N-myristoyl-D-asparagine: 0.8 μg/mL in bacterial supernatant.[9] |
Experimental Protocols
PCR-based Detection of the pks Genomic Island
This protocol describes the detection of genes within the pks island from bacterial DNA extracts.
a. DNA Extraction:
-
Culture bacterial isolates overnight in Luria-Bertani (LB) broth.
-
Pellet the bacterial cells by centrifugation.
-
Extract genomic DNA using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
b. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primers specific for a pks gene (e.g., clbN).[13]
-
Add the template DNA to the master mix.
-
Perform PCR using the following cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 30-35 cycles of denaturation at 94°C for 1 minute, annealing at 50-60°C (primer-dependent) for 40 seconds, and extension at 68-72°C for 1 minute. A final extension step at 72°C for 7 minutes is recommended.[3][14]
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.
γ-H2AX Immunofluorescence Assay for DNA Damage
This protocol details the quantification of colibactin-induced DNA double-strand breaks in a human cell line (e.g., HeLa).[4]
a. Cell Culture and Infection:
-
Seed HeLa cells onto coverslips in a 24-well plate and culture overnight.
-
Infect the cells with colibactin-producing (pks+) and non-producing (pks-) bacteria at a specified multiplicity of infection (MOI).
-
Incubate for 4-5 hours to allow for colibactin-induced DNA damage.[4]
-
Wash the cells to remove bacteria and add fresh media containing gentamicin to kill any remaining extracellular bacteria.
-
Incubate for a further 20 hours.[4]
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.[15]
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[16]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
c. Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell using image analysis software. An increase in the number of foci in cells infected with pks+ bacteria compared to controls indicates colibactin-induced DNA damage.
Alkaline Comet Assay
This protocol outlines the detection of DNA strand breaks in cells exposed to colibactin-producing bacteria.
a. Cell Preparation:
-
Expose a suitable cell line to pks+ and pks- bacteria as described in the γ-H2AX protocol.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
b. Slide Preparation and Lysis:
-
Mix the cell suspension with low-melting-point agarose and pipette onto a CometAssay slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in a lysis solution to remove cell membranes and proteins.
c. DNA Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17]
-
Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail".[17]
d. Staining and Analysis:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).[18]
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
LC-MS/MS Detection of N-myristoyl-D-asparagine
This protocol describes the quantification of a stable colibactin byproduct from bacterial culture supernatants.[9]
a. Sample Preparation:
-
Culture bacteria overnight in a suitable medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.[9]
-
Extract the supernatant with an organic solvent such as ethyl acetate or acetonitrile.[9][19]
-
Evaporate the solvent and reconstitute the extract in a solvent compatible with LC-MS/MS analysis (e.g., methanol or acetonitrile/water).[19]
b. LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the analytes on a C18 reverse-phase column using a gradient of water and acetonitrile containing 0.1% formic acid.[9][10]
-
Detect N-myristoyl-D-asparagine using selected reaction monitoring (SRM) in negative or positive ion mode, depending on the specific method. For negative ion mode, a common transition is m/z 343 -> 211.[9]
c. Quantification:
-
Prepare a standard curve using a synthetic N-myristoyl-D-asparagine standard.
-
Quantify the concentration of N-myristoyl-D-asparagine in the samples by comparing their peak areas to the standard curve.
Visualizing Key Processes
To better understand the experimental workflows and the biological impact of colibactin, the following diagrams have been generated.
Caption: Workflow for the cross-validation of colibactin detection methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclomodulins and Hemolysis in E. coli as Potential Low-Cost Non-Invasive Biomarkers for Colorectal Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR-assisted impedimetric biosensor for colibactin-encoding pks genomic island detection in E. coli samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Screening method toward ClbP-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PCR-assisted impedimetric biosensor for colibactin-encoding pks genomic island detection in E. coli samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colibactin possessing E. coli isolates in association with colorectal cancer and their genetic diversity among Pakistani population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-term mucosal disruption enables colibactin-producing E. coli to cause long-term perturbation of colonic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The microbial genotoxin colibactin exacerbates mismatch repair mutations in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MATE transport of the E. coli-derived genotoxin colibactin - PMC [pmc.ncbi.nlm.nih.gov]
Colibactin: A Comparative Analysis of its In Vitro and In Vivo Genotoxic Effects
A comprehensive guide for researchers, scientists, and drug development professionals detailing the dual facets of the bacterial genotoxin, colibactin. This report contrasts its activity in controlled laboratory settings with its impact within living organisms, supported by experimental data and detailed protocols.
Colibactin, a secondary metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae harboring the pks genomic island, has garnered significant attention for its genotoxic properties and its association with colorectal cancer (CRC).[1][2] Its ability to induce DNA double-strand breaks (DSBs) and a characteristic mutational signature underscores its potential role in carcinogenesis.[3][4][5] This guide provides a comparative overview of the in vitro and in vivo effects of colibactin, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on colibactin, providing a clear comparison of its effects in different experimental contexts.
Table 1: In Vitro Effects of Colibactin
| Cell Line | Exposure | Endpoint Measured | Quantitative Result | Reference |
| HeLa | Infection with pks⁺ E. coli | γ-H2AX fold induction (genotoxicity) | Dose-dependent increase with Multiplicity of Infection (MOI) | [6] |
| Caco-2 | Infection with pks⁺ E. coli (NC101) | Megalocytosis (cellular enlargement) | Phenotype observed in 33.3% of hemolytic isolates tested | [7] |
| Caco-2 | Infection with pks⁺ E. coli (NC101) + Inulin/GOS | clbA gene expression (colibactin production) | Enhanced expression with oligosaccharide supplementation | [8] |
| Caco-2 | Infection with pks⁺ E. coli (NC101) + Inulin/GOS | DNA double-strand breaks (γ-H2AX) | Increased DNA damage in the presence of oligosaccharides | [8] |
| HCT116 | Infection with pks⁺ E. coli (11G5) | Lipid droplet accumulation | Significant increase compared to non-infected and ΔclbQ mutant | [9] |
| HT-29, HCT116 | Infection with CFSE-stained E. coli (11G5) | Epithelial adhesion (flow cytometry) | Adhesion significantly reduced in ΔfimH and ΔfmlH mutants | [10] |
Table 2: In Vivo Effects of Colibactin
| Animal Model | Exposure | Endpoint Measured | Quantitative Result | Reference |
| ApcMin/+ mice | Colonization with pks⁺ E. coli | Tumorigenesis | Accelerated colon tumorigenesis | [9] |
| Chronic DSS-treated mice | Infection with pks⁺ E. coli (11G5) | Mortality | Significant increase in mortality in infected mice | [5] |
| Zeb2IEC-Tg/+ mice | Infection with pks⁺ E. coli (11G5) | Colon weight (tumor burden) | Significantly increased compared to uninfected and ΔclbQ mutant | [10] |
| Zeb2IEC-Tg/+ mice | Infection with pks⁺ E. coli (11G5) | γ-H2AX positive epithelial cells | Significantly increased compared to uninfected and ΔclbQ mutant | [10] |
| Rat ascending UTI model | Infection with cnf1⁺clbA⁺clbQ⁺ UPEC | Histopathology | Severe hyperplasia and genotoxic changes in kidneys and bladders | [7] |
Key Signaling Pathways and Mechanisms
Colibactin exerts its effects through a complex interplay of molecular events, primarily centered around DNA damage and the subsequent cellular response.
Colibactin-Induced DNA Damage and Cellular Response
dot
Caption: Colibactin-induced DNA damage pathway in host cells.
The primary mechanism of colibactin's genotoxicity involves the alkylation of DNA, leading to the formation of DNA adducts and subsequent double-strand breaks.[11][12] This damage triggers a robust DNA damage response (DDR), resulting in cell cycle arrest, and potentially leading to cellular senescence or apoptosis.[3][13] The error-prone repair of these DNA lesions can result in a specific mutational signature that has been identified in colorectal cancer genomes.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to study the effects of colibactin.
In Vitro Infection of Mammalian Cells
This protocol describes a general method for infecting cultured mammalian cells with colibactin-producing E. coli to assess genotoxicity.
Cell Culture and Bacterial Preparation:
-
HeLa or Caco-2 cells are seeded in 96-well or 24-well plates and grown to confluency in Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.[6][8]
-
pks⁺ and pks⁻ (control) E. coli strains are grown overnight in Luria-Bertani (LB) broth at 37°C with shaking.[8]
-
The bacterial culture is then sub-cultured in EMEM for 4 hours prior to infection.[8]
Infection Procedure:
-
Mammalian cells are washed with phosphate-buffered saline (PBS) and infected with the prepared E. coli strains at a specific multiplicity of infection (MOI), typically ranging from 10 to 100.[6][8]
-
The infection is allowed to proceed for a defined period, usually 3 to 4 hours.[14]
-
Following infection, the cells are washed to remove bacteria and incubated in fresh medium containing gentamicin to kill any remaining extracellular bacteria.
Endpoint Analysis:
-
Genotoxicity (γ-H2AX staining): Cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX), followed by a fluorescently labeled secondary antibody. The fluorescence intensity is quantified as a measure of DNA double-strand breaks.[6][15]
-
Megalocytosis Assay: The morphology of the cells is observed under a microscope for signs of cellular and nuclear enlargement, a characteristic cytopathic effect of colibactin.[7]
In Vivo Mouse Models of Colorectal Cancer
Animal models are indispensable for studying the long-term effects of colibactin in a physiological context.
dot
References
- 1. Colibactin - Wikipedia [en.wikipedia.org]
- 2. bioengineer.org [bioengineer.org]
- 3. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]
- 5. Colibactin-Producing Escherichia coli Induce the Formation of Invasive Carcinomas in a Chronic Inflammation-Associated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker [bio-protocol.org]
- 7. Prevalence and pathologic effects of colibactin and cytotoxic necrotizing factor-1 (Cnf 1) in Escherichia coli: experimental and bioinformatics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The colibactin-producing Escherichia coli alters the tumor microenvironment to immunosuppressive lipid overload facilitating colorectal cancer progression and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]
- 12. The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker [en.bio-protocol.org]
Unmasking a Silent Culprit: A Guide to the Validation of Colibactin's Mutational Signature
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the experimental validation of the colibactin-induced mutational signature, a key biomarker linking the gut microbiome to cancer development. This document outlines the methodologies used to identify and confirm this signature, presents supporting quantitative data, and compares these techniques with alternatives for validating the genomic footprints of other carcinogens.
The Genomic Fingerprint of a Bacterial Toxin
Colibactin, a genotoxin produced by certain strains of Escherichia coli harboring the polyketide synthase (pks) island, has been implicated in the development of colorectal cancer (CRC) and other epithelial cancers. This toxin induces a specific pattern of DNA damage, leaving a distinct mutational signature in the genome of host cells. This signature, cataloged as Single Base Substitution Signature 88 (SBS88) in the Catalogue of Somatic Mutations in Cancer (COSMIC), provides a direct link between past exposure to these bacteria and the accumulation of cancer-driving mutations.
The validation of SBS88 as the bona fide signature of colibactin has been a multi-faceted process, relying on a combination of in vitro experiments, advanced sequencing technologies, and bioinformatic analysis of large cancer genomic datasets.
Quantitative Validation of the Colibactin Signature
The experimental validation of colibactin's mutational signature has yielded compelling quantitative data. Below are tables summarizing key findings from pivotal studies that have solidified the link between pks+ E. coli exposure and the characteristic SBS88 signature.
| Parameter | Organoids Exposed to pks+ E. coli | Control Organoids (pks knockout or no treatment) | Reference |
| Predominant Mutation Type | T>A and T>C substitutions | No specific enrichment | [1] |
| Trinucleotide Context | Enriched at NT N contexts, particularly AT A | No specific enrichment | [2] |
| Cosine Similarity to SBS88 | High similarity (e.g., 0.95) | Low similarity | [1] |
| Single Base Substitutions (SBS) Count | Increased number of SBS | Baseline level of SBS | [3] |
| Indel Signature (ID-pks) | Characteristic single T deletions at T homopolymers | Absent | [1][2] |
Table 1: Summary of Mutational Signature Characteristics in Human Intestinal Organoids Exposed to pks+ E. coli.
| Cancer Type | Prevalence of SBS88 | Odds Ratio (OR) for Distal Colon/Rectum vs. Proximal Colon | Key Associated Mutation | Reference |
| Colorectal Cancer (CRC) | ~7.5% of 5,292 cases | Distal Colon: 1.84, Rectum: 1.90 | APC:c.835-8A>G (OR: 65.5) | [4][5][6][7][8] |
| Oral Squamous Cell Carcinoma | Identified in a subset of cases | Not applicable | - | [9] |
Table 2: Prevalence and Association of Colibactin Signature (SBS88) in Human Cancers.
Experimental Validation Workflow
The validation of colibactin's mutational signature follows a logical and rigorous experimental workflow. This process begins with in vitro exposure of human cells to colibactin-producing bacteria and culminates in the identification of a specific mutational pattern that is then verified in human cancer samples.
References
- 1. Mutational signature in colorectal cancer caused by genotoxic pks+ E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. International Society for Organoid [isorganoid.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Genotoxic colibactin mutational signature in colorectal cancer is associated with clinicopathological features, specific genomic alterations and better survival. | Broad Institute [broadinstitute.org]
- 5. Genotoxic colibactin mutational signature in colorectal cancer is associated with clinicopathological features, specific genomic alterations and better survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxic colibactin mutational signature in colorectal cancer is associated with … - Publications - The Cancer Data Access System [cdas.cancer.gov]
- 7. Genotoxic colibactin mutational signature in colorectal cancer is associated with clinicopathological features, specific genomic alterations and better survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Determination of point mutational spectra of benzo[a]pyrene-diol epoxide in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response to Colibactin: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, understanding the intricate cellular response to the bacterial genotoxin colibactin is paramount. This guide provides a comprehensive comparison of the transcriptomic landscape of cells exposed to colibactin, supported by experimental data and detailed methodologies, to illuminate the pathways at the heart of its genotoxic effects.
Colibactin, a secondary metabolite produced by certain strains of Escherichia coli and other gut bacteria, has been implicated in the development of colorectal cancer. It induces DNA double-strand breaks, leading to cell cycle arrest, senescence, and genomic instability. Analyzing the transcriptomic changes in cells upon colibactin exposure offers a powerful lens through which to view the cellular mechanisms activated to counteract this damage. This guide synthesizes findings from key studies to provide a clear and objective comparison of the cellular response to this potent genotoxin.
Comparative Analysis of Gene Expression
Transcriptomic analysis of a normal human colonic epithelial cell line (FHC) exposed to a synthetic and bioactive colibactin analog (colibactin-742) reveals a significant alteration in gene expression compared to cells treated with an inactive analog (colibactin-746). The following table summarizes the top differentially expressed genes (DEGs) after 12 hours of exposure to 100 µM of each compound, highlighting key genes involved in the cellular response.
| Gene Symbol | Log2 Fold Change (Colibactin-742 vs. Colibactin-746) | Adjusted p-value (padj) | Putative Function in Colibactin Response |
| Upregulated Genes | |||
| CDKN1A | 5.35 | < 0.001 | Cell cycle arrest, p53 target |
| GDF15 | 4.89 | < 0.001 | Stress response, p53 target |
| FDXR | 3.87 | < 0.001 | p53 target, apoptosis |
| BBC3 (PUMA) | 3.75 | < 0.001 | Apoptosis, p53 target |
| PHLDA3 | 3.65 | < 0.001 | Apoptosis, p53 target |
| ZMAT3 | 3.54 | < 0.001 | p53 target, cell cycle arrest |
| PMAIP1 (NOXA) | 3.48 | < 0.001 | Apoptosis, p53 target |
| GADD45A | 3.32 | < 0.001 | DNA damage response, p53 target |
| SESN1 | 3.21 | < 0.001 | Stress response, p53 target |
| MDM2 | 2.98 | < 0.001 | p53 negative regulator (feedback) |
| Downregulated Genes | |||
| MKI67 | -2.15 | < 0.001 | Proliferation marker |
| TOP2A | -1.98 | < 0.001 | DNA replication/transcription |
| CCNA2 | -1.85 | < 0.001 | Cell cycle progression |
| CCNB1 | -1.79 | < 0.001 | Cell cycle progression (G2/M) |
| BUB1 | -1.72 | < 0.001 | Mitotic checkpoint |
| PLK1 | -1.68 | < 0.001 | Mitotic progression |
| AURKA | -1.61 | < 0.001 | Mitotic progression |
| CDC20 | -1.55 | < 0.001 | Anaphase promoting complex activator |
| KIF11 | -1.49 | < 0.001 | Mitotic spindle formation |
| UBE2C | -1.42 | < 0.001 | Anaphase promoting complex |
Data summarized from supplementary materials of Dougherty et al., Neoplasia, 2023.
Key Signaling Pathways Activated by Colibactin
Transcriptomic data consistently reveals the activation of two major signaling pathways in response to colibactin-induced DNA damage: the p53 signaling pathway and the broader DNA Damage Response (DDR) pathway .
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in orchestrating the cellular response to genotoxic stress. Upon activation by DNA damage, p53 transcriptionally activates a host of target genes that mediate cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of damaged DNA.
Caption: p53 signaling pathway activation by colibactin.
DNA Damage Response (DDR) Pathway
The DNA Damage Response is a complex network of pathways that detects DNA lesions, signals their presence, and promotes their repair. Colibactin-induced DNA double-strand breaks are potent activators of the DDR, leading to the recruitment of various repair factors and the activation of cell cycle checkpoints.
Caption: Overview of the DNA Damage Response pathway.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following section details the key experimental protocols employed in the transcriptomic analysis of cells exposed to colibactin.
Cell Culture and Colibactin Exposure
-
Cell Line: Normal human colonic epithelial cells (FHC) were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, hydrocortisone, insulin, and epidermal growth factor.
-
Colibactin Treatment: Cells were seeded and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing either synthetic colibactin-742 (active) or colibactin-746 (inactive) at a final concentration of 100 µM.
-
Exposure Duration: Cells were incubated with the compounds for 12 hours before being harvested for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA was extracted from the cell pellets using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. This procedure includes on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer. RNA integrity was assessed using an Agilent 2100 Bioanalyzer, ensuring a high RNA Integrity Number (RIN) for downstream applications.
RNA-Seq Library Preparation and Sequencing
The following workflow outlines the steps for preparing RNA-seq libraries and subsequent sequencing.
Caption: Experimental workflow for transcriptomic analysis.
-
Library Preparation: RNA-seq libraries were prepared using the QuantSeq 3' mRNA-Seq Library Prep Kit FWD for Illumina (Lexogen). This method generates libraries from the 3' end of polyadenylated RNA. Briefly, reverse transcription is initiated using oligo(dT) primers that include Illumina-specific sequences. After first-strand synthesis, the RNA template is removed, and second-strand synthesis is performed using random primers.
-
Library Amplification and Indexing: The resulting double-stranded cDNA is purified and then amplified by PCR to add the complete adapter sequences and unique indices for multiplexing.
-
Library Quality Control: The final libraries were quantified and their size distribution was assessed using an Agilent Bioanalyzer.
-
Sequencing: Libraries were pooled and sequenced on an Illumina NextSeq 500 platform to generate single-end 76 bp reads.
This comprehensive guide provides a foundational understanding of the transcriptomic alterations induced by colibactin. The provided data, pathway diagrams, and detailed protocols serve as a valuable resource for researchers investigating the mechanisms of colibactin-induced genotoxicity and for professionals in the field of drug development seeking to identify novel therapeutic targets.
Unraveling Colibactin's DNA Signature: A Comparative Guide to Sequence-Specific Genotoxins
A detailed analysis of the gut microbiome's genotoxin, colibactin, reveals a distinct preference for specific DNA sequences, driving its mutagenic activity. This guide provides a comparative overview of colibactin's interaction with DNA, juxtaposed with other known sequence-specific DNA crosslinking agents. We delve into the experimental data that confirms these interactions, present detailed methodologies for their validation, and visualize the intricate cellular response pathways triggered by this potent microbial metabolite.
Colibactin's Interaction with DNA: A Profile of a Sequence-Specific Genotoxin
Colibactin, a secondary metabolite produced by certain strains of gut bacteria, including Escherichia coli, is a potent genotoxin that induces DNA interstrand crosslinks (ICLs), a highly cytotoxic form of DNA damage.[1] Extensive research has demonstrated that colibactin does not interact with DNA randomly. Instead, it exhibits a clear preference for specific AT-rich sequences, leading to a characteristic mutational signature.
The preferred DNA motif for colibactin-induced alkylation and subsequent interstrand crosslinking has been identified as 5'-WAWWTW-3' (where W represents adenine or thymine).[1][2] Colibactin forms covalent bonds with the N3 position of adenine residues located in the minor groove of the DNA double helix.[2] This sequence-specific interaction is a critical determinant of its genotoxic potential and its association with colorectal cancer.
Comparative Analysis of Sequence-Specific DNA Crosslinking Agents
To better understand the unique properties of colibactin, this guide compares its DNA interaction profile with three other well-characterized DNA crosslinking agents: mitomycin C, cisplatin, and psoralen. Each of these agents exhibits a distinct sequence preference, highlighting the diverse mechanisms by which small molecules can target and damage the genome.
| Feature | Colibactin | Mitomycin C | Cisplatin | Psoralen |
| Preferred DNA Sequence | 5'-WAWWTW-3'[1][2] | 5'-CpG[3][4][5][6][7][8] | 5'-GC[9][10][11] | 5'-TA[12][13][14] |
| Binding Site | Minor Groove[2] | Minor Groove[8] | Major Groove[11] | Intercalation[12][13][14] |
| Reactive Nucleophile | N3 of Adenine[2] | N2 of Guanine[8] | N7 of Guanine[9][11] | C5-C6 double bond of Thymine[12][13][14] |
| Crosslinking Efficiency | High at preferred sequences (e.g., ~71% in a 50mer with 5'-AAATTAATA-3')[2] | High at CpG sites (e.g., ~50% in CGC.GCG sequence)[5] | Appreciable at 5'-GC sequences[9] | Varies with flanking sequences and DNA context[12] |
| DNA Binding Affinity (Kd) | Not explicitly determined | No appreciable binding until reductive activation[15] | Binds to DNA with a preference for GG sequences[16][17] | ~1.1 x 10⁻³ M for 8-MOP with AT-DNA[3] |
Experimental Confirmation of Colibactin-DNA Interaction
The sequence-specific interaction of colibactin with DNA has been rigorously validated through a combination of advanced analytical techniques. These methods have been instrumental in identifying the precise location of colibactin-induced DNA adducts and quantifying the efficiency of interstrand crosslink formation.
Experimental Workflow for Characterizing Colibactin-DNA ICLs
Caption: Workflow for identifying and characterizing colibactin-DNA interstrand crosslinks.
Detailed Experimental Protocols
1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for ICL Detection
This method is used to separate double-stranded DNA (dsDNA) from single-stranded DNA (ssDNA). Interstrand crosslinks prevent the denaturation of dsDNA into ssDNA, resulting in a slower migrating band on the gel.
-
Gel Preparation: Prepare a 12% denaturing polyacrylamide gel containing 7 M urea in 1X TBE buffer.
-
Sample Preparation: Incubate dsDNA oligonucleotides with colibactin-producing E. coli or a control strain. After incubation, purify the DNA. Resuspend the DNA in a formamide-based loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice.
-
Electrophoresis: Load the samples onto the denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualization and Quantification: Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold). Visualize the DNA bands using a gel imager. The intensity of the upper band (crosslinked dsDNA) relative to the total DNA in the lane is quantified to determine the percentage of ICL formation.[18][19][20][21]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Identification
LC-MS/MS is a powerful technique to identify the precise chemical structure of DNA adducts.
-
Sample Preparation: After incubation with colibactin, the DNA is enzymatically digested into individual nucleosides.
-
Chromatographic Separation: The digested nucleoside mixture is injected into a liquid chromatography system. A C18 reverse-phase column is typically used to separate the nucleosides based on their hydrophobicity.
-
Mass Spectrometry Analysis: The separated nucleosides are introduced into a mass spectrometer. High-resolution mass spectrometry is used to determine the accurate mass of the parent ions, and tandem mass spectrometry (MS/MS) is used to fragment the ions and obtain structural information.
-
Data Analysis: The fragmentation pattern of the colibactin-DNA adduct is compared to that of known standards or predicted fragmentation patterns to confirm its structure.[22][23][24][25]
Cellular Response to Colibactin-Induced DNA Damage
The formation of colibactin-induced ICLs triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary pathway responsible for repairing ICLs is the Fanconi Anemia (FA) pathway, which works in concert with the Ataxia Telangiectasia and Rad3-related (ATR) signaling cascade.
Fanconi Anemia Pathway Activation
Caption: The Fanconi Anemia pathway for ICL repair.
The stalling of the replication fork at the site of a colibactin-induced ICL is the initial signal that activates the FA pathway.[26][27][28][29][30][31] The FA core complex, a multi-protein E3 ubiquitin ligase, is recruited to the stalled fork. This complex then monoubiquitinates the FANCI-FANCD2 heterodimer.[26][27][28][29][30][31] The ubiquitinated FANCI-FANCD2 complex acts as a platform to recruit nucleases that incise the DNA backbone on either side of the ICL, a process known as "un-hooking".[26][27][28][29][30][31] This un-hooking step creates a double-strand break (DSB) in one of the DNA strands, which is subsequently repaired by homologous recombination (HR). The remaining adducted base on the other strand is bypassed by specialized translesion synthesis (TLS) polymerases.[26][27][28][29][30][31]
ATR Signaling Pathway Activation
Caption: ATR signaling in response to replication stress.
The extensive regions of single-stranded DNA (ssDNA) generated at stalled replication forks are coated by Replication Protein A (RPA).[32][33][34][35] This RPA-coated ssDNA serves as a platform to recruit the ATR-ATRIP kinase complex.[32][33][34][35] The 9-1-1 checkpoint clamp is also loaded onto the DNA at the junction between ssDNA and dsDNA, which in turn recruits TOPBP1.[32][33][34][35] TOPBP1 then activates the kinase activity of ATR.[32][33][34][35] Activated ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase CHK1.[32][33][34][35] Phosphorylated CHK1 orchestrates a comprehensive cellular response that includes cell cycle arrest, stabilization of the stalled replication fork, and promotion of DNA repair processes, including the FA pathway.[32][33][34][35]
Conclusion
The genotoxin colibactin exhibits a distinct DNA sequence specificity, preferentially forming interstrand crosslinks at AT-rich motifs. This targeted DNA damage distinguishes it from other crosslinking agents and is fundamental to its mutagenic and carcinogenic properties. Understanding the molecular details of colibactin's interaction with DNA, as elucidated by the experimental approaches described herein, is crucial for developing strategies to mitigate its harmful effects. Furthermore, the elucidation of the cellular signaling pathways activated in response to colibactin-induced DNA damage provides valuable insights into the fundamental mechanisms of genome maintenance and tumorigenesis. This comparative guide serves as a resource for researchers and drug development professionals seeking to understand and target the intricate interplay between microbial genotoxins and the host genome.
References
- 1. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin colibactin | Kulik Research Group [hjkgrp.mit.edu]
- 2. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition between mitomycin C and specific DNA sequences for cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. DNA sequence specificity of mitomycin cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-DNA interstrand cross-linking by cis-diamminedichloroplatinum(II): N7(dG)-to-N7(dG) cross-linking at 5'-d(GC) in synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interstrand cross-links are preferentially formed at the d(GC) sites in the reaction between cis-diamminedichloroplatinum (II) and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solution structure of a cisplatin-induced DNA interstrand cross-link - ProQuest [proquest.com]
- 12. DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding of 2,7-diaminomitosene to DNA: model for the precovalent recognition of DNA by activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of cisplatin to specific sequences of human DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin-DNA binding specificity of calf high-mobility group 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. On the Formation and Properties of Interstrand DNA-DNA Cross-links Forged by Reaction of an Abasic Site With the Opposing Guanine Residue of 5′-CAp Sequences in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Yield Gel via Quantitative Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. escholarship.org [escholarship.org]
- 26. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Novel insight into mechanisms for ATR activation by chromatin structures - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Distinct modes of ATR activation after replication stress and DNA double-strand breaks in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CLB-016
For researchers, scientists, and drug development professionals, the proper disposal of chemical substances is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of CLB-016, a substance referenced in research as a potential HIF-1α inhibitor. Adherence to these protocols is essential to mitigate environmental contamination and ensure a safe laboratory environment.
Immediate Safety and Logistical Information
Key Disposal Considerations:
| Waste Category | Container Requirements | Labeling Information | Storage Location | Disposal Method |
| Solid Waste | Sealable, chemically resistant container | "Hazardous Waste," "this compound (Solid)," full chemical name (if known), date, and responsible researcher's name. | Designated and labeled hazardous waste accumulation area. | Collection by certified hazardous waste disposal vendor. |
| Liquid Waste (Solutions) | Leak-proof, chemically compatible container with a secure cap. | "Hazardous Waste," "this compound (Liquid)," solvent(s) and approximate concentration, pH, date, and responsible researcher's name. | Secondary containment in a designated hazardous waste accumulation area. | Collection by certified hazardous waste disposal vendor. |
| Contaminated Labware (e.g., pipette tips, gloves) | Puncture-resistant, sealable container or bag. | "Hazardous Waste," "Solid Waste Contaminated with this compound," date, and responsible researcher's name. | Designated hazardous waste accumulation area. | Collection by certified hazardous waste disposal vendor. |
| Empty Containers | Deface or remove the original label. | "Empty" and the name of the substance it contained. | Dispose of according to institutional guidelines for empty chemical containers. Many institutions require triple-rinsing before disposal. | Varies by institution; may be disposed of as regular lab glass/plastic waste after proper cleaning. |
Experimental Protocols for Waste Neutralization
Currently, there are no universally established and validated protocols for the chemical neutralization of this compound for disposal purposes. Therefore, chemical treatment of this compound waste in the laboratory is not recommended . The standard and safest procedure is to segregate it as hazardous waste for professional disposal.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
This procedural diagram provides a clear, step-by-step guide from waste generation to final disposal, ensuring that all necessary safety and regulatory steps are followed. By adhering to these guidelines, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste.
Personal protective equipment for handling CLB-016
Comprehensive searches for "CLB-016" did not yield specific information regarding a substance with this identifier. Without a safety data sheet (SDS) or other identifying chemical or biological information, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans.
General guidance for handling unknown substances in a laboratory setting includes treating the substance as hazardous until its properties are fully understood. This involves utilizing a high level of personal protective equipment (PPE) and adhering to stringent containment and disposal protocols.
General Recommendations for Handling Unidentified Substances:
-
Engineering Controls: Work within a certified chemical fume hood or other appropriate containment device.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are recommended.
-
Hand Protection: Use chemically resistant gloves. The specific glove material should be chosen based on the potential hazards of the unknown substance. Nitrile gloves are a common starting point, but may not be sufficient for all chemicals.
-
Body Protection: A laboratory coat, and potentially a chemically resistant apron or suit, should be worn.
-
Respiratory Protection: If there is a risk of aerosolization or if the substance is volatile, a respirator may be necessary. The type of respirator and cartridge should be selected based on a hazard assessment.
-
-
Disposal: All waste generated from handling an unknown substance should be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
It is imperative for the safety of all laboratory personnel that the identity and hazards of this compound be established before any handling or experimental work is initiated. We recommend consulting the source of this substance for a safety data sheet or other hazard communication documentation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
